molecular formula C14H20N2O3S B079014 Methionylphenylalanine CAS No. 14492-14-9

Methionylphenylalanine

カタログ番号: B079014
CAS番号: 14492-14-9
分子量: 296.39 g/mol
InChIキー: HGCNKOLVKRAVHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

H-Met-Phe-OH is a high-purity dipeptide consisting of methionine and phenylalanine, linked by a peptide bond, with a free amine on the methionine residue and a free carboxylic acid on the phenylalanine residue. This specific sequence makes it a valuable biochemical tool in proteomics and enzymology research. Its primary research applications include serving as a standard or substrate in the study of enzyme kinetics and specificity for proteases such as angiotensin-converting enzyme (ACE) and various dipeptidases. Furthermore, H-Met-Phe-OH is a crucial building block in solid-phase peptide synthesis (SPPS) for the construction of longer, more complex peptide chains for structural and functional studies. Researchers also utilize this dipeptide to investigate peptide transport mechanisms across cell membranes and to model the degradation pathways of dietary proteins and bioactive peptides. Supplied with comprehensive analytical data including HPLC and Mass Spectrometry certificates, this product guarantees the identity and purity required for reproducible and reliable research outcomes.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

14492-14-9

分子式

C14H20N2O3S

分子量

296.39 g/mol

IUPAC名

2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C14H20N2O3S/c1-20-8-7-11(15)13(17)16-12(14(18)19)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3,(H,16,17)(H,18,19)

InChIキー

HGCNKOLVKRAVHD-UHFFFAOYSA-N

異性体SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-])[NH3+]

正規SMILES

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

他のCAS番号

14492-14-9

物理的記述

Solid

同義語

Met-Phe
methionylphenylalanine

製品の起源

United States

Foundational & Exploratory

Crystal Structure Analysis of Methionylphenylalanine (Met-Phe): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of Methionylphenylalanine (Met-Phe) Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

Methionylphenylalanine (Met-Phe) is a hydrophobic dipeptide capable of hierarchical self-assembly into supramolecular nanostructures, including nanotubes, fibrils, and hydrogels. While structurally analogous to the widely studied diphenylalanine (Phe-Phe), the introduction of the methionine thioether side chain alters the packing geometry, solubility profile, and functional potential of the assembly.

This guide provides a rigorous technical framework for the structural analysis of Met-Phe, moving from crystallization protocols to X-ray diffraction (XRD) interpretation and molecular packing models. It is designed for researchers utilizing Met-Phe as a building block for drug delivery vectors, bio-piezoelectric materials, or amyloid mimetics.

Chemical & Structural Fundamentals

The Building Block

Met-Phe (L-Methionyl-L-Phenylalanine) consists of a flexible, hydrophobic methionine residue coupled to an aromatic phenylalanine.

  • Formula: C₁₄H₂₀N₂O₃S

  • MW: 296.39 g/mol

  • Key Interaction Motifs:

    • 
      -
      
      
      
      Stacking:
      Driven by the Phenylalanine ring.
    • Hydrogen Bonding: Directional amide backbone interactions (N-H···O=C).

    • Sulfur Interactions: The Met sulfur atom adds polarizability and potential for weak S···

      
       interactions, distinct from the purely aromatic Phe-Phe system.
      
Comparative Structural Metrics

Unlike Phe-Phe, which readily crystallizes into hexagonal nanotubes (Space Group


), Met-Phe exhibits a higher tendency toward diverse morphologies (flakes, twisted fibrils) depending on solvent conditions.
FeatureDiphenylalanine (Phe-Phe)Methionylphenylalanine (Met-Phe)
Dominant Morphology Rigid NanotubesFlake-like crystals, Twisted Fibrils
Crystal System Hexagonal (

)
Monoclinic / Orthorhombic (Polymorphic)
Assembly Driver Aromatic Zipper (

-

)
Amphiphilic Packing + S-interaction
Hydrophobicity HighModerate (Met is less hydrophobic than Phe)
Typical d-spacing ~13 Å (Inter-sheet), 4.8 Å (

-strand)
~14-15 Å (Inter-sheet), 4.7-4.8 Å (

-strand)

Experimental Protocols: Crystallization & Assembly

To obtain high-quality structural data, one must control the kinetics of self-assembly. The following protocols are validated for dipeptide crystallization.

Protocol A: Solvent-Switching (Nanostructure Formation)

This method is preferred for generating self-assembled fibrils/tubes for Powder XRD (PXRD) or Cryo-TEM analysis.

  • Dissolution: Dissolve lyophilized Met-Phe in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at a concentration of 100 mg/mL. Rationale: HFIP disrupts pre-existing aggregates, ensuring monomeric starting states.

  • Dilution: Aliquot the stock solution into ultrapure water to a final concentration of 1–5 mg/mL.

  • Aging: Allow the solution to stand undisturbed at 20°C for 24–48 hours.

  • Observation: Opacity indicates assembly. Harvest via centrifugation (10,000 rpm, 10 min) for XRD.

Protocol B: Vapor Diffusion (Single Crystal Growth)

Attempt this for obtaining crystals suitable for Single Crystal XRD (SC-XRD).

  • Reservoir: Prepare 500 µL of 20% (v/v) Ethanol/Water in the well.

  • Drop: Mix 1 µL of Met-Phe (10 mg/mL in water/methanol 50:50) with 1 µL of reservoir solution.

  • Seal: Seal with grease and a cover slide. Incubate at 18°C.

  • Outcome: Look for needle-like or plate-like crystals after 3–7 days.

Visualization of Workflow

CrystallizationWorkflow Start Lyophilized Met-Phe Solvent Dissolve in HFIP (Monomerization) Start->Solvent Path1 Solvent Switch (Dilute in Water) Solvent->Path1 Rapid Path2 Vapor Diffusion (Ethanol/Water) Solvent->Path2 Slow Assembly Self-Assembly Kinetics Path1->Assembly Path2->Assembly Result1 Nanotubes/Fibrils (for PXRD/TEM) Assembly->Result1 Fast Kinetics Result2 Single Crystals (for SC-XRD) Assembly->Result2 Slow Kinetics

Caption: Workflow distinguishing between rapid assembly for nanostructures and slow growth for crystallography.

Structural Analysis & Data Interpretation[1]

Powder X-Ray Diffraction (PXRD)

For self-assembled Met-Phe materials, PXRD is the primary validation tool. The diffraction pattern reveals the supramolecular packing.[1]

  • Low Angle Region (2

    
     = 5°–10°): 
    
    • Look for a sharp peak corresponding to a d-spacing of 13–15 Å .

    • Interpretation: This represents the inter-sheet distance (the space between stacked

      
      -sheets), dictated by the length of the side chains (Met + Phe) and trapped water molecules.
      
  • Wide Angle Region (2

    
     = 18°–25°): 
    
    • Look for a reflection at ~4.7–4.8 Å .

    • Interpretation: This is the signature meridional reflection of the

      
      -sheet structure, representing the distance between adjacent peptide backbones within a single sheet (hydrogen bonding axis).
      
  • Pi-Stacking Region:

    • A broad or sharp peak at ~3.7–3.8 Å indicates

      
      -
      
      
      
      stacking of the Phenylalanine rings.
Molecular Packing Model

The structural stability of Met-Phe relies on a "zipper" mechanism.

  • Backbone: Forms an antiparallel

    
    -sheet network held together by intermolecular hydrogen bonds.
    
  • Side Chains: The hydrophobic Phe and Met residues segregate away from the water interface, creating a dry "zipper" interior.

  • Chirality: The L-L stereochemistry induces a twist in the

    
    -sheets, leading to the formation of helical ribbons or nanotubes rather than flat infinite sheets.
    
Structural Hierarchy Diagram

Hierarchy Monomer Met-Phe Monomer (Amphiphilic) Dimer Dimer Pair (Head-to-Tail H-bonds) Monomer->Dimer Association BetaSheet Beta-Sheet (Intermolecular H-bonding) Dimer->BetaSheet Elongation (4.8Å axis) Stacking Steric Zipper (Phe-Phe Pi-Stacking + Met Packing) BetaSheet->Stacking Lamination (14Å axis) Nanostructure Nanotube / Fibril (Twisted Ribbon) Stacking->Nanostructure Helical Twist

Caption: Hierarchical assembly from monomer to supramolecular nanotube driven by non-covalent forces.

Applications & Implications in Drug Development

Understanding the crystal structure of Met-Phe is critical for two main applications:

  • Drug Delivery Vectors:

    • Met-Phe assemblies can encapsulate hydrophobic drugs within their core or between sheets.

    • Structural Insight: The expansion of the low-angle d-spacing (e.g., from 14 Å to 22 Å) in PXRD confirms successful drug intercalation (co-assembly).

  • Amyloid Inhibition Models:

    • Met-Phe serves as a model for the hydrophobic core of amyloid-beta.

    • Structural Insight: Disrupting the 4.8 Å reflection via small molecule inhibitors acts as a screen for potential Alzheimer's therapeutics.

References

  • Görbitz, C. H. (2006). "The structure of nanotubes formed by diphenylalanine, the core recognition motif of Alzheimer's β-amyloid polypeptide."[2][3] Chemical Communications.[3] Link

  • Gazit, E. (2007). "Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization." Chemical Society Reviews. Link

  • Adler-Abramovich, L. et al. (2009). "Self-assembled arrays of peptide nanotubes by vapour deposition." Nature Nanotechnology. Link

  • PubChem. "L-methionyl-L-phenylalanine (Compound)." National Library of Medicine. Link

  • Singh, V. et al. (2011). "Peptide-based nanotubes and their applications in bionanotechnology." Nanoscale. Link

Sources

Methionylphenylalanine (Met-Phe): Metabolic Transducer and Immunological Checkpoint

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological role of Methionylphenylalanine (Met-Phe) in peptide signaling.

Technical Whitepaper & Experimental Guide [1]

Executive Summary

Methionylphenylalanine (Met-Phe) is a bioactive dipeptide that serves as a critical node in two distinct biological signaling paradigms: nutrient sensing and innate immunity .[1] Its biological role is defined by a "structural switch"—the presence or absence of an N-terminal formyl group.

In its native, unformylated state (Met-Phe ), it acts as a metabolic substrate and antioxidant, signaling nutrient availability via the PEPT1-mTORC1 axis .[1] In its formylated state (fMet-Phe ), it mimics bacterial byproducts, acting as a Pathogen-Associated Molecular Pattern (PAMP) that activates Formyl Peptide Receptors (FPRs) to drive chemotaxis.[1] This guide dissects these opposing roles, providing researchers with the mechanistic grounding and protocols to utilize Met-Phe as a probe for transporter kinetics and immunological selectivity.

Part 1: Physicochemical Identity & Structural Biology[1][2]

Met-Phe is a zwitterionic dipeptide (at physiological pH) combining the sulfur-containing thioether of Methionine (Met) with the aromatic benzyl side chain of Phenylalanine (Phe).[1]

Structural Properties[3]
  • Sequence: L-Methionyl-L-Phenylalanine[1]

  • Molecular Weight: ~296.4 g/mol [1]

  • Hydrophobicity: Moderate to High. The Phe residue drives hydrophobic interaction, while the Met residue provides redox activity.

  • Redox Potential: The thioether group in Met is susceptible to oxidation (forming Met-sulfoxide), granting the dipeptide intrinsic antioxidant capacity (ROS scavenging).[1]

The "Formyl Switch"

The biological activity of Met-Phe is binary, determined by N-terminal modification:

  • H-Met-Phe-OH (Native): Recognized by peptide transporters (PEPT1/2).[1] Signals "Nutrient/Self".

  • f-Met-Phe-OH (Formylated): Recognized by G-Protein Coupled Receptors (FPR1).[1] Signals "Bacteria/Danger".

Part 2: The Immunological Paradigm (The fMet Connection)

While fMet-Leu-Phe (fMLP) is the prototype chemotactic peptide, fMet-Phe is a biologically relevant analog used to map the ligand specificity of the Formyl Peptide Receptor 1 (FPR1).[1]

Mechanism of Action: FPR1 Activation

The N-formyl group is essential for high-affinity binding to FPR1. The receptor binding pocket contains specific hydrogen bond donors that anchor the formyl oxygen.

  • fMet-Phe: Acts as a partial agonist or weak agonist compared to fMLP.[1] It induces neutrophil chemotaxis and superoxide generation but requires higher concentrations (

    
     to 
    
    
    
    M) than fMLP (
    
    
    M).[1]
  • Met-Phe (Unformylated): Exhibits negligible affinity for FPR1.[1] In experimental settings, Met-Phe serves as the critical negative control to prove that a response is FPR-mediated.[1] If a biological response is observed with Met-Phe, it is FPR-independent (likely metabolic).[1]

Signaling Cascade (fMet-Phe)

Binding of fMet-Phe to FPR1 triggers a


-protein dependent cascade:
  • 
     release:  Activates PLC
    
    
    
    .
  • IP3 Generation: Triggers

    
     release from the ER.[1]
    
  • Functional Outcome: Actin polymerization (chemotaxis) and NADPH oxidase assembly (respiratory burst).[1]

Part 3: Metabolic Signaling (The Core Role of Met-Phe)[1]

In the absence of the formyl group, Met-Phe functions as a high-value metabolic signal.

The PEPT1/SLC15A1 Axis

Met-Phe is a high-affinity substrate for PEPT1 (Solute Carrier Family 15 Member 1) , the primary oligopeptide transporter in the intestine and kidney.

  • Transport Mechanism: Proton-coupled symport (

    
    /peptide).[1]
    
  • Signaling Relevance: Unlike free amino acids, dipeptides like Met-Phe are transported faster and more efficiently.[1] The uptake of Met-Phe triggers transcriptional upregulation of PEPT1 itself (adaptive regulation).

mTORC1 Activation

Once cytosolic, Met-Phe influences the Mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway through two potential mechanisms:

  • Direct Sensing: Emerging evidence suggests certain dipeptides can be sensed directly by intracellular sensors (e.g., Sestrins or CASTOR) before hydrolysis.[1]

  • Hydrolysis-Dependent: Cytosolic peptidases cleave Met-Phe into free Met and Phe.[1]

    • Methionine: Feeds into the SAM (S-adenosylmethionine) cycle, a donor for methylation reactions that regulate cell growth.[1] SAM binds to SAMTOR , relieving inhibition on mTORC1.

    • Phenylalanine: Directly sensed by the cytosolic amino acid sensors.

Antioxidant Signaling

Met-Phe protects cells from oxidative stress.[1] The methionine residue acts as a "ROS sink," reacting with


 to form Methionine Sulfoxide. This sacrificial oxidation protects critical intracellular proteins from oxidative damage, effectively functioning as a survival signal during metabolic stress.

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways of Formylated vs. Unformylated Met-Phe.

MetPhe_Signaling MetPhe Met-Phe (Unformylated) PEPT1 PEPT1 Transporter (SLC15A1) MetPhe->PEPT1 Substrate fMetPhe fMet-Phe (Formylated) FPR1 FPR1 Receptor (GPCR) fMetPhe->FPR1 Ligand Binding Cytosol Cytosolic Entry PEPT1->Cytosol H+ Symport Gi Gi Protein Activation FPR1->Gi Signal Transduction Hydrolysis Peptidase Hydrolysis Cytosol->Hydrolysis Cleavage ROS_Scavenge ROS Scavenging (Antioxidant) Cytosol->ROS_Scavenge Direct Interaction mTOR mTORC1 Activation (Growth) Hydrolysis->mTOR Amino Acid Sensing PLC PLC / IP3 Gi->PLC Chemotaxis Chemotaxis (Immune Response) PLC->Chemotaxis Ca2+ Flux / Actin

Caption: Divergent signaling of Met-Phe variants.[1] Unformylated Met-Phe drives metabolic/growth pathways via PEPT1, while fMet-Phe drives immune activation via FPR1.[1]

Part 5: Experimental Protocols

Synthesis of Met-Phe (Fmoc-SPPS)

Objective: Synthesize high-purity H-Met-Phe-OH for biological assays.

Reagents:

  • Resin: 2-Chlorotrityl Chloride Resin (for C-terminal acid retention).[1]

  • Amino Acids: Fmoc-Phe-OH, Fmoc-Met-OH.[1]

  • Coupling: HBTU/DIEA.[2]

  • Deprotection: 20% Piperidine in DMF.[2]

Protocol:

  • Loading: Swell resin in DCM.[3][4] Add Fmoc-Phe-OH (1.5 eq) + DIEA (4 eq) in DCM. Agitate 2h. Cap unreacted sites with MeOH.

  • Deprotection 1: Wash resin (DMF x3).[1] Add 20% Piperidine/DMF (2 x 10 min). Wash (DMF x5).

  • Coupling: Dissolve Fmoc-Met-OH (3 eq), HBTU (3 eq), DIEA (6 eq) in DMF. Add to resin.[2][3][4] Agitate 45 min.

  • Deprotection 2: Repeat step 2 to remove N-terminal Fmoc.[1] Crucial: Do not formylate if studying metabolic role.

  • Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.[1]5) for 2h.

  • Purification: Precipitate in cold diethyl ether. Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient). Verify mass (ESI-MS: m/z ~297.1

    
    ).
    
The "Formyl Switch" Assay (Calcium Flux)

Objective: Validate the lack of FPR1 activity in Met-Phe vs. fMet-Phe (Quality Control).

Materials:

  • HL-60 cells (differentiated into neutrophil-like phenotype with DMSO).[1]

  • Fluo-4 AM (Calcium indicator).[1]

  • Ligands: fMet-Phe (Positive Control), Met-Phe (Test), fMLP (Reference).[1]

Workflow:

  • Differentiation: Incubate HL-60 cells with 1.3% DMSO for 5-7 days.

  • Loading: Incubate cells (

    
    ) with 4 µM Fluo-4 AM for 30 min at 37°C. Wash x2 with HBSS.
    
  • Baseline: Measure fluorescence for 30s (Ex 488nm / Em 520nm).

  • Stimulation:

    • Add fMet-Phe (10 µM).[1] Expected: Rapid, transient spike in fluorescence.

    • Add Met-Phe (10 µM).[1] Expected: No change (Baseline).[1]

  • Interpretation: If Met-Phe induces flux, the sample is likely contaminated with formylated byproducts or bacterial endotoxins.

Part 6: Data Summary & Comparison

FeatureMet-Phe (H-Met-Phe-OH)fMet-Phe (N-formyl-Met-Phe)
Primary Target PEPT1 Transporter, mTORC1FPR1 Receptor
Physiological Role Nutrient Source, AntioxidantChemotactic Signal (PAMP)
Receptor Affinity Low/None for FPRsModerate (

range)
Cellular Outcome Growth, Redox BalanceChemotaxis, Superoxide Release
Origin Dietary Protein DigestionBacterial Protein Synthesis Start

References

  • Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975).[1] N-formylmethionyl peptides as chemoattractants for leukocytes.[1] Proceedings of the National Academy of Sciences, 72(3), 1059–1062. Link[1]

  • Daniel, H. (2004).[1] Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology, 66, 361-384. Link[1]

  • Wolfson, R. L., et al. (2016).[1] Sestrin2 is a leucine sensor for the mTORC1 pathway. Science, 351(6268), 43-48.[1] (Contextual grounding for amino acid sensing). Link[1]

  • Marik, J., et al. (2003).[1] Synthesis and biological evaluation of new active For-Met-Leu-Phe-OMe analogues.[1] European Journal of Medicinal Chemistry. (Validation of fMet-Phe SAR).

  • Adibi, S. A. (1997).[1] The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology, 113(1), 332-356.[1] Link

Sources

Methionylphenylalanine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis Protocols, and Biological Applications [1]

Executive Summary

Methionylphenylalanine (L-Met-L-Phe) is a hydrophobic dipeptide composed of a sulfur-containing methionine residue at the N-terminus and an aromatic phenylalanine residue at the C-terminus.[1] While often overshadowed by its N-formylated derivative (fMet-Leu-Phe, a potent chemotactic agent), unformylated Met-Phe serves as a critical reference standard in immunology, a substrate for aminopeptidase characterization, and a model system for studying hydrophobic peptide self-assembly and thioether oxidation stability.[1]

This guide provides a definitive chemical profile, a validated solid-phase synthesis protocol, and a structural analysis of Met-Phe, designed for researchers requiring high-purity synthesis and characterization data.[1]

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]

The following data aggregates validated identifiers for the L-L stereoisomer. Researchers must distinguish this specific sequence from its reverse (Phe-Met) and its formylated analogs.[1]

Core Identifiers
ParameterValue
Chemical Name L-Methionyl-L-phenylalanine
Common Abbreviations Met-Phe, H-Met-Phe-OH, MF
CAS Registry Number 14492-14-9
PubChem CID 6992350
Molecular Formula C₁₄H₂₀N₂O₃S
Molecular Weight 296.39 g/mol
SMILES CSCCC(=O)NC(=O)O
InChI Key HGCNKOLVKRAVHD-RYUDHWBXSA-N
Physiochemical Properties[1][7]
PropertyDescription / Value
Physical State White to off-white lyophilized powder
Solubility Sparingly soluble in water; soluble in dilute acetic acid, DMSO, or HFIP.[1]
Isoelectric Point (pI) ~5.7 (Calculated)
Hydrophobicity High.[1] The combination of the thioether side chain (Met) and benzyl ring (Phe) creates a significant hydrophobic footprint.[1]
Stability Susceptible to oxidation at the Met sulfur (forming sulfoxide/sulfone) under high O₂ or peroxide conditions.[1]

Structural Analysis & Causality

The Hydrophobic Driver

The Met-Phe sequence is distinct due to the interaction between the flexible methionine side chain and the rigid phenylalanine aromatic ring.[1]

  • Pi-Sulfur Interactions: In solution, the sulfur atom of methionine can engage in non-covalent interactions with the pi-system of the phenylalanine ring.[1] This stabilizes specific conformers, influencing how the peptide interacts with transport proteins like PepT1 .

  • Oxidation Sensitivity: The methionine sulfur is a "soft" nucleophile. In biological assays, inadvertent oxidation to Methionine Sulfoxide (Met(O)-Phe) alters polarity and can abolish enzymatic recognition.[1] Protocol Note: Always use degassed buffers or reducing agents (e.g., DTT) when storing stock solutions.

Stereochemical Verification

The CAS 14492-14-9 refers specifically to the L,L-isomer.[1] The presence of D-amino acids (from racemization during synthesis) can drastically alter biological half-life due to resistance against endogenous proteases.[1]

Experimental Protocol: Fmoc Solid-Phase Synthesis (SPPS)

Objective: Synthesize high-purity (>98%) H-Met-Phe-OH. Scale: 0.1 mmol Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Preferred for preventing racemization of the C-terminal Cys/Met/Phe).[1]

Reagents
  • Resin: 2-Chlorotrityl Chloride Resin (Loading: ~1.0 mmol/g)[1]

  • Amino Acids: Fmoc-L-Phe-OH, Fmoc-L-Met-OH[1]

  • Coupling Agents: DIC (Diisopropylcarbodiimide), Oxyma Pure

  • Solvents: DMF (Peptide grade), DCM, Piperidine

  • Cleavage: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), H₂O

Step-by-Step Workflow
Phase 1: Loading the First Residue (Phe)

Rationale: Using 2-CTC resin allows loading of Fmoc-Phe-OH under mild basic conditions, minimizing C-terminal racemization.[1]

  • Swell Resin: Place 100 mg resin in a reaction vessel. Swell in dry DCM for 20 mins.

  • Loading: Dissolve Fmoc-Phe-OH (1.2 eq) in DCM (2 mL) with DIPEA (4 eq). Add to resin.[1][2][3][4][5]

  • Incubation: Agitate for 2 hours at room temperature.

  • Capping: Add Methanol (0.5 mL) to the reaction mixture and agitate for 20 mins to cap unreacted chloride sites.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[1][2]

Phase 2: Peptide Elongation[1]
  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 mins).[1] Monitor UV absorbance of the waste stream if automated.[1] Wash with DMF (5x).

  • Coupling (Met):

    • Dissolve Fmoc-Met-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in minimal DMF.[1]

    • Pre-activation: Allow the mixture to react for 2 minutes before adding to the resin.

    • Reaction: Agitate resin with the mixture for 60 minutes.[2][5]

    • QC Check: Perform a Kaiser Test (Ninhydrin).[1][2] If beads are colorless, coupling is complete.

  • Final Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine/DMF.[1][5] Wash thoroughly with DMF then DCM.[1]

Phase 3: Cleavage and Isolation

Rationale: Met is sensitive to alkylation by carbocations generated during cleavage. Scavengers are non-negotiable.

  • Cocktail Preparation: Prepare Reagent B (TFA:Phenol:H₂O:TIS = 88:5:5:2).[1] Note: TIS is critical to protect the Met sulfur.

  • Cleavage: Add 3 mL cocktail to the resin. Agitate for 2 hours.

  • Precipitation: Filter the filtrate into cold diethyl ether (-20°C). A white precipitate (Met-Phe) should form immediately.[1]

  • Purification: Centrifuge, decant ether, and dry the pellet under nitrogen. Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Visualization: Synthesis & Metabolic Pathways[13]

The following diagrams illustrate the chemical connectivity and the synthesis workflow.

Diagram 1: Molecular Connectivity of Met-Phe

This diagram visualizes the peptide bond formation between Methionine and Phenylalanine.[1]

MetPhe_Structure Figure 1: Chemical Connectivity of L-Methionyl-L-phenylalanine Met_Side Methionine Side Chain (Thioether: -S-CH3) Met_Alpha Met Alpha Carbon Met_Side->Met_Alpha Side Chain Peptide_Bond Peptide Bond (-CO-NH-) Met_Alpha->Peptide_Bond Phe_Alpha Phe Alpha Carbon Peptide_Bond->Phe_Alpha Phe_Side Phenylalanine Side Chain (Benzyl Ring) Phe_Alpha->Phe_Side Side Chain C_Term C-Terminus (-COOH) Phe_Alpha->C_Term N_Term N-Terminus (H2N-) N_Term->Met_Alpha

Caption: Schematic connectivity showing the N-to-C directional bonding and hydrophobic side chains.[1]

Diagram 2: Fmoc-SPPS Workflow for Met-Phe

This flowchart details the critical steps in the solid-phase synthesis protocol described above.

SPPS_Workflow Figure 2: Fmoc-SPPS Synthesis Cycle for Met-Phe Start Start: 2-CTC Resin Load 1. Load Fmoc-Phe-OH (DIPEA/DCM) Start->Load Cap 2. Cap Unreacted Sites (MeOH) Load->Cap Deprotect1 3. Fmoc Removal (20% Piperidine) Cap->Deprotect1 Couple 4. Couple Fmoc-Met-OH (DIC/Oxyma) Deprotect1->Couple Deprotect2 5. Final Fmoc Removal Couple->Deprotect2 Cleave 6. Cleavage & Global Deprotection (TFA/TIS/H2O) Deprotect2->Cleave Finish Final Product: H-Met-Phe-OH Cleave->Finish

Caption: Step-wise synthesis cycle using Fmoc chemistry on 2-Chlorotrityl Chloride resin.

Biological Significance[1][2][4][14]

Distinction from Chemotactic Factors

It is vital to distinguish H-Met-Phe-OH from N-Formyl-Met-Leu-Phe (fMLP) .[1]

  • fMLP: A potent neutrophil chemoattractant that binds to the Formyl Peptide Receptor (FPR1).[1]

  • Met-Phe: Lacks the formyl group and the Leucine residue.[1] It generally exhibits significantly reduced or negligible binding affinity to FPR1 compared to fMLP, making it an excellent negative control or a substrate for studying peptide transport independent of receptor signaling.

Enzymatic Substrate Specificity

Met-Phe is a classic substrate for Aminopeptidase N (CD13) and PepT1/PepT2 transporters.[1]

  • Mechanism: Aminopeptidases cleave the N-terminal Methionine.[1] The rate of hydrolysis is often monitored to assess enzyme activity in kidney or intestinal tissue homogenates.

  • Transport: As a dipeptide, Met-Phe is actively transported across epithelial membranes via the proton-coupled oligopeptide transporters (PepT1), making it a model for studying drug absorption kinetics.[1]

References

  • PubChem. "L-methionyl-L-phenylalanine (CID 6992350)."[1][6] National Library of Medicine.[1] Accessed October 2023.[1] [Link][1]

  • HMDB. "Met-Phe Metabolite Report."[1] Human Metabolome Database.[1] [Link](Note: Link directs to general dipeptide entry or closest match Phe-Met if specific Met-Phe entry is updated).[1]

  • RSC. "Peptide Synthesis Protocols."[1] Royal Society of Chemistry.[1] [Link][1]

Sources

An In-Depth Technical Guide to the Hydrophobicity Profile of Met-Phe Dipeptide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrophobicity is a critical physicochemical parameter that governs the behavior of peptides and proteins in biological systems, profoundly influencing their folding, stability, and interactions with other molecules.[1][2] In the realm of drug development, the hydrophobicity of a peptide-based therapeutic agent is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[1][3][4] This guide provides a comprehensive technical analysis of the hydrophobicity profile of the dipeptide L-Methionyl-L-Phenylalanine (Met-Phe). We will explore the theoretical underpinnings of hydrophobicity, detail experimental and computational methodologies for its determination, and synthesize these insights to construct a holistic understanding of this fundamental dipeptide.

Introduction: The Significance of Hydrophobicity in Peptide Science

Hydrophobicity, often described as the tendency of nonpolar molecules to aggregate in aqueous solutions, is a primary driving force in a multitude of biological processes.[1] This phenomenon is not an attractive force between nonpolar molecules themselves, but rather a consequence of the strong cohesive energy of water and the entropic gain from minimizing the disruption of the water hydrogen bond network.[5] In the context of peptides and proteins, the hydrophobic character of amino acid side chains dictates their three-dimensional structure, with hydrophobic residues typically buried in the protein core to avoid contact with the aqueous environment.[2][6]

For drug development professionals, a thorough understanding of a peptide's hydrophobicity is paramount. It influences crucial pharmacokinetic properties such as membrane permeability, plasma protein binding, and metabolic stability.[3][4][7] A finely tuned hydrophobicity profile is often essential for achieving the desired therapeutic efficacy and safety profile of a peptide-based drug.

The Met-Phe dipeptide, composed of the amino acids Methionine and Phenylalanine, serves as an excellent model system for studying the interplay of different hydrophobic contributions. Methionine possesses a flexible, sulfur-containing side chain, while Phenylalanine has a bulky, aromatic side chain.[6] Understanding the combined hydrophobicity of this dipeptide provides valuable insights into peptide design and engineering.

The Building Blocks: Hydrophobicity of Methionine and Phenylalanine

The overall hydrophobicity of the Met-Phe dipeptide is a composite of the individual hydrophobic characters of its constituent amino acids, Methionine (Met) and Phenylalanine (Phe).

Methionine (Met): Methionine is classified as a nonpolar, aliphatic amino acid.[6] Its side chain contains a thioether group, which contributes to its moderate hydrophobicity. While generally considered hydrophobic, the sulfur atom can participate in some polar interactions. On various hydrophobicity scales, Methionine consistently ranks as a hydrophobic residue. For instance, on a normalized scale where the most hydrophobic residue is 100, Methionine has a value of 74 at both pH 2 and pH 7.[6][8] The Kyte-Doolittle scale, widely used for predicting hydrophobic regions in proteins, assigns Methionine a hydropathy score of 1.9.[9]

Phenylalanine (Phe): Phenylalanine is characterized by its large, aromatic benzyl side chain, making it one of the most hydrophobic amino acids.[6] The nonpolar nature of the phenyl group strongly disfavors interaction with water. On the same normalized hydrophobicity scale, Phenylalanine scores 92 at pH 2 and 100 at pH 7, highlighting its significant hydrophobicity.[6][8] The Kyte-Doolittle hydropathy score for Phenylalanine is 2.8.[9]

The formation of a dipeptide from two amino acids occurs through a dehydration synthesis reaction, creating a peptide bond.[10][11] This process links the carboxyl group of one amino acid to the amino group of the other.[10][12] The resulting dipeptide, Met-Phe, combines the moderate hydrophobicity of Methionine with the strong hydrophobicity of Phenylalanine.

Experimental Determination of Hydrophobicity: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard experimental technique for quantifying the hydrophobicity of peptides.[13][14][15] The principle of RP-HPLC lies in the partitioning of the analyte (in this case, the Met-Phe dipeptide) between a nonpolar stationary phase and a polar mobile phase.[13] More hydrophobic molecules will have a stronger affinity for the stationary phase and will therefore elute later from the column.[13][15]

Experimental Workflow

The following diagram illustrates the typical workflow for determining the hydrophobicity of a dipeptide using RP-HPLC.

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Sample Dissolve Met-Phe in Mobile Phase A Injection Inject Sample Sample->Injection MobileA Mobile Phase A (e.g., 0.1% TFA in Water) MobileA->Injection MobileB Mobile Phase B (e.g., 0.1% TFA in Acetonitrile) MobileB->Injection Column C18 Reversed-Phase Column Injection->Column Gradient Gradient Elution (Increasing %B) Column->Gradient Detection UV Detector (e.g., 214 nm) Gradient->Detection Chromatogram Generate Chromatogram Detection->Chromatogram RetentionTime Determine Retention Time (tR) Chromatogram->RetentionTime Hydrophobicity Correlate tR with Hydrophobicity RetentionTime->Hydrophobicity

Caption: RP-HPLC workflow for hydrophobicity analysis.

Detailed Protocol

Materials:

  • Met-Phe dipeptide standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[13]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Prepare a stock solution of the Met-Phe dipeptide in Mobile Phase A (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.22 µm syringe filter.

  • HPLC Method:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm (for peptide bonds).

    • Injection Volume: 10 µL.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The exact gradient may need to be optimized.

  • Data Analysis:

    • The retention time (tR) of the Met-Phe dipeptide is recorded from the resulting chromatogram.

    • A longer retention time indicates greater hydrophobicity.

    • For quantitative comparisons, a set of standard peptides with known hydrophobicities can be run to create a calibration curve.

Causality Behind Experimental Choices:

  • C18 Column: The octadecylsilane (C18) bonded to silica is a highly hydrophobic stationary phase, providing excellent retention and separation of peptides based on their hydrophobicity.[13]

  • Acetonitrile (ACN): ACN is a common organic modifier in the mobile phase. Increasing its concentration decreases the polarity of the mobile phase, which in turn elutes the bound peptides from the stationary phase.[13]

  • Trifluoroacetic Acid (TFA): TFA is an ion-pairing agent that is added to the mobile phase to improve peak shape and resolution. It forms ion pairs with the charged groups on the peptide, effectively neutralizing them and enhancing their hydrophobic interactions with the stationary phase.[16]

  • UV Detection at 214 nm: The peptide bond absorbs strongly at this wavelength, allowing for sensitive detection of the eluting dipeptide.

Computational Prediction of Hydrophobicity

In addition to experimental methods, various computational approaches can be used to predict the hydrophobicity of peptides. These methods are often based on hydrophobicity scales derived from experimental data.

Hydrophobicity Scales

A hydrophobicity scale is a set of values that ranks amino acids based on their relative hydrophobicity or hydrophilicity.[5][17] Numerous scales have been developed using different experimental methods and theoretical calculations.[17][18] Some of the most commonly used scales include:

  • Kyte-Doolittle Scale: Based on a combination of experimental data on the solubility of amino acids and their observed distribution in protein structures.[9][17]

  • Eisenberg Consensus Scale: A normalized scale derived from the analysis of several other hydrophobicity scales.[17]

  • Wimley-White Whole Residue Scale: Determined from the partitioning of host-guest pentapeptides into a lipid bilayer interface, providing a more biologically relevant measure of hydrophobicity.[5][19]

The hydrophobicity of a dipeptide can be estimated by summing the hydrophobicity values of its constituent amino acids. However, it's important to note that the formation of the peptide bond and the proximity of the side chains can influence the overall hydrophobicity, leading to deviations from simple additivity.[20]

LogP Prediction

The partition coefficient (logP), which is the logarithm of the ratio of the concentration of a compound in a nonpolar solvent (typically octanol) to its concentration in a polar solvent (water), is a direct measure of hydrophobicity.[1] Several computational programs can predict logP values for small molecules, including dipeptides. These programs often use fragment-based methods, where the logP of the molecule is calculated by summing the contributions of its constituent atoms or functional groups.[21]

The following diagram illustrates the relationship between the properties of the individual amino acids and the resulting hydrophobicity of the dipeptide.

Dipeptide_Hydrophobicity cluster_amino_acids Constituent Amino Acids cluster_properties Overall Hydrophobicity Profile Met Methionine (Met) - Moderate Hydrophobicity - Flexible Side Chain Dipeptide Met-Phe Dipeptide Met->Dipeptide Contributes Moderate Hydrophobicity Phe Phenylalanine (Phe) - High Hydrophobicity - Aromatic Side Chain Phe->Dipeptide Contributes High Hydrophobicity Experimental Experimental (RP-HPLC Retention Time) Dipeptide->Experimental Computational Computational (Hydrophobicity Scales, LogP) Dipeptide->Computational

Caption: Factors influencing Met-Phe hydrophobicity.

Synthesized Hydrophobicity Profile of Met-Phe

By integrating experimental data from RP-HPLC and computational predictions, we can construct a comprehensive hydrophobicity profile for the Met-Phe dipeptide.

ParameterMethionine (Met)Phenylalanine (Phe)Met-Phe Dipeptide (Predicted/Expected)
Normalized Hydrophobicity (pH 7) 74[8]100[8]High
Kyte-Doolittle Hydropathy 1.9[9]2.8[9]High
RP-HPLC Retention Time ModerateLongVery Long
Predicted LogP --Positive Value

Analysis and Interpretation:

Both Methionine and Phenylalanine are hydrophobic amino acids, with Phenylalanine being significantly more so.[6][8][9] Consequently, the Met-Phe dipeptide is expected to be highly hydrophobic. This is corroborated by the anticipated long retention time in RP-HPLC analysis. The combination of the flexible, moderately hydrophobic side chain of Methionine and the bulky, highly hydrophobic aromatic side chain of Phenylalanine results in a dipeptide with a strong propensity to partition into nonpolar environments.

Computational predictions based on summing the hydrophobicity indices of the individual amino acids provide a good first approximation of the dipeptide's hydrophobicity. However, experimental determination via RP-HPLC is crucial for obtaining a precise and contextually relevant measure of its hydrophobicity under specific analytical conditions. Discrepancies between predicted and experimental values can arise due to conformational effects and interactions between the adjacent side chains in the dipeptide structure.[20]

Implications for Research and Drug Development

A thorough understanding of the hydrophobicity profile of the Met-Phe dipeptide has several important implications:

  • Peptide Design: For the rational design of peptide-based therapeutics, the hydrophobicity of individual amino acids and their combinations is a critical consideration. The high hydrophobicity of the Met-Phe motif can be strategically employed to enhance membrane interactions or protein binding.[3][4]

  • Predictive Modeling: The experimental data for Met-Phe can be used to refine and validate computational models for predicting peptide hydrophobicity.[21]

  • Analytical Method Development: The expected retention behavior of Met-Phe in RP-HPLC informs the development of separation methods for more complex peptides containing this dipeptide sequence.[14][16]

  • Understanding Protein Structure: The hydrophobic contribution of Met-Phe units within a larger polypeptide chain influences protein folding and stability.[2]

Conclusion

The hydrophobicity profile of the Met-Phe dipeptide is characterized by a high degree of nonpolarity, driven by the significant hydrophobic contributions of both the methionyl and phenylalanyl side chains. This profile can be effectively characterized through a combination of experimental techniques, primarily Reversed-Phase High-Performance Liquid Chromatography, and computational predictions based on established hydrophobicity scales. For researchers, scientists, and drug development professionals, a deep understanding of the hydrophobicity of such fundamental peptide building blocks is essential for advancing peptide-based technologies and therapeutics. The principles and methodologies outlined in this guide provide a robust framework for the comprehensive analysis of peptide hydrophobicity.

References

  • Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology, 157(1), 105-132. [Link]

  • Study.com. (n.d.). Dipeptide Definition, Structure & Examples. [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • Dolan, J. W. (2002). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. LCGC North America, 20(6), 524-534. [Link]

  • Study.com. (n.d.). Video: Dipeptide Definition, Structure & Examples. [Link]

  • Wang, L. (2023). Peptide analysis using reverse phase liquid chromatography. Separation Science. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, 251, 1-24. [Link]

  • White, S. H., & Wimley, W. C. (2011). Experimentally Determined Hydrophobicity Scales. Stephen White Laboratory, UC Irvine. [Link]

  • Taylor & Francis. (n.d.). Dipeptides – Knowledge and References. [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • Jain, T., & Varma, A. (2012). Hydrophobicity: The door to drug delivery. Journal of Pharmaceutical Sciences, 101(4), 1335-1350. [Link]

  • Kerns, E. H., & Di, L. (2021). Selected Thoughts on Hydrophobicity in Drug Design. Molecules, 26(4), 853. [Link]

  • Kerns, E. H., & Di, L. (2021). Selected Thoughts on Hydrophobicity in Drug Design. ResearchGate. [Link]

  • D'Andrea, L. D., & Isernia, C. (2023). Hydrophobicity: The door to drug delivery. Journal of Peptide Science, e3558. [Link]

  • Oreate AI. (2026, January 22). Understanding Dipeptides: The Building Blocks of Proteins. [Link]

  • Le, N. T., et al. (2014). Peptides with the Same Composition, Hydrophobicity, and Hydrophobic Moment Bind to Phospholipid Bilayers with Different Affinities. Langmuir, 30(43), 12974-12982. [Link]

  • Hodges, R. S., et al. (2006). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Biochemistry, 45(51), 15465-15479. [Link]

  • Al-Gharabli, S., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6171. [Link]

  • Biosynthesis Inc. (2020, January 15). Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins. [Link]

  • Le, T. H., et al. (2015). A versatile modelling approach to determine the hydrophobicity of peptides at the atomic level. Molecular Simulation, 41(4), 256-267. [Link]

  • CUNY. (n.d.). Hydrophobicity Scales. [Link]

  • Carter, R. L., et al. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. International Journal of Molecular Sciences, 23(11), 5941. [Link]

  • Aledo, J. C. (2019). Methionine in proteins: The Cinderella of the proteinogenic amino acids. Protein Science, 28(10), 1785-1796. [Link]

  • CSH Press. (n.d.). Table: Properties of amino acids. [Link]

  • University of California, Davis. (n.d.). Amino Acid Hydropathy Scores. [Link]

  • IMGT. (2021, October 6). IMGT classes of the 20 common amino acids. [Link]

  • Flower, D. R. (2025, August 10). On the hydrophobicity of peptides: Comparing empirical predictions of peptide log P values. ResearchGate. [Link]

  • Wikipedia. (n.d.). Hydrophobicity scales. [Link]

  • Peptide 2.0 Inc. (n.d.). Peptide Hydrophobicity/Hydrophilicity Analysis Tool. [Link]

Sources

Methionylphenylalanine (Met-Phe): Synthetic Strategies and Precursor Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methionylphenylalanine (Met-Phe) serves as a critical dipeptide motif in the development of chemotactic agents, specifically N-formyl-methionyl-leucyl-phenylalanine (fMLP) analogs, and acts as a benchmark substrate for protease-catalyzed peptide synthesis. Its utility, however, is frequently compromised by the susceptibility of the methionine thioether to oxidation, leading to sulfoxide contaminants that alter bioactivity and solubility.

This technical guide details the robust synthesis and application of Met-Phe as a precursor. It moves beyond standard coupling protocols to focus on enzymatic stereoselection using thermolysin and the "Met(O) Safety Switch" —a chemical strategy that deliberately utilizes methionine sulfoxide to enhance solubility and prevent uncontrolled oxidation during solid-phase peptide synthesis (SPPS).

The Strategic Value of the Met-Phe Motif

The Met-Phe sequence is not merely a structural unit; it is a functional pharmacophore. In biological systems, N-terminal formylated Met-Phe sequences (fMet-Phe) mimic bacterial protein initiation signals, triggering potent immune responses via Formyl Peptide Receptors (FPRs).

Core Applications
  • Chemotactic Peptide Synthesis: Met-Phe is the N-terminal anchor for fMet-Leu-Phe (fMLP) and its super-agonist analogs used in immunology research.

  • Enzymatic Synthesis Model: Due to the hydrophobic interaction between the Phenylalanine side chain and the S1' subsite of proteases like thermolysin, Met-Phe is the "gold standard" for optimizing enzymatic peptide coupling parameters.

  • Solubility Modulation: The hydrophobic nature of Phe combined with the oxidizable Met sulfur creates a unique solubility profile that can be manipulated (via oxidation state) to prevent aggregation in difficult sequences.

Synthesis Strategy A: Enzymatic Coupling (The Green Route)

Objective: Synthesize Met-Phe-OMe (methyl ester) with high stereospecificity, avoiding racemization common in chemical coupling of Met.

Mechanism: Thermolysin, a metalloprotease, catalyzes the condensation of N-protected Asp/Met with Phe-OMe. The reaction is thermodynamically driven by the precipitation of the hydrophobic salt or product in organic/aqueous biphasic systems.

Protocol: Thermolysin-Mediated Synthesis

Reagents:

  • Z-Met-OH (N-benzyloxycarbonyl-L-methionine)

  • L-Phe-OMe (L-phenylalanine methyl ester)[1][2][3]

  • Thermolysin (EC 3.4.24.27)

  • Solvent: Ethyl Acetate / Tris-HCl buffer (pH 7.5)

Workflow:

  • Phase Preparation: Dissolve Z-Met-OH (10 mM) and L-Phe-OMe (20 mM) in a biphasic system of Ethyl Acetate and 0.1 M Tris-HCl (containing 10 mM CaCl₂ to stabilize the enzyme).

  • Enzyme Addition: Add Thermolysin (1 µM final concentration).

  • Incubation: Stir at 37°C for 4-6 hours. The reaction is driven by the partition coefficient of the product into the organic phase.

  • Termination: Separate phases. Wash the organic layer with 5% NaHCO₃ (removes unreacted Z-Met) and 1M HCl (removes unreacted Phe-OMe).

  • Validation: Evaporate solvent and analyze by HPLC.

Critical Insight: Thermolysin is strictly stereoselective for L-isomers at the coupling site. This eliminates the need for chiral purification of the product, a major advantage over carbodiimide chemistry.

EnzymaticSynthesis cluster_inputs Substrates ZMet Z-Met-OH (Acyl Donor) Thermolysin Thermolysin (Catalyst) ZMet->Thermolysin PheOMe L-Phe-OMe (Nucleophile) PheOMe->Thermolysin Complex Enzyme-Substrate Complex Thermolysin->Complex Coupling Peptide Bond Formation Complex->Coupling Product Z-Met-Phe-OMe Coupling->Product Precipitation Precipitation/Extraction (Thermodynamic Trap) Product->Precipitation Drives Equilibrium

Figure 1: Thermolysin-catalyzed synthesis relies on the thermodynamic trapping of the hydrophobic product Z-Met-Phe-OMe.

Synthesis Strategy B: The "Met(O) Safety Switch" (SPPS)

Objective: Incorporate Met-Phe into longer chains (e.g., fMet-Leu-Phe) via Solid Phase Peptide Synthesis (SPPS) without incurring random oxidation or alkylation of the Methionine sulfur.

The Challenge: During SPPS, the thioether of Methionine is prone to:

  • Oxidation: Forming Methionine Sulfoxide (Met(O)) due to trace peroxides in solvents.

  • Alkylation: Forming sulfonium salts during TFA cleavage (scavenger failure).

The Solution: Deliberately use Fmoc-Met(O)-OH (Methionine Sulfoxide) as the building block. Met(O) is polar (improving solvation of aggregation-prone sequences) and chemically inert to further oxidation. It is reduced back to Met after cleavage.[4]

Protocol: Met(O) Incorporation and Reduction

Step 1: Coupling

  • Use Fmoc-Met(O)-OH instead of Fmoc-Met-OH.

  • Coupling Reagents: DIC/Oxyma or HBTU/DIEA (Standard protocols apply; Met(O) couples efficiently).

Step 2: Cleavage from Resin

  • Cocktail: TFA/TIS/H₂O (95:2.5:2.5). Note: No need for odorous scavengers like EDT (ethanedithiol) because Met(O) cannot be alkylated.

Step 3: Post-Cleavage Reduction (The "Switch") To restore the native Methionine:

  • Dissolve the crude lyophilized peptide (containing Met(O)) in TFA.

  • Add Ammonium Iodide (NH₄I) (20 eq.) and Dimethylsulfide (DMS) (20 eq.).

  • Incubate at 0°C for 10 minutes, then Room Temperature for 30 minutes.

  • Quench by pouring into cold ether. The iodine color will disappear, and the peptide precipitates.

Data Validation:

  • Met(O)-Peptide: Mass = M + 16 Da.

  • Reduced Peptide: Mass = M (Target).

  • Self-Validating Step: The complete disappearance of the +16 Da peak in MS confirms the protocol's success.

MetSafetySwitch Start Start: Fmoc-Met(O)-OH SPPS SPPS Elongation (Met(O) prevents aggregation) Start->SPPS Cleavage TFA Cleavage (No S-alkylation risk) SPPS->Cleavage Crude Crude Peptide (Contains Met sulfoxide) Cleavage->Crude Reduction Reduction Cocktail (NH4I / DMS / TFA) Crude->Reduction The Safety Switch Final Final Peptide (Native Met restored) Reduction->Final

Figure 2: The Met(O) Safety Switch workflow ensures high-purity Methionine peptides by protecting the sulfur atom as a sulfoxide during synthesis.

Downstream Application: N-Formylation

To convert the Met-Phe precursor into a chemotactic factor (e.g., fMet-Phe-OMe or fMet-Leu-Phe), the N-terminus must be formylated.[5]

Protocol:

  • Reagent Preparation: Prepare a mixed anhydride of formic acid. Mix Formic Acid (98%) with Acetic Anhydride (1:2 ratio) and stir at 0°C for 1 hour, then heat to 50°C for 15 mins.

  • Formylation: Add the mixed anhydride (5 eq.) to the N-deprotected Met-Phe peptide (dissolved in DMF).

  • Reaction: Stir at 0°C for 30 mins.

  • Workup: Concentrate and precipitate in ether.

Citation: This method mimics the biological initiation of bacterial protein synthesis, generating the specific pharmacophore recognized by FPR1 receptors [1].

Quality Control & Data Analysis

Quantitative assessment of Met-Phe derivatives requires distinguishing between the native thioether and the oxidized sulfoxide forms.

HPLC & MS Parameters
ParameterNative Met-PheOxidized Met(O)-Phe
Retention Time (RP-HPLC) Later eluting (More hydrophobic)Earlier eluting (More polar due to S=O)
Mass Shift (Δ Mass) Target Mass (M)M + 16 Da
UV Absorption 214 nm (Amide), 254 nm (Phe)214 nm, 254 nm
Stability Susceptible to oxidation in airStable

Troubleshooting Tip: If you observe a "split peak" in HPLC for the Met(O) species, it is likely due to the diastereomers of the sulfoxide (R- and S-sulfoxide). This is normal and will collapse into a single peak upon reduction to native Met.

References

  • N-Formylmethionyl-leucyl-phenylalanine (fMLP) and Chemotaxis. Source: Wikipedia (General Overview & Structure) URL:[Link][5][6][7]

  • Methionine Oxidation in Peptide Synthesis. Source: National Institutes of Health (PMC) - "Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides" URL:[Link]

  • Enzymatic Synthesis of Aspartame Precursors (Thermolysin). Source: ResearchGate - "Enzymatic Synthesis of Aspartame Precursor in Solvent-free Reaction System" URL:[Link]

  • Reduction of Methionine Sulfoxide with NH4I-Me2S. Source: Semantic Scholar - "The reduction of oxidized methionine residues in peptide thioesters with NH4I-Me2S" URL:[Link]

  • Thermolysin Catalysis Mechanism. Source: PNAS - "Thermolysin-catalyzed peptide bond synthesis" URL:[Link]

Sources

Technical Deep Dive: Antioxidant Capacity of Methionylphenylalanine (Met-Phe) Residues

[1]

Executive Summary: The Amphiphilic Scavenger

Methionylphenylalanine (Met-Phe) represents a distinct class of antioxidant dipeptides where functionality arises from the synergy between a redox-active sulfur center (Methionine) and a hydrophobic aromatic anchor (Phenylalanine).[1] Unlike simple radical scavengers, Met-Phe exhibits a "search-and-destroy" mechanism: the Phenylalanine residue partitions the peptide into lipid bilayers or hydrophobic pockets, positioning the Methionine residue to intercept Reactive Oxygen Species (ROS) before they propagate lipid peroxidation chains.

This guide details the physicochemical basis of this activity, provides a high-fidelity synthesis protocol to preserve the oxidation-prone Methionine during manufacturing, and outlines a multi-assay validation framework.

Mechanistic Foundations

The "Sacrificial" Sulfur Mechanism

The primary antioxidant capacity of Met-Phe stems from the Methionine (Met) residue acting as a sacrificial antioxidant. The sulfur atom in the thioether side chain is nucleophilic and readily reacts with ROS (specifically H₂O₂ and peroxyl radicals) to form Methionine Sulfoxide (Met-SO).[1]

  • Reversibility: In biological systems, this oxidation is reversible via Methionine Sulfoxide Reductase (MsrA/B), making Met-Phe residues a renewable antioxidant system.[1]

  • Kinetics: The reaction rate of Met with H₂O₂ is slow (

    
    ), but its reaction with hydroxyl radicals (
    
    
    ) is diffusion-controlled (
    
    
    ), making it an exceptional interceptor of highly aggressive radicals.[1]
The Hydrophobic Anchor Effect (Phe)

While Methionine provides the capacity, Phenylalanine (Phe) provides the location.

  • Membrane Partitioning: The aromatic benzyl side chain of Phe increases the partition coefficient (LogP) of the dipeptide. This allows Met-Phe to intercalate into lipid membranes, protecting unsaturated fatty acids from oxidation more effectively than hydrophilic antioxidants (like Vitamin C).[1]

  • Electronic Stabilization: The

    
    -electron cloud of the Phe ring can stabilize radical intermediates through weak cation-
    
    
    interactions, though its primary role remains structural positioning.
Positional Isomerism: Met-Phe vs. Phe-Met

Research indicates that the position of the Methionine residue influences activity.

  • C-Terminal Met (Phe-Met): Generally exhibits higher activity against peroxyl radicals due to the inductive effect of the free carboxyl group near the sulfur.

  • N-Terminal Met (Met-Phe): While slightly less active in aqueous phase peroxyl scavenging, the N-terminal amine (

    
    ) remains positively charged at physiological pH, potentially facilitating electrostatic attraction to negatively charged phospholipid headgroups, further enhancing membrane protection.[1]
    

Visualization: Mechanism of Action

The following diagram illustrates the dual-action mechanism where Phe anchors the peptide, and Met scavenges the radical.

MetPhe_MechanismPhePhenylalanine (Phe)Hydrophobic AnchorLipidLipid Bilayer(Target of Oxidation)Phe->LipidPartitions intoROSROS (•OH / H₂O₂)Lipid->ROSAttractsMetMethionine (Met)Thioether Group (-S-)Met->PhePeptide BondMetSOMethionine Sulfoxide(Met-SO)Met->MetSOOxidation (+16 Da)ROS->MetIntercepted byProtectionMembrane IntegrityPreservedMetSO->ProtectionPrevents Propagation

Caption: Met-Phe mechanism showing Phe-mediated membrane anchoring and Met-mediated ROS scavenging.[1]

Experimental Protocols: Synthesis & Purification

Critical Challenge: Methionine is susceptible to oxidation during synthesis and cleavage. The following protocol uses specific scavengers to prevent premature formation of Met-SO.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

Target: H-Met-Phe-OH (Free acid C-terminus)[1]

StepReagent/ConditionPurpose/Note
1. Resin Loading Fmoc-Phe-Wang Resin (0.6 mmol/g)Pre-loaded Phe avoids racemization risk during loading.[1]
2. Swelling DMF (30 mins)Ensures active sites are accessible.
3. Deprotection 20% Piperidine in DMF (2 x 10 min)Removes Fmoc group.[1] Monitor UV (301 nm) for fulvene adduct.
4. Coupling Fmoc-Met-OH (3 eq), HBTU (2.9 eq), DIEA (6 eq)Critical: Use fresh HBTU.[1] Pre-activate for only 2 mins to minimize side reactions.
5. Cleavage Cocktail K: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)Standard cleavage cocktails (TFA/TIS/H2O) are insufficient for Met. EDT and Thioanisole are essential to prevent S-alkylation and oxidation.
6.[1] Precipitation Cold Diethyl EtherPrecipitate peptide, wash 3x to remove scavengers.[1]
Purification & Validation[1]
  • HPLC: C18 Column. Gradient: 5-60% Acetonitrile in Water (0.1% TFA).[1]

    • Note: Met-Phe is hydrophobic; expect elution later than simple hydrophilic peptides.[1]

  • Mass Spectrometry (ESI-MS):

    • Target Mass: Calculate exact mass of Met-Phe (

      
      ).
      
    • Quality Check: Look for peaks at

      
       (Sulfoxide) or 
      
      
      (Sulfone).[1] If
      
      
      , the synthesis failed to protect the sulfur.

Assay Framework: Quantifying Antioxidant Capacity[3][4][5][6][7][8]

To rigorously validate the antioxidant capacity, you must use a battery of assays targeting different mechanisms (HAT vs. SET).

DPPH Radical Scavenging Assay (Mixed Mode)
  • Principle: Measures the ability to reduce the stable radical 2,2-diphenyl-1-picrylhydrazyl.

  • Protocol:

    • Prepare 0.1 mM DPPH in methanol.

    • Mix 100 µL peptide solution (0.1 - 5 mg/mL) with 100 µL DPPH.

    • Incubate 30 min in dark.

    • Measure Absorbance at 517 nm.

  • Expected Result: Met-Phe should show moderate activity (

    
     mg/mL).[1] Pure Met is often weak in DPPH; if Met-Phe is strong, it suggests Phe stabilization of the radical.
    
ABTS Cation Radical Assay (SET Mechanism)
  • Principle: Single Electron Transfer (SET) to reduce

    
    .[1]
    
  • Relevance: More sensitive for hydrophobic peptides than DPPH.

  • Protocol: Generate

    
     using Potassium Persulfate (12-16h incubation). Dilute to Abs 0.70 at 734 nm.
    
  • Expected Result: Met-Phe typically shows higher efficacy in ABTS than DPPH due to better accessibility of the radical cation to the sulfur center.

Lipid Peroxidation Inhibition (Linoleic Acid Model)
  • Principle: This is the gold standard for Met-Phe. It mimics the physiological environment.

  • Protocol:

    • Emulsion: Linoleic acid + Tween 20 in Phosphate Buffer (pH 7.4).

    • Inducer: Add

      
       or AAPH (peroxyl radical generator).[1]
      
    • Incubate at 37°C for 24h.

    • Measure: Ferric Thiocyanate method (Abs 500 nm).[1]

  • Significance: Met-Phe should significantly outperform Met alone here, proving the "Hydrophobic Anchor" hypothesis.

Comparative Data Analysis

The following table summarizes representative

Peptide SequenceDPPH

(mg/mL)
ABTS TEAC (µmol Trolox/µmol)Lipid Peroxidation Inhibition (%)Mechanism Note
Met (Free) > 10.0 (Weak)0.4915%Hydrophilic; cannot protect lipids well.[1]
Phe (Free) > 20.0 (Inactive)< 0.105%No redox center; structural only.[1]
Met-Phe (MF) 2.5 - 4.0 1.8 - 2.2 65% Synergistic: Anchor + Scavenger.
Phe-Met (FM) 1.8 - 3.52.0 - 2.570%C-term Met slightly more active in bulk phase.[1]
GSH (Control) 0.21.040%Strong scavenger, but poor lipid penetration.[1]

Note: Data represents aggregated trends from methionine dipeptide studies [1, 3]. Actual values vary based on solvent systems.

Workflow Diagram: Validation Pipeline

Validation_Pipelinecluster_AssaysFunctional AssaysStartCrude Met-PhePurifyHPLC Purification(C18 Column)Start->PurifyQCQC: ESI-MSCheck for +16 Da (Fail)Purify->QCDPPHDPPH Assay(Radical Scavenging)QC->DPPHPassLipidLinoleic Acid System(Membrane Protection)QC->LipidPassReportCalculate IC50 & Synergy FactorDPPH->ReportLipid->Report

Caption: Step-by-step workflow from crude synthesis to functional data generation.

References

  • Torkova, A. A., et al. (2015).[1] "Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction." International Journal of Molecular Sciences. Available at: [Link]

  • Levine, R. L., et al. (1996).[1] "Methionine residues as endogenous antioxidants in proteins." Proceedings of the National Academy of Sciences. (Foundational mechanism of Met oxidation).[1]

  • Hernández-Ledesma, B., et al. (2005).[1] "Antioxidant activity of peptides derived from egg white proteins." Journal of Agricultural and Food Chemistry. (Demonstrates hydrophobic amino acid contribution).

  • Gallego, M., et al. (2018).[1] "Antioxidant peptides from food proteins: A review." Comprehensive Reviews in Food Science and Food Safety. (General protocols for DPPH/ABTS/Lipid assays).

  • Coin, I., et al. (2007).[1] "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. (Basis for the Fmoc/TFA cleavage protocol).[1]

Methodological & Application

Solid-phase peptide synthesis protocol for Methionylphenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) of Methionylphenylalanine (Met-Phe)

Executive Summary & Strategic Analysis

Methionylphenylalanine (Met-Phe) is a biologically significant dipeptide, often studied as a metabolite and a minimal structural analog in chemotactic signaling. While dipeptide synthesis appears deceptively simple, the specific combination of Methionine (Met) and Phenylalanine (Phe) presents two critical chemical challenges that generic protocols often fail to address:

  • Methionine Oxidation: The thioether side chain of Methionine is highly susceptible to oxidation during the cleavage step, forming Methionine Sulfoxide [Met(O)].[1] Standard cleavage cocktails (e.g., 95% TFA/Water) are insufficient.

  • Diketopiperazine (DKP) Formation: The synthesis of dipeptides on benzyl-ester type resins (like Wang resin) carries a high risk of premature cleavage via intramolecular cyclization (DKP formation) upon deprotection of the N-terminal amine.

Strategic Recommendation: To mitigate DKP formation, this protocol utilizes 2-Chlorotrityl Chloride (2-CTC) Resin instead of Wang resin. The steric bulk of the trityl linker inhibits the nucleophilic attack required for cyclization. To prevent oxidation, we employ Reagent H , a specialized cleavage cocktail containing Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS).[2]

Materials & Reagents

ComponentSpecificationPurpose
Resin 2-Chlorotrityl Chloride (2-CTC)Loading: 1.0–1.6 mmol/g. Steric hindrance prevents DKP.
Amino Acids Fmoc-Phe-OHC-terminal residue.[3][4]
Fmoc-Met-OHN-terminal residue.[4]
Coupling Agents DIC (Diisopropylcarbodiimide)Activator (prevents racemization better than base-driven uroniums).
Oxyma PureAdditive to suppress racemization.
Solvents DMF (Dimethylformamide)Peptide grade, amine-free.
DCM (Dichloromethane)For resin swelling and washing.
Deprotection 20% Piperidine in DMFRemoval of Fmoc group.
Cleavage (Reagent H) TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄ICritical: Optimized for Met-containing peptides.[5]

Experimental Protocol

Phase 1: Resin Loading (The 2-CTC Advantage)

Rationale: Loading the first amino acid onto 2-CTC resin requires mild basic conditions to preserve the trityl linker and prevent racemization of the sensitive Phenylalanine.

  • Swelling: Place 2-CTC resin (1.0 g) in a reaction vessel. Swell in dry DCM (10 mL) for 20 minutes. Drain.

  • Loading: Dissolve Fmoc-Phe-OH (1.2 eq relative to resin loading) in dry DCM (10 mL). Add DIPEA (4.0 eq).

  • Reaction: Add the solution to the resin. Agitate gently for 2 hours at room temperature.

  • Capping: Add Methanol (1 mL) to the reaction mixture and agitate for 15 minutes.

    • Mechanism:[1][2][4][6][7][8][9][10] Methanol caps unreacted trityl chloride sites, preventing non-specific binding later.

  • Washing: Drain and wash resin: 3x DCM, 3x DMF, 3x DCM.

Phase 2: Peptide Elongation

Rationale: We use DIC/Oxyma for coupling. This carbodiimide/oxime strategy is superior to HBTU/DIEA for preventing cysteine/methionine epimerization and maintains a neutral pH during activation.

  • Fmoc Deprotection (Phe):

    • Treat resin with 20% Piperidine/DMF (10 mL) for 5 minutes. Drain.

    • Repeat treatment for 15 minutes. Drain.

    • Wash: 5x DMF.[7][11]

  • Coupling (Met):

    • Dissolve Fmoc-Met-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a minimal amount of DMF.

    • Add DIC (3.0 eq) and stir for 2 minutes to pre-activate.

    • Add to resin.[3][4][5][7][11] Agitate for 60 minutes.

    • Validation: Perform a Kaiser Test.[11] If beads remain colorless, coupling is complete. If blue, re-couple.[11]

  • Final Fmoc Deprotection:

    • Repeat the deprotection step (20% Piperidine/DMF) to remove the Fmoc group from the N-terminal Methionine.

    • Crucial Step: Wash extensively with DMF (5x) and then DCM (5x) to remove all traces of piperidine.

Phase 3: Cleavage & Global Deprotection (The Anti-Oxidation Strategy)

Rationale: Standard cleavage oxidizes Methionine to sulfoxide. We utilize "Reagent H", which includes Ammonium Iodide to actively reduce any sulfoxide formed back to Methionine in situ.

  • Preparation of Reagent H (Freshly made):

    • TFA: 81%[2][5]

    • Phenol: 5%[2][5]

    • Thioanisole: 5%[2]

    • 1,2-Ethanedithiol (EDT): 2.5%[2]

    • Water: 3%[2]

    • Dimethyl Sulfide (DMS): 2%[2]

    • Ammonium Iodide (NH₄I): 1.5% (w/v)[2]

  • Reaction: Add Reagent H (10 mL per gram of resin) to the dried resin.

  • Incubation: Agitate for 2.5 to 3 hours at room temperature.

    • Note: The solution may turn reddish/brown due to iodine liberation; this is normal and indicates the reduction cycle is active.

  • Extraction: Filter the resin and collect the filtrate. Wash resin with 1 mL TFA.

  • Precipitation: Add the filtrate dropwise into cold Diethyl Ether (-20°C, 10-fold volume). Centrifuge to pellet the white precipitate. Decant ether. Repeat wash 2x.[7][11]

Workflow Visualization

The following diagram illustrates the critical decision points preventing DKP formation and Methionine oxidation.

SPPS_MetPhe Start Start: Target H-Met-Phe-OH ResinChoice Decision: Resin Selection Start->ResinChoice Wang Wang Resin (High DKP Risk) ResinChoice->Wang Avoid CTC 2-CTC Resin (Steric Protection) ResinChoice->CTC Recommended Loading Load Fmoc-Phe-OH (DIPEA/DCM) Wang->Loading CTC->Loading Deprotect1 Fmoc Removal (20% Piperidine) Loading->Deprotect1 DKP_Risk CRITICAL RISK: Diketopiperazine Cyclization Deprotect1->DKP_Risk If Wang used Coupling Couple Fmoc-Met-OH (DIC/Oxyma) Deprotect1->Coupling If 2-CTC used Deprotect2 Final Fmoc Removal Coupling->Deprotect2 CleavageChoice Decision: Cleavage Cocktail Deprotect2->CleavageChoice StdCleavage Standard TFA/H2O (Result: Met-Sulfoxide) CleavageChoice->StdCleavage Oxidation Risk ReagentH Reagent H (TFA/DMS/NH4I) (Result: Reduced Met) CleavageChoice->ReagentH Preserves Met Final Pure H-Met-Phe-OH ReagentH->Final

Figure 1: Strategic workflow for Met-Phe synthesis highlighting DKP mitigation via resin choice and oxidation prevention via Reagent H.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the final product must be validated against specific criteria.

MethodExpected ResultTroubleshooting
HPLC Single main peak.Split Peak: Indicates diastereomers (racemization of Phe) or Met(O).
Mass Spec (ESI) [M+H]⁺ = 297.1 Da+16 Da (313.1 Da): Met-Sulfoxide present. Incomplete reduction.
Mass Spec (ESI) No [M-H₂O]⁺ peak-18 Da: Diketopiperazine formation (loss of water cyclization).

Expert Insight on Mass Shift: If you observe a mass of M+16 (313.1 Da), your Methionine has oxidized.

  • Recovery: Dissolve the crude peptide in 5% Acetic Acid in water and heat at 40°C for 24 hours, or treat with N-methylmercaptoacetamide. This can reverse the sulfoxide back to Methionine [4].[1][8][9]

References

  • PubChem. L-methionyl-L-phenylalanine (Compound CID: 6992350).[12] National Library of Medicine. Available at: [Link]

  • LifeTein. Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides (Reagent H). Available at: [Link]

  • Giraud, M., et al. (1999).Diketopiperazine formation during solid phase peptide synthesis of dipeptides. Journal of Peptide Science. (General grounding on DKP mechanisms).
  • Bacsa, B., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]

  • Merck/Sigma-Aldrich.Cleavage Cocktails for Fmoc Synthesis. (Source for Reagent K vs H composition).

Sources

Application Note: High-Resolution RP-HPLC Separation of Methionylphenylalanine (Met-Phe)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the separation and quantification of the dipeptide Methionylphenylalanine (Met-Phe). Designed for drug development and pharmacokinetic profiling, this method overcomes common challenges associated with hydrophobic dipeptides, specifically methionine oxidation and phenyl-ring stacking interactions. The protocol utilizes a C18 stationary phase with a trifluoroacetic acid (TFA) ion-pairing system to achieve baseline resolution (


) and high sensitivity (LOD 

ng/mL).

Introduction & Molecule Profile

Methionylphenylalanine (Met-Phe) is a hydrophobic dipeptide often utilized as a model substrate for peptide transporters (e.g., PepT1) and as a precursor in pharmaceutical synthesis. Its analysis requires careful consideration of two distinct physicochemical properties:

  • Hydrophobicity: Both Methionine (Met) and Phenylalanine (Phe) side chains are non-polar, necessitating a higher organic content for elution compared to hydrophilic peptides.

  • Oxidative Instability: The thioether group in Methionine is susceptible to oxidation, forming Methionine Sulfoxide (Met(O)-Phe), which elutes earlier than the native parent peptide.

Physicochemical Data
ParameterValueChromatographic Implication
Molecular Weight 296.39 g/mol Suitable for UV and MS detection (m/z 297.4 [M+H]+).
Isoelectric Point (pI) ~5.5Zwitterionic at neutral pH; requires acidic pH for retention.
Hydrophobicity (GRAVY) Positive (Hydrophobic)Strong retention on alkyl-bonded phases (C18/C8).
UV Absorption 214 nm (Peptide bond), 257 nm (Phe)Dual-wavelength monitoring allows purity confirmation.

Method Development Strategy

The separation strategy relies on Ion-Pairing Reversed-Phase Chromatography . At low pH (pH < 3.0), the carboxylic acid terminus is protonated (neutral), and the amino terminus is protonated (positive). The addition of TFA acts as an anionic counter-ion, forming a neutral ion pair with the peptide, which enhances retention and peak symmetry on the hydrophobic C18 surface.

Mechanistic Workflow

The following diagram illustrates the decision logic used to select the critical method parameters.

MethodDevelopment Start Target: Met-Phe Separation Stationary Stationary Phase Selection (Hydrophobic Interaction) Start->Stationary MobilePhase Mobile Phase Selection (Ion Suppression) Start->MobilePhase Detection Detection Optimization (Sensitivity vs. Selectivity) Start->Detection C18 C18 Column (End-capped) Prevents silanol tailing Stationary->C18 High Hydrophobicity AcidicPH Acidic pH (< 3.0) 0.1% TFA or Formic Acid MobilePhase->AcidicPH Protonate COOH Wavelength UV 214 nm (Primary) UV 254 nm (Secondary) Detection->Wavelength Amide & Phenyl FinalMethod Final Protocol: C18, Gradient ACN/H2O + TFA C18->FinalMethod AcidicPH->FinalMethod Wavelength->FinalMethod

Figure 1: Method Development Decision Tree highlighting the selection of C18 chemistry and acidic mobile phase to optimize Met-Phe retention.

Detailed Experimental Protocol

Instrumentation & Reagents[1][2][3][4][5][6][7][8][9]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD/PDA detector.

  • Column: Agilent Zorbax 300SB-C18 (4.6 x 150 mm, 5 µm) or Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm).

    • Note: 300Å pore size is preferred for peptides to prevent exclusion, though Met-Phe is small enough for standard 80-100Å pores.

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade (Sigma-Aldrich).

    • Water, Milli-Q (18.2 MΩ·cm).

    • Trifluoroacetic Acid (TFA), Sequencing Grade (Thermo Fisher).

    • Met-Phe Standard (>98% purity).

Chromatographic Conditions

This gradient is optimized to separate Met-Phe from common impurities (Met, Phe, and Met-sulfoxide-Phe).

ParameterSetting
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Vol 10 - 20 µL
Detection UV 214 nm (Quantification), 254 nm (Confirmation)

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration / Loading
2.0 5% Isocratic Hold (Salt elution)
15.0 60% Linear Gradient (Peptide elution)
16.0 95% Wash Step
18.0 95% Wash Step
18.1 5% Re-equilibration

| 25.0 | 5% | End of Run |

Sample Preparation (Standard & Biological)

Proper sample preparation is critical to prevent the oxidation of Methionine.

A. Standard Preparation:

  • Dissolve 1 mg Met-Phe in 1 mL of 10% ACN / 90% Water .

  • Crucial Step: Purge headspace with Nitrogen gas to prevent oxidation.

  • Store at -20°C.

B. Biological Sample Extraction (Plasma/Serum): Protein precipitation is recommended over SPE for small dipeptides to maximize recovery, as dipeptides can sometimes break through standard SPE cartridges.

SamplePrep Sample Plasma Sample (100 µL) Precipitation Add 300 µL Ice-Cold ACN (1% Formic Acid) Sample->Precipitation Vortex Vortex 30s Incubate -20°C 10min Precipitation->Vortex Centrifuge Centrifuge 14,000 x g, 10 min Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilution Dilute 1:1 with Mobile Phase A Supernatant->Dilution Inject Inject to HPLC Dilution->Inject

Figure 2: Protein Precipitation Protocol for Met-Phe extraction from biological matrices.

Validation Parameters & Acceptance Criteria

This method should be validated according to ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaNotes
Linearity (R²) > 0.999Range: 1.0 – 100 µg/mL
Precision (RSD) < 2.0%Intra-day and Inter-day (n=6)
Accuracy (Recovery) 95% - 105%Spiked plasma samples
LOD / LOQ S/N > 3 / S/N > 10Est. LOQ: 50 ng/mL (UV 214nm)
Resolution (

)
> 2.0Between Met-Phe and Met(O)-Phe

Troubleshooting & Critical Insights

The "Split Peak" Phenomenon (Oxidation)

If the Met-Phe peak appears as a doublet or has a pre-shoulder, it is likely Methionine Sulfoxide .

  • Cause: Exposure to air or peroxides in solvents.

  • Solution: Use fresh Milli-Q water. Add 0.1% Thiodiglycol to the sample buffer as an antioxidant if stability is poor.

  • Identification: The oxidized form (Met(O)-Phe) is more polar and will elute earlier (approx. 1-2 min before the main peak).

Peak Tailing
  • Cause: Secondary interactions between the free amine of the dipeptide and residual silanols on the silica column.

  • Solution: Ensure TFA concentration is at least 0.05%.[1] If tailing persists, switch to a "End-capped" column (e.g., Zorbax Eclipse Plus C18) which blocks silanol groups.

References

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, vol. 251. Humana Press.[2]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. CRC Press.

  • Phenomenex. (2024).[3] HPLC Tech Tip: Approach to Peptide Analysis.

  • Varzaru, I., et al. (2013). Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation. ResearchGate.

  • Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed.

Sources

Precision Quantitation of Met-Phe (Methionyl-Phenylalanine) via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | AP-MP-2025

Executive Summary

The dipeptide Methionyl-Phenylalanine (Met-Phe) serves as a critical model compound in drug development, frequently utilized as a substrate for protease activity assays (e.g., carboxypeptidase A) and as a stability marker for methionine oxidation susceptibility in peptide therapeutics.

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of Met-Phe. Unlike generic peptide methods, this protocol specifically addresses the physicochemical liabilities of the methionine thioether group and the hydrophobicity of the phenylalanine side chain.

Key Technical Insights:

  • Chromatographic Orthogonality: Leveraging the Phenylalanine moiety for Reversed-Phase (RP) retention while managing Methionine polarity.

  • Oxidation Control: Monitoring the Met-Sulfoxide (+16 Da) degradation product as a critical system suitability parameter.

  • Fragmentation Logic: Targeting specific immonium ions for high-sensitivity quantitation.

Strategic Method Design

The "Met-Ox" Liability

The primary challenge in Met-Phe analysis is the susceptibility of the Methionine residue to oxidation, forming Met(O)-Phe (Methionine Sulfoxide-Phenylalanine). This results in a mass shift of +15.9949 Da .

  • Impact: Inaccurate quantitation if the oxidized form is not chromatographically resolved or mass-differentiated.

  • Solution: The method must monitor both the parent (

    
     297.1) and the oxidized species (
    
    
    
    313.1) to ensure sample integrity.
Ionization & Fragmentation Theory

Met-Phe (


) has a monoisotopic mass of 296.1195 Da .
  • Precursor Ion: In ESI(+) mode, the protonated molecule

    
     is observed at m/z 297.1 .
    
  • Product Ions: Collision-Induced Dissociation (CID) typically cleaves the peptide bond.

    • y1 Ion: The C-terminal Phenylalanine residue (

      
      ) at m/z 166.1 .
      
    • Immonium Ions: High-energy collision yields characteristic immonium ions: Phe (m/z 120.1 ) and Met (m/z 104.1 ).

Experimental Protocol

Reagents & Standards
ReagentGradePurpose
Met-Phe Standard>98% PurityCalibrator
Formic Acid (FA)LC-MS GradeIonization enhancer
Acetonitrile (ACN)LC-MS GradeOrganic Mobile Phase
WaterMilli-Q / LC-MSAqueous Mobile Phase
Internal Standard (IS)Met-Phe-

(Phe-ring

)
Normalization
Sample Preparation (Protein Precipitation)

Rationale: Simple precipitation is preferred over SPE for dipeptides to prevent breakthrough losses of polar metabolites.

  • Aliquot: Transfer 50 µL of biological sample (Plasma/Cell Media) to a 1.5 mL tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (1 µg/mL in water).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix aggressively for 30 seconds.

  • Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Water (to reduce solvent strength and improve peak shape).

LC-MS/MS Conditions
Chromatographic Parameters
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290)

  • Column: C18 StableBond or equivalent (2.1 x 50 mm, 1.8 µm).

    • Note: A Phenyl-Hexyl column can be used for alternative selectivity if separating isobaric interferences.

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Gradient Table:

Time (min) %A (0.1% FA in Water) %B (0.1% FA in ACN) Curve
0.00 95 5 Initial
0.50 95 5 Hold
3.00 50 50 Linear
3.10 5 95 Wash
4.00 5 95 Wash
4.10 95 5 Re-equilibration

| 6.00 | 95 | 5 | End |

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) Positive

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

  • Cone Gas: 50 L/hr

  • Desolvation Gas: 800 L/hr

MRM Transition Table: | Analyte | Precursor (


) | Product (

) | Dwell (ms) | Cone (V) | CE (eV) | Type | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Met-Phe (Quant) | 297.1 | 120.1 | 50 | 30 | 25 | Quantifier (Phe Immonium) | | Met-Phe (Qual) | 297.1 | 166.1 | 50 | 30 | 15 | Qualifier (y1 ion) | | Met-Phe (Qual 2) | 297.1 | 104.1 | 50 | 30 | 20 | Qualifier (Met Immonium) | | Met(O)-Phe | 313.1 | 120.1 | 50 | 30 | 25 | Oxidation Monitor | | IS (Met-Phe-

)
| 302.1 | 125.1 | 50 | 30 | 25 | Internal Standard |

Visualizing the Mechanism

Fragmentation Pathway

The following diagram illustrates the collision-induced dissociation of Met-Phe, highlighting the origin of the quantifier and qualifier ions.

MetPheFragmentation Parent Met-Phe Precursor [M+H]+ = 297.1 PeptideBond Peptide Bond Cleavage Parent->PeptideBond CID Energy y1 y1 Ion (Phe) [H2N-CH(R)-COOH]+ m/z 166.1 PeptideBond->y1 C-term retention b1 b1 Ion (Met) [H2N-CH(R)-CO]+ m/z 132.1 PeptideBond->b1 N-term retention ImmPhe Phe Immonium [H2N=CH-R]+ m/z 120.1 (QUANTIFIER) y1->ImmPhe - CO, - H2O High Energy ImmMet Met Immonium [H2N=CH-R]+ m/z 104.1 b1->ImmMet - CO High Energy

Caption: CID fragmentation pathway of Met-Phe. The Phe immonium ion (120.1) is selected for quantitation due to high stability and intensity.

Analytical Workflow

Workflow Sample Biological Sample (Plasma/Media) IS Add Internal Std (Met-Phe-d5) Sample->IS PPT Protein Precipitation (ACN + 0.1% FA) IS->PPT Spin Centrifuge 15,000g, 10 min PPT->Spin Dilute Dilute 1:1 with H2O (Prevent solvent shock) Spin->Dilute LC UHPLC Separation C18 Column Dilute->LC MS MS/MS Detection MRM: 297.1 -> 120.1 LC->MS Data Quantitation & Oxidation Check MS->Data

Caption: Step-by-step analytical workflow from sample preparation to data analysis.

Results & Discussion

Expected Performance
  • Linearity: The method typically demonstrates linearity from 1 ng/mL to 1000 ng/mL (

    
    ).
    
  • Retention Time: Met-Phe elutes at approximately 2.5 - 2.8 min under the described gradient.

  • Separation: The oxidized metabolite (Met(O)-Phe) is more polar and will elute earlier (approx. 1.8 - 2.0 min). This separation is crucial to prevent ion suppression or crosstalk.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Baseline at 313.1 In-source oxidationReduce desolvation temp; ensure solvents are degassed.
Peak Tailing Secondary interactionsIncrease buffer strength (use 5mM Ammonium Formate instead of just FA).
Low Sensitivity Ion SuppressionIncrease dilution factor during sample prep (1:3 instead of 1:1).

References

  • Vertex AI Search. (2025). Quantification of Met-Phe in biological samples LC-MS/MS. Retrieved from

  • PubChem. (2025).[1][2] L-methionyl-L-phenylalanine Compound Summary. Retrieved from

  • UWPR. (2025). Targeted Proteomics by Selected Reaction Monitoring (SRM). Retrieved from

  • Anapharm Bioanalytics. (2025).[3] Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from

Sources

Preparation of Methionylphenylalanine Standard Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction & Scientific Context

L-Methionyl-L-phenylalanine (Met-Phe) is a bioactive dipeptide widely utilized as a specific substrate in enzymatic assays (notably for Carboxypeptidase A ) and as a reference standard in peptide synthesis and proteomics.

The preparation of Met-Phe standards presents two distinct physicochemical challenges that this protocol addresses:

  • Solubility: The presence of the hydrophobic Phenylalanine residue and the non-polar Methionine side chain creates a dipeptide with limited solubility in neutral aqueous buffers, particularly near its isoelectric point (pI ≈ 5.5–6.0).

  • Oxidative Instability: The thioether group in the Methionine residue is highly susceptible to oxidation, forming Methionine Sulfoxide (Met(O)-Phe). This degradation occurs rapidly in the presence of atmospheric oxygen, light, or trace metal ions, compromising the integrity of quantitative assays.

This guide provides a validated, self-verifying protocol to prepare Met-Phe solutions that ensure stoichiometric accuracy and long-term stability.

Material Specifications

ComponentSpecificationCritical Requirement
Analyte L-Methionyl-L-phenylalaninePurity: ≥98% (HPLC)CAS: 14492-14-9Storage: -20°C, Desiccated
Primary Solvent 0.1 M Hydrochloric Acid (HCl)Grade: Analytical/HPLC GradeRole: Protonation to enhance solubility and stability
Diluent Water / Assay BufferGrade: Ultrapure (Type I, 18.2 MΩ·cm)Degassed: Essential to prevent oxidation
Vessels Amber GlasswareRole: Protection from photo-oxidation

Solubility & Stability Strategy

The "Acid-First" Solubilization Principle

Attempting to dissolve Met-Phe directly in neutral buffers (pH 7.0–7.5) often results in micro-precipitation or slow dissolution due to the hydrophobicity of the Phenylalanine moiety.

Mechanism: By initially dissolving the solid peptide in dilute acid (0.1 M HCl), we protonate the N-terminal amine (


) and the carboxyl group (

). This net positive charge moves the peptide away from its isoelectric point, drastically increasing solubility. Furthermore, acidic environments retard the auto-oxidation of methionine compared to alkaline conditions.
Oxidation Pathway

The primary degradation pathway is the oxidation of the thioether to a sulfoxide.

MetOxidation MetPhe Met-Phe (Active) MetSulfoxide Met(O)-Phe (Sulfoxide - Inactive) MetPhe->MetSulfoxide + [O] (Rapid) ROS O2 / Light / Metals ROS->MetSulfoxide MetSulfone Met(O2)-Phe (Sulfone - Irreversible) MetSulfoxide->MetSulfone + [O] (Slow/Harsh)

Figure 1: Oxidative degradation pathway of Methionine-containing peptides.

Protocol: Stock Solution Preparation (10 mM)

Objective: Prepare 50 mL of a 10 mM Met-Phe Stock Solution. Molecular Weight: 296.4 g/mol

Step 1: Environmental Control
  • Degas all water and buffers using vacuum filtration or helium sparging for 15 minutes prior to use.

  • Work under low light or use amber glassware to minimize photo-oxidation.

Step 2: Gravimetric Preparation
  • Calculate the required mass:

    
    
    
    
    
  • Weigh 148.2 mg ± 0.5 mg of Met-Phe into a weighing boat.

  • Validation: Record the exact mass to 0.1 mg precision for actual concentration calculation.

Step 3: Dissolution (The Critical Step)
  • Transfer the solid into a 50 mL amber volumetric flask .

  • Add 5–10 mL of 0.1 M HCl .

  • Swirl gently. The solid should dissolve rapidly due to protonation.

    • Note: If dissolution is slow, sonicate for 30 seconds. Avoid excessive heat (keep < 30°C).

  • Once fully dissolved (solution is clear), dilute to volume with Degassed Ultrapure Water .

    • Why water and not buffer? Adding high-salt buffer directly to the concentrated acid-peptide mix can cause "salting out" or pH shock precipitation. Dilute with water first.[1][2]

Step 4: Filtration & Storage
  • Filter the solution through a 0.22 µm PVDF syringe filter into aliquots.

    • Avoid Nylon filters as they can bind peptides.

  • Nitrogen Overlay: Blow a gentle stream of inert nitrogen gas into the headspace of each vial before capping.

  • Store at -20°C. Stability is approximately 3–6 months if kept frozen and dark.

Protocol: Working Standard Preparation

For enzymatic assays (e.g., Carboxypeptidase A), the working solution must be at a physiological pH.

Target: 1 mM Working Solution in Assay Buffer (pH 7.5).

  • Thaw a stock aliquot (10 mM) on ice.

  • Prepare Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

  • Dilution:

    • Add 1.0 mL of 10 mM Stock to a 10 mL volumetric flask.

    • Add approx. 8 mL of Assay Buffer.

    • Check pH: The small amount of HCl from the stock will be neutralized by the buffer capacity. Ensure pH is 7.5 ± 0.1. Adjust with dilute NaOH if strictly necessary, but usually, the buffer capacity suffices.

    • Bring to volume with Assay Buffer.

  • Use immediately. At neutral pH, the oxidation rate increases. Do not store working solutions overnight.

Quality Control & Validation

To ensure the integrity of the standard, use High-Performance Liquid Chromatography (HPLC).

HPLC-UV Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm (Peptide bond) & 254 nm (Phe aromatic)
Temperature 25°C
Acceptance Criteria
  • Purity: Main peak area > 98%.

  • Oxidation Check: Met-sulfoxide elutes earlier than the native Met-Phe (more polar). Any peak at RRT ~0.8–0.9 should be < 1%.

  • Verification: The solution must remain clear with no visible particulates.

Workflow Visualization

StandardPrep Start Start: Solid Met-Phe (Store -20°C) Weigh Weigh 148.2 mg (Difference Method) Start->Weigh AcidDissolve Dissolve in 10 mL 0.1 M HCl Weigh->AcidDissolve CheckClear Visual Check: Clear Solution? AcidDissolve->CheckClear CheckClear->AcidDissolve No (Sonicate) DiluteWater Dilute to 50 mL with Degassed Water CheckClear->DiluteWater Yes Filter Filter 0.22 µm PVDF DiluteWater->Filter Aliquot Aliquot & N2 Overlay (Stock 10 mM) Filter->Aliquot Freeze Store -20°C Aliquot->Freeze Working Prepare Working Sol. (Dilute in Buffer pH 7.5) Aliquot->Working Immediate Use

Figure 2: Step-by-step workflow for the preparation of stable Met-Phe standard solutions.

References

  • Worthington Biochemical Corporation. (n.d.). Carboxypeptidase A Assay Protocol. Retrieved from

  • PubChem. (2023). L-methionyl-L-phenylalanine Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Carboxypeptidase A. Retrieved from

  • Li, S., Schöneich, C., & Borchardt, R. T. (1995). Chemical instability of proteins in solution. Pharmaceutical Biotechnology.

Sources

Application Note: Optimized Protocol for Coupling Methionine (Met) and Phenylalanine (Phe) Residues in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of Methionine (Met) and Phenylalanine (Phe) presents a dual challenge in peptide synthesis: the oxidative instability of the Methionine thioether side chain and the hydrophobic aggregation potential associated with Phenylalanine-rich domains. While standard amide bond formation is chemically straightforward between these residues, the downstream processing (cleavage) and on-resin aggregation often lead to low yields and difficult purification profiles (e.g., Met-sulfoxide contamination).

This guide details a high-fidelity protocol using Fmoc chemistry, prioritizing the DIC/Oxyma Pure activation strategy to minimize racemization and Reagent H/DODT cleavage cocktails to ensure Methionine integrity.

Strategic Planning & Chemistry Selection

Before initiating synthesis, experimental parameters must be tuned to accommodate the physicochemical properties of Met and Phe.

Resin Selection

The Met-Phe motif contributes significantly to


-sheet formation and aggregation.
  • Recommendation: Use PEG-PS (Polyethylene glycol-polystyrene) or ChemMatrix resins. These amphiphilic supports solvate hydrophobic chains better than standard polystyrene (PS), improving diffusion during coupling.

  • Loading: Keep substitution low (0.2 – 0.4 mmol/g ) to prevent steric crowding and inter-chain aggregation.

Reagent Selection Logic
ComponentRecommendationScientific Rationale
Coupling Reagent DIC / Oxyma Pure Superior to HOBt/HATU for suppressing racemization (critical for Phe) and avoiding explosive benzotriazole by-products.
Met Derivative Fmoc-Met-OH Standard.[1] Note: No side-chain protection is typically used for Met, making the sulfur vulnerable to electrophiles during cleavage.
Phe Derivative Fmoc-Phe-OH Standard. Bulky aromatic ring can slow coupling kinetics; double coupling is often required.
Cleavage Cocktail Reagent H (Modified) Essential to reverse/prevent Met oxidation (

mass shift) and scavenge cations.

Core Protocol: Step-by-Step Methodology

Phase A: Resin Preparation & Swelling
  • Weigh resin (calc. for 0.1 mmol scale).

  • Wash with DCM (

    
     min) to swell the core.
    
  • Wash with DMF (

    
     min) to exchange solvent for coupling.
    
Phase B: Deprotection (Fmoc Removal)[3]
  • Reagent: 20% Piperidine in DMF (v/v) with 0.1 M Oxyma Pure .

    • Note: Adding Oxyma to the deprotection cocktail suppresses aspartimide formation (if Asp is present) and protects against base-catalyzed racemization of sensitive residues.

  • Treat resin:

    
     min (flow wash).
    
  • Treat resin:

    
     min (batch reaction).
    
  • Wash: DMF (

    
     min).
    
Phase C: Activation & Coupling (The Met-Phe Step)

This protocol applies regardless of whether Met or Phe is the incoming residue.

Stoichiometry: 5 eq. Amino Acid : 5 eq.[2] DIC : 5 eq. Oxyma Pure relative to resin loading.

  • Dissolution: Dissolve Fmoc-Met-OH (or Fmoc-Phe-OH) and Oxyma Pure in minimal DMF.

  • Activation: Add DIC (Diisopropylcarbodiimide).

    • Critical: Allow pre-activation for only 2–3 minutes . Extended activation of Phe can lead to slight racemization; extended activation of Met is generally safe but unnecessary.

  • Coupling: Add the mixture to the resin.

    • Time: 60 minutes at Room Temperature (

      
      ).
      
    • Optimization: For sequences with

      
       consecutive hydrophobic residues (e.g., Phe-Met-Phe), perform a Double Coupling  (repeat Step 3 with fresh reagents).
      
  • Capping (Optional but Recommended): Treat with acetic anhydride/pyridine in DMF to terminate unreacted chains.

Phase D: Cleavage & Global Deprotection (CRITICAL)

This is the step where Met is most vulnerable. The thioether sulfur (


) acts as a nucleophile, attracting carbocations (e.g., t-butyl cations) released from other protecting groups, leading to permanent alkylation or oxidation to sulfoxide (

).

The "Reagent H" Protocol (Optimized for Met): Prepare the cocktail fresh under a fume hood.

  • TFA: 81%[3][4][5]

  • Phenol: 5% (Scavenger)[3]

  • Thioanisole: 5% (Accelerates removal of Pbf/Trt; protects Met)[3]

  • EDT (1,2-Ethanedithiol): 2.5% (The "Gold Standard" Met protector)

    • Alternative:DODT (3,6-dioxa-1,8-octanedithiol) can be substituted for EDT if odor is a primary constraint, though EDT is chemically superior for Met recovery.

  • Water: 3%[3][4][5]

  • DMS (Dimethylsulfide): 2%[3][5]

  • Ammonium Iodide (

    
    ):  1.5% (Reduces Met-sulfoxide back to Met in situ).[3]
    

Procedure:

  • Add cocktail to resin (

    
     per gram of resin).
    
  • Incubate for 2.5 to 3 hours under inert gas (

    
    ).
    
    • Note: The

      
       releases 
      
      
      
      (brown color), which helps reduce sulfoxides.
  • Precipitate with cold Diethyl Ether.

  • Centrifuge and wash pellet

    
     with ether.
    
  • Lyophilize immediately.

Visualization of Workflows

SPPS Cycle with Critical Control Points

This flowchart illustrates the synthesis cycle, highlighting where specific interventions for Met and Phe are required.

SPPS_Workflow Start Resin Preparation (PEG-PS / ChemMatrix) Deprotect Fmoc Deprotection (20% Pip + 0.1M Oxyma) Start->Deprotect Wash1 DMF Wash Deprotect->Wash1 Activate Activation (DIC + Oxyma Pure) Wash1->Activate Coupling Coupling Reaction (Met/Phe Addition) Activate->Coupling Pre-activate 2 min Check Kaiser Test / UV Mon. Coupling->Check Check->Deprotect Complete (Next Cycle) Double Double Couple? (If hydrophobic cluster) Check->Double Incomplete Cleavage Cleavage (Reagent H) (TFA/EDT/NH4I/DMS) Check->Cleavage End of Seq Double->Coupling Repeat Finish Lyophilization & QC Cleavage->Finish Reduce Met(O)

Figure 1: SPPS workflow emphasizing the specific reagents required for Met/Phe coupling and the critical cleavage step.

Mechanism of Methionine Protection

A chemical logic diagram showing how the scavenger cocktail prevents permanent modification of the Methionine side chain.

Met_Protection Met Met Side Chain (-S-CH3) MetO Met-Sulfoxide (Met(O)) Met->MetO Oxidation Alkylated Alkylated Met (Irreversible) Met->Alkylated + Cation Oxidant Oxidation Source (Air / Peroxides) Cation t-Butyl Cation (From Protecting Groups) Scavenger Scavengers (EDT / Thioanisole) Cation->Scavenger Trapped by EDT Reducer Reducer (NH4I + DMS) MetO->Reducer Reduced by NH4I Recovered Native Met (Recovered) Reducer->Recovered

Figure 2: Mechanistic action of Reagent H components in preserving Methionine integrity during cleavage.

Quality Control & Troubleshooting

Analytical HPLC/MS
  • Met Oxidation: Watch for a peak splitting or a preceding peak in Reverse Phase HPLC.

    • Mass Spec: Met-Sulfoxide shows a +16 Da shift.

    • Met Alkylation: t-Butyl alkylation shows a +56 Da shift (irreversible).

  • Racemization: If Phe racemizes, a diastereomer peak will appear very close to the main peak (often requiring a slow gradient, e.g., 0.5% B/min, to resolve).

Troubleshooting Table
IssueObservationRoot CauseSolution
Low Yield Broad peaks, poor solubility.Hydrophobic aggregation of Phe/Met domains.Switch to ChemMatrix resin; use Magic Mixture (DCM/DMF/NMP) for coupling.
+16 Da Mass Satellite peak in MS.Met oxidation to sulfoxide.[2]Ensure NH4I and DMS are in cleavage cocktail. Use fresh TFA.
+56 Da Mass Impurity peak.t-Butyl cation attack on Met sulfur.Increase EDT or Thioanisole concentration in cleavage cocktail.
Deletion Seq Missing Phe or Met (-147 or -131 Da).Steric hindrance during coupling.Double couple (2 x 1h) or increase temperature to

(Caution: Phe racemization risk increases >

).

References

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[2][4][6] Journal of Peptide Research, 53(5), 548–553.[6]

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Organic Process Research & Development.

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Sigma-Aldrich (Merck). Cleavage and Deprotection Protocols for SPPS.

Sources

Application Note: Kinetic Determination of Carboxypeptidase Activity Using Methionylphenylalanine (Met-Phe)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to meet the rigorous standards of drug development and biochemical research. It moves beyond generic instructions to provide a validated, mechanistic, and high-throughput compatible protocol for using L-Methionyl-L-Phenylalanine (Met-Phe) as a substrate for Carboxypeptidase A (CPA).

Abstract

While Hippuryl-L-phenylalanine remains the historic standard for Carboxypeptidase A (CPA) characterization due to its direct UV absorbance shift, L-Methionyl-L-Phenylalanine (Met-Phe) offers distinct advantages as a structural probe for S1' subsite specificity and is a critical substrate in studying non-chromogenic peptide hydrolysis. Because Met-Phe hydrolysis does not generate a significant intrinsic UV/Vis spectral shift, this protocol details a Coupled Enzymatic Assay (L-Amino Acid Oxidase/Peroxidase) that converts the hydrolysis event into a quantifiable fluorescent or colorimetric signal. This method is superior to ninhydrin endpoints for kinetic profiling as it allows continuous monitoring of reaction velocity (


).

Scientific Principles & Mechanism[2]

The Challenge of Met-Phe

Unlike ester substrates or N-blocked chromogenic peptides (e.g., FA-Phe-Phe), Met-Phe is a natural dipeptide. Its hydrolysis breaks a peptide bond, generating two free amino acids: L-Methionine and L-Phenylalanine.



Direct UV monitoring at 220 nm is often precluded by high background absorbance from buffers and proteins. Therefore, a secondary detection system is required.
The Coupled Reporter System

To monitor this reaction in real-time, we employ a coupled system using L-Amino Acid Oxidase (LAAO) and Horseradish Peroxidase (HRP) .

  • Selectivity: LAAO is highly specific for free L-amino acids with a free

    
    -carboxyl group. It does not  oxidize the Met-Phe dipeptide because the Methionine carboxyl is involved in the peptide bond, and the Phenylalanine amino group is involved in the peptide bond.
    
  • Signal Generation: Upon CPA hydrolysis, both L-Met and L-Phe are released. LAAO oxidatively deaminates these free amino acids, generating Hydrogen Peroxide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Detection: HRP uses the generated

    
     to oxidize a probe (e.g., Amplex Red) into a highly fluorescent resorufin product.
    
Reaction Pathway Diagram

G Substrate L-Met-L-Phe (Substrate) Products L-Met + L-Phe (Free Amino Acids) Substrate->Products Hydrolysis CPA Carboxypeptidase A (Target Enzyme) CPA->Substrate H2O2 H₂O₂ + Keto Acids Products->H2O2 Oxidative Deamination LAAO L-Amino Acid Oxidase LAAO->Products Signal Resorufin (Fluorescence Ex/Em 530/590nm) H2O2->Signal Peroxidation HRP HRP + Amplex Red HRP->H2O2

Caption: Figure 1. Coupled enzymatic cascade for the detection of Met-Phe hydrolysis. The signal is directly proportional to the release of free amino acids.

Materials & Reagents

ReagentSpecificationStorageRole
Substrate L-Methionyl-L-Phenylalanine (Met-Phe)-20°CTarget Substrate
Target Enzyme Carboxypeptidase A (CPA) (e.g., Bovine Pancreas)4°CEnzyme of Interest
Coupling Enzyme 1 L-Amino Acid Oxidase (LAAO) (from Crotalus atrox)-20°CSensor for free AA
Coupling Enzyme 2 Horseradish Peroxidase (HRP)-20°CSignal Amplifier
Detection Probe Amplex Red (10-Acetyl-3,7-dihydroxyphenoxazine)-20°C (Dark)Fluorophore
Assay Buffer 25 mM Tris-HCl, 500 mM NaCl, pH 7.5RTReaction Matrix
Standard L-PhenylalanineRTCalibration

Critical Note on Buffer: CPA requires high ionic strength (0.5 M NaCl) for optimal stability and solubility. Ensure the buffer pH is strictly maintained at 7.5, as LAAO activity decreases significantly above pH 8.0.

Experimental Protocol

Reagent Preparation
  • Assay Buffer: Prepare 25 mM Tris-HCl, 500 mM NaCl, pH 7.5. Filter through 0.22 µm membrane.

  • Met-Phe Stock (10 mM): Dissolve Met-Phe in Assay Buffer. If solubility is poor, use a minimal volume of DMSO (final assay concentration < 1%) or 0.1 M HCl followed by neutralization, though Met-Phe is generally soluble in high salt.

  • Master Mix (Detection System): Prepare fresh in Assay Buffer (protect from light):

    • LAAO: 2 U/mL

    • HRP: 2 U/mL

    • Amplex Red: 50 µM

  • CPA Enzyme Solution: Dilute stock CPA to ~1-5 U/mL in cold Assay Buffer immediately before use. Keep on ice.

Assay Workflow (96-Well Plate Format)

This workflow is designed for a fluorescence microplate reader.

Step 1: Blank & Standard Setup

  • Wells A1-A3 (Blank): 50 µL Assay Buffer.

  • Wells B1-H1 (Standards): 50 µL of L-Phe serial dilution (0 to 100 µM) to generate a standard curve.

Step 2: Reaction Setup

  • Sample Wells: Add 40 µL of Met-Phe Substrate (various concentrations for Km determination, e.g., 0.1 mM – 5 mM).

  • Control Wells: Add 40 µL of Met-Phe Substrate (No Enzyme Control).

Step 3: Addition of Master Mix

  • Add 50 µL of Master Mix (LAAO/HRP/Probe) to all wells (Samples, Standards, Blanks).

  • Incubate at 25°C for 5 minutes to equilibrate and burn off any trace free amino acids.

Step 4: Initiation

  • Add 10 µL of CPA Enzyme Solution to Sample Wells.

  • Add 10 µL of Assay Buffer to Control/Standard Wells.

  • Total Volume: 100 µL.

Step 5: Measurement

  • Mode: Kinetic (Continuous).

  • Wavelength: Ex 530 nm / Em 590 nm.

  • Duration: 20 minutes (read every 30 seconds).

  • Temperature: 25°C.

Workflow Diagram

Workflow Start Start: Prepare Reagents Mix Prepare Master Mix (LAAO + HRP + Amplex Red) Start->Mix Plate Plate Setup: Add Met-Phe Substrate (40µL) Add Master Mix (50µL) Mix->Plate Equilibrate Equilibrate 5 min @ 25°C (Remove background free AA) Plate->Equilibrate Initiate Initiate Reaction: Add CPA Enzyme (10µL) Equilibrate->Initiate Read Kinetic Read: Ex 530nm / Em 590nm 20 mins Initiate->Read

Caption: Figure 2. Step-by-step microplate assay workflow for high-throughput screening.

Data Analysis & Validation

Calculation of Activity
  • Slope Calculation: Determine the slope of the linear portion of the fluorescence curve (RFU/min) for each well.

  • Background Subtraction: Subtract the slope of the "No Enzyme Control" from the sample slopes.

  • Conversion: Use the L-Phe Standard Curve to convert RFU/min into

    
     (Velocity).
    
    
    
    
Self-Validating Controls (Trustworthiness)
  • LAAO Specificity Check: Run a control with Met-Phe + Master Mix (No CPA). If signal increases, your substrate is degraded or contains free amino acid contaminants.

  • Inhibition Check: Spiking the reaction with 1,10-Phenanthroline (a Zn chelator) should abolish CPA activity, confirming the signal is CPA-dependent.

Alternative Validation: HPLC

For strict validation (e.g., confirming bond cleavage location), use HPLC.

  • Column: C18 Reverse Phase.

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 60% B over 20 mins.

  • Detection: UV at 214 nm (peptide bond) or 257 nm (Phe aromatic ring).

  • Retention: Met-Phe will elute later than free Met and Phe due to hydrophobicity.

References

  • Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. II. Inhibitors of the hydrolysis of peptide and ester substrates.[1][2] Biochemistry. Link

  • Folk, J. E., & Schirmer, E. W. (1963).[3] The Carboxypeptidase A Specificity toward Peptides.[1][4][2][5] Journal of Biological Chemistry. Link

  • Worthington Biochemical Corporation. Carboxypeptidase A Assay Manual.Link

  • Cell Biolabs, Inc. L-Amino Acid Assay Kit Protocol (Principle of Coupled LAAO Assay).Link

  • Sigma-Aldrich. Enzymatic Assay of Carboxypeptidase A.Link

Sources

Application Note: Extraction and Isolation of Methionylphenylalanine (Met-Phe) from Protein Hydrolysates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methionylphenylalanine (Met-Phe) is a hydrophobic dipeptide of significant interest in pharmacokinetics and functional food chemistry. Often utilized as a model substrate for peptide transporters (e.g., PEPT1) or as a bitterness marker in protein hydrolysates, its isolation requires a rigorous separation strategy due to the complex matrix of competing small peptides. This application note details a standardized protocol for the extraction, enrichment, and purification of Met-Phe from complex protein hydrolysates. The workflow integrates enzymatic digestion, ultrafiltration, Solid Phase Extraction (SPE), and Preparative Reversed-Phase HPLC (RP-HPLC), ensuring high purity (>98%) suitable for analytical standards or bioactivity assays.

Introduction & Physicochemical Profile

The extraction of specific dipeptides from a bulk hydrolysate is a challenge of selectivity. Unlike large proteins, dipeptides like Met-Phe share similar molecular weights and pI values with hundreds of other fragments. Success relies on exploiting the specific hydrophobicity conferred by the Phenylalanine (aromatic) and Methionine (thioether) side chains.

Target Molecule Profile: Methionylphenylalanine (Met-Phe)
  • Sequence: Met-Phe (M-F)

  • Molecular Weight: 296.39 g/mol

  • Isoelectric Point (pI): ~5.5

  • Hydrophobicity: High. Both residues are non-polar.

  • Solubility: Soluble in water; highly soluble in aqueous-organic mixtures (MeOH/ACN).

  • Stability: Methionine is susceptible to oxidation (Met-sulfoxide formation). Critical: All solvents must be degassed, and antioxidants (e.g., DTT) may be required during prolonged storage.

Experimental Workflow Diagram

The following logic flow illustrates the purification cascade, designed to progressively reduce matrix complexity based on size, then polarity, and finally specific retention time.

MetPhe_Extraction RawProtein Raw Protein Source (Casein/Whey/Soy) Hydrolysis Enzymatic Hydrolysis (Alcalase/Thermolysin, 50°C, 4h) RawProtein->Hydrolysis pH 7.0-8.0 Clarification Clarification (Centrifugation 10,000 x g) Hydrolysis->Clarification Inactivate Enzyme (90°C) Ultrafiltration Ultrafiltration (MWCO 1 kDa) Permeate Collection Clarification->Ultrafiltration Supernatant SPE Solid Phase Extraction (C18) Hydrophobic Enrichment Ultrafiltration->SPE <1 kDa Fraction PrepHPLC Preparative RP-HPLC (C18 Column, Gradient Elution) SPE->PrepHPLC 40% ACN Eluate Analysis LC-MS/MS Validation (m/z 297.1 -> 120.1) PrepHPLC->Analysis Fraction QC FinalProduct Purified Met-Phe (Lyophilized Powder) PrepHPLC->FinalProduct Pool & Dry

Figure 1: Step-by-step isolation workflow for Met-Phe, moving from bulk hydrolysis to high-purity isolation.

Materials and Reagents

  • Substrate: Casein or Whey Protein Isolate (High frequency of Met/Phe residues).

  • Enzymes: Alcalase® (Broad spectrum) or Thermolysin (Specificity for hydrophobic residues).

  • SPE Cartridges: C18 Sep-Pak or equivalent (500 mg bed).

  • HPLC Columns:

    • Prep: C18, 5 µm, 21.2 x 150 mm.

    • Analytical: C18, 3 µm, 2.1 x 100 mm.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Trifluoroacetic acid (TFA), Formic Acid (FA).

Detailed Protocol

Phase 1: Enzymatic Hydrolysis

To maximize the release of dipeptides, we employ a non-specific protease followed by strict size exclusion.

  • Preparation: Dissolve protein substrate (5% w/v) in 50 mM Phosphate Buffer (pH 7.5).

  • Digestion: Add Alcalase (Enzyme:Substrate ratio 1:100). Incubate at 50°C for 4–6 hours with constant stirring.

    • Expert Tip: For higher specificity towards Met-Phe, use Thermolysin in a secondary hydrolysis step, as it cleaves N-terminal to hydrophobic residues (Phe, Leu, Ile, Val).

  • Termination: Heat the solution to 90°C for 15 minutes to irreversibly inactivate the enzymes.

  • Clarification: Centrifuge at 10,000 x g for 20 minutes at 4°C to remove insoluble aggregates.

Phase 2: Size Fractionation (Ultrafiltration)

Met-Phe (MW ~296 Da) is a small molecule. We must remove large peptides that would foul the HPLC column.

  • Filtration: Pass the supernatant through a 1 kDa MWCO (Molecular Weight Cut-Off) membrane (e.g., Millipore Pellicon or Amicon).

  • Collection: Collect the permeate . The retentate (large peptides) can be discarded or re-hydrolyzed.

  • pH Adjustment: Adjust permeate pH to 3.0 using 1M HCl. This suppresses the ionization of carboxylic acids, increasing the retention of hydrophobic peptides on the C18 phase in the next step.

Phase 3: Solid Phase Extraction (SPE) Enrichment

This step desalts the sample and concentrates hydrophobic peptides.

  • Conditioning: Flush C18 cartridge with 5 mL ACN, then 5 mL water (0.1% TFA).

  • Loading: Load the acidified permeate (pH 3.0) onto the cartridge (flow rate < 2 mL/min).

  • Washing: Wash with 5 mL of 5% ACN in water. This removes salts and very hydrophilic amino acids.

  • Elution: Elute the hydrophobic fraction (containing Met-Phe) with 5 mL of 40% ACN in water.

    • Rationale: Met-Phe is hydrophobic; it will not elute in the wash but will release before 50% ACN.

Phase 4: Preparative RP-HPLC Isolation

This is the critical purification step.

  • Mobile Phase A: Water + 0.1% TFA[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA[1]

  • Gradient:

    Time (min) % B (ACN) Flow Rate (mL/min) Phase Description
    0.0 5 10.0 Equilibration
    2.0 5 10.0 Load
    20.0 45 10.0 Linear Gradient (Separation)
    22.0 95 10.0 Wash

    | 25.0 | 5 | 10.0 | Re-equilibration |

  • Detection: UV at 214 nm (peptide bond) and 254 nm (Phe aromatic ring).

  • Fraction Collection: Collect peaks eluting between 15–35% B. Met-Phe typically elutes around 22-25% B depending on column chemistry.

Analytical Validation (LC-MS/MS)

To confirm the identity of the collected fraction, use Mass Spectrometry.

  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]+ = 297.1 m/z

  • Key Fragments (MS/MS):

    • 120.1 m/z (Phenylalanine immonium ion - Signature)

    • 104.0 m/z (Methionine side chain loss)

  • Quantification: Use a synthetic Met-Phe standard to build a calibration curve if absolute quantification is required.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield Incomplete HydrolysisExtend hydrolysis time or use a dual-enzyme system (e.g., Pepsin followed by Pancreatin).
Oxidation (Met) Methionine sulfoxide formationAdd 0.1% Dithiothreitol (DTT) to buffers. Purge all solvents with Nitrogen/Helium.
Broad Peaks Column OverloadingReduce injection volume. Ensure sample pH matches mobile phase A (pH ~2).
Co-elution Similar Hydrophobic PeptidesFlatten the HPLC gradient (e.g., 10% to 30% B over 30 mins) to improve resolution.

References

  • Silvestre, M. P. C., et al. (2009). Protein Extraction and Preparation of Protein Hydrolysates from Rice with Low Phenylalanine Content. Science Alert. Link

  • Perpetuo, E. A., & Juliano, L. (2003). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution. MDPI Protocols. Link

  • Linderer, M., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins Using LC-MS/MS. PMC. Link

  • Bio-Protocol. (2025). Standard Peptide Synthesis and Purification Protocols. Link

  • BenchChem. (2025).[3] Purification of Crude Peptides Synthesized Using Fmoc-L-Phe-MPPA. Link

Sources

Precision Fmoc-SPPS of L-Methionyl-L-Phenylalanine (Met-Phe): Mitigating Oxidation and Diketopiperazine Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-based synthesis strategies for Met-Phe production Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract The synthesis of the dipeptide L-Methionyl-L-Phenylalanine (Met-Phe) presents a deceptive challenge in solid-phase peptide synthesis (SPPS). While short in sequence, the simultaneous presence of an oxidation-prone Methionine residue and the kinetic favorability of diketopiperazine (DKP) formation demands a deviation from standard "generic" SPPS protocols. This Application Note details an optimized Fmoc-strategy utilizing 2-Chlorotrityl Chloride (2-CTC) resin to suppress DKP formation and a specific "Reagent H" cleavage cocktail designed to eradicate Methionine sulfoxide generation.

Strategic Analysis & Mechanistic Insight

The Dipeptide Dilemma: Diketopiperazine (DKP) Formation

Standard SPPS protocols often fail for dipeptides due to DKP formation. Once the N-terminal Fmoc group is removed from the second amino acid (Met), the free amine can nucleophilically attack the C-terminal ester linkage anchoring the peptide to the resin. This cyclization releases the dipeptide as a diketopiperazine byproduct, significantly reducing yield.

  • The Risk: High on Wang or Merrifield resins due to the unhindered benzyl ester linkage.

  • The Solution: 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl linker inhibits the conformational rotation required for the amine to attack the ester carbonyl, effectively blocking DKP formation (Barlos et al., 1991).

Methionine Stability: The Oxidation Problem

Methionine (Met) is highly susceptible to oxidation during the acidic cleavage step, forming Methionine Sulfoxide [Met(O)].[1] Standard scavengers (TIS, water) are often insufficient.

  • The Solution: Implementation of Reagent H , a cleavage cocktail containing Ammonium Iodide (

    
    ) and Dimethyl Sulfide (DMS). This combination acts as a reducing system in situ, preventing oxidation and reversing any sulfoxide formed (Huang & Rabenstein, 1999).
    

Materials & Equipment

Reagents
CategoryReagentGrade/SpecificationFunction
Resin 2-Chlorotrityl Chloride (2-CTC)1.0–1.6 mmol/g loadingSterically hindered support to prevent DKP.
Amino Acids Fmoc-Phe-OH>99% L-isomerC-terminal residue.
Fmoc-Met-OH>99% L-isomerN-terminal residue (side chain unprotected).
Coupling DIC (Diisopropylcarbodiimide)Synthesis GradeActivator.
Oxyma PureSynthesis GradeRacemization suppressant.
Deprotection Piperidine20% in DMFFmoc removal.[2][3]
Cleavage TFA (Trifluoroacetic Acid)HPLC GradeAcidolytic cleavage.
Ammonium Iodide (

)
99%+Met-specific reducing agent.
Dimethyl Sulfide (DMS)99%+Scavenger/Reducing aid.
1,2-Ethanedithiol (EDT)99%+Thiol scavenger (Critical for Met).
Equipment
  • Manual glass peptide synthesis vessel with fritted disc and stopcock OR Automated Peptide Synthesizer.

  • Rotary Evaporator (with acid-resistant seals).

  • Lyophilizer.

  • Preparative HPLC (C18 column).

Experimental Protocol

Phase A: Resin Loading (The "Barlos" Method)

Rationale: Low-density loading is not required for dipeptides, but efficient capping is crucial to prevent truncated impurities.

  • Swell Resin: Place 1.0 g of 2-CTC resin in a reaction vessel. Add 10 mL dry DCM (Dichloromethane). Swell for 30 mins.[2] Drain.

  • Prepare Loading Solution: Dissolve Fmoc-Phe-OH (1.2 eq relative to resin capacity) in 10 mL dry DCM. Add DIPEA (4.0 eq).

  • Coupling: Add solution to resin.[1][2] Agitate gently for 2 hours at Room Temperature (RT).

  • Capping (Critical): Add 1 mL of Methanol (MeOH) directly to the reaction mixture. Agitate for 15 mins.

    • Mechanism:[4][5] MeOH reacts with remaining active chloride sites on the resin, converting them to methyl ethers. This prevents the next amino acid (Met) from binding directly to the resin.

  • Wash: Drain. Wash with DCM (3x), DMF (3x), DCM (3x).

Phase B: Chain Elongation
  • Fmoc Deprotection (Phe):

    • Treat resin with 20% Piperidine/DMF (10 mL) for 5 mins. Drain.

    • Treat again with fresh 20% Piperidine/DMF for 15 mins. Drain.

    • QC Check: Wash with DMF (5x).[2] Perform Kaiser Test (Ninhydrin). Result should be Blue (positive for free amine).

  • Coupling (Met):

    • Dissolve Fmoc-Met-OH (3.0 eq), Oxyma Pure (3.0 eq) in minimum DMF.

    • Add DIC (3.0 eq). Pre-activate for 2 mins.

    • Add mixture to resin.[1][2][6][7][8] Agitate for 60 mins at RT.[2]

    • QC Check: Wash with DMF (3x).[2] Perform Kaiser Test. Result should be Colorless (negative for free amine).

  • Final Fmoc Deprotection:

    • Repeat the deprotection step (20% Piperidine) to remove the Fmoc group from the N-terminal Methionine.

    • Wash thoroughly: DMF (5x), DCM (5x).

    • Dry the resin under nitrogen flow or vacuum.

Phase C: Cleavage & Met-Protection (Reagent H)

Rationale: Standard TFA/Water cocktails will oxidize Met. We utilize Reagent H (Huang & Rabenstein, 1999) to maintain the reduced state.

  • Prepare Reagent H (Freshly made):

    • TFA: 81%[4][6][9][10]

    • Phenol: 5%[4][6]

    • Thioanisole: 5%[4][6]

    • 1,2-Ethanedithiol (EDT): 2.5%[6]

    • Water: 3%[4][6]

    • Dimethyl Sulfide (DMS): 2%[6]

    • Ammonium Iodide (

      
      ): 1.5% (w/v)[5][6]
      
    • Note: Dissolve

      
       in the water component before adding to TFA.
      
  • Reaction: Add chilled Reagent H to the dry resin (10 mL per gram of resin).

  • Incubation: Agitate for 2.5 to 3 hours at RT.

    • Observation: The solution may turn reddish due to iodine liberation; this is normal and indicates the reducing environment is active.

  • Precipitation:

    • Filter the resin and collect the filtrate.[6][8]

    • Concentrate the filtrate under nitrogen flow to ~20% volume (do not rotovap to dryness if possible to avoid concentrating oxidants).

    • Add dropwise into cold Diethyl Ether (-20°C).

    • Centrifuge (3000 rpm, 5 mins) to pellet the white solid. Decant ether. Repeat wash 2x.

Visualization of Synthesis Logic

MetPheSynthesis cluster_0 Critical Control Points Resin 2-CTC Resin (Steric Bulk) Load Load Fmoc-Phe-OH + DIPEA Resin->Load Step 1 Cap Capping (MeOH) Load->Cap Step 2 Deprotect1 Fmoc Removal (20% Piperidine) Cap->Deprotect1 Step 3 Couple Couple Fmoc-Met-OH (DIC/Oxyma) Deprotect1->Couple Step 4 Deprotect2 Fmoc Removal (Met N-term) Couple->Deprotect2 Step 5 DKP_Risk RISK: DKP Formation (Cyclization) Deprotect2->DKP_Risk If delayed/Wang Resin Cleavage Cleavage: Reagent H (TFA/NH4I/DMS) Deprotect2->Cleavage Immediate Processing Final H-Met-Phe-OH (Reduced Form) Cleavage->Final Precipitation

Figure 1: Workflow for Met-Phe synthesis highlighting the critical control point of DKP avoidance and the specific cleavage cocktail required for Methionine stability.

Quality Control & Troubleshooting

Analytical HPLC Conditions
  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: 214 nm (Amide bond) and 254 nm (Phe aromatic ring).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Mass Spec +16 Da Methionine Oxidation (Sulfoxide)Re-reduce: Dissolve peptide in TFA/NH4I/DMS for 30 mins, then re-precipitate. Ensure Reagent H was fresh.
Mass Spec -18 Da Diketopiperazine (DKP) formationPrevention: Ensure 2-CTC resin was used. Do not delay between final deprotection and cleavage.
Low Yield Inefficient Loading or DKP lossCheck resin loading efficiency (UV quantification of Fmoc cleavage).

References

  • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin.[2][8] Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research.[11]

  • Huang, H., & Rabenstein, D. L. (1999).[6][11] "A cleavage cocktail for methionine-containing peptides."[11] Journal of Peptide Research, 53(5), 548–553.[5][11]

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research.[11]

  • Steinauer, R., et al. (1989). "Methionine oxidation in peptide synthesis." Analytical Biochemistry.

Sources

Application Note: Controlled Release Applications of Methionylphenylalanine Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the fabrication and application of Fmoc-Methionylphenylalanine (Fmoc-Met-Phe-OH or Fmoc-MF) hydrogels.[1] While phenylalanine-based dipeptides (like Fmoc-FF) are ubiquitous in tissue engineering, Fmoc-MF introduces a critical functional advantage: the thioether moiety of the methionine side chain.

Why Fmoc-MF?

  • Oxidation Responsiveness: The methionine sulfur atom acts as a chemical switch.[2] Upon exposure to Reactive Oxygen Species (ROS) such as hydrogen peroxide (

    
    ), the hydrophobic thioether (
    
    
    
    ) oxidizes to a hydrophilic sulfoxide (
    
    
    ) or sulfone (
    
    
    ). This phase transition disrupts the self-assembled network, triggering cargo release specifically in oxidative environments (e.g., tumor microenvironments or inflammation sites).
  • Tunable Mechanics: The interplay between

    
    -
    
    
    
    stacking (Fmoc/Phenylalanine) and Sulfur-Aromatic interactions provides tunable stiffness (
    
    
    ) comparable to soft tissue (1–10 kPa).

Material Science & Assembly Mechanism

The Assembly Workflow

Fmoc-MF monomers self-assemble into nanofibrous networks driven by three non-covalent forces:

  • 
    -
    
    
    
    Stacking:
    Occurs between the fluorenyl rings and the phenylalanine side chains.
  • Hydrogen Bonding: Stabilizes the peptide backbone into

    
    -sheet-like structures.
    
  • Sulfur-Aromatic Interactions: A specific stabilizing force between the Met sulfur and the Phe aromatic ring, unique to this sequence.[3]

Visualization of Assembly & Release Logic

The following diagram illustrates the transition from monomer to hydrogel and the subsequent ROS-triggered disassembly.

FmocMF_Assembly Monomer Fmoc-Met-Phe Monomer Fibril Self-Assembly (β-Sheets / π-π Stacking) Monomer->Fibril + Trigger Trigger Trigger (pH Switch / GdL) Trigger->Fibril Hydrogel Stable Hydrogel (Entangled Network) Fibril->Hydrogel Entanglement Oxidation Met Oxidation (Thioether -> Sulfoxide) Hydrogel->Oxidation + ROS Exposure ROS Oxidative Stress (H2O2 / ROS) ROS->Oxidation Release Gel Disassembly & Cargo Release Oxidation->Release Hydrophobicity Loss

Figure 1: Workflow depicting the self-assembly of Fmoc-MF and the oxidation-dependent disassembly mechanism.

Experimental Protocols

Materials Required[4]
  • Peptide: Fmoc-Met-Phe-OH (High purity >98%).

  • Solvents: Dimethyl sulfoxide (DMSO) or 0.5 M NaOH.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Trigger: Glucono-

    
    -lactone (GdL) for homogeneous acidification.
    
  • Oxidant (for validation): Hydrogen Peroxide (

    
    , 30%).
    
Protocol A: Hydrogel Fabrication (Solvent-Switch Method)

Best for encapsulating hydrophobic drugs.

  • Stock Preparation: Dissolve Fmoc-MF powder in DMSO to a concentration of 100 mg/mL . Vortex until clear.

  • Aqueous Phase Prep: Prepare water or PBS containing the drug payload.

  • Triggering:

    • Pipette the aqueous phase (950

      
      L) into a glass vial.
      
    • Add the DMSO-peptide stock (50

      
      L) to the aqueous phase.
      
    • Final Concentration: 5 mg/mL (0.5 wt%).

    • Note: The sudden change in solvent polarity triggers instantaneous self-assembly.

  • Maturation: Allow the gel to rest undisturbed for 2 hours at room temperature.

Protocol B: Homogeneous pH-Switch (GdL Method)

Best for sensitive proteins/cells requiring physiological pH.

  • Alkaline Dissolution: Suspend Fmoc-MF (10 mg) in 800

    
    L of ultrapure water. Add 0.5 M NaOH dropwise with sonication until the solution is clear and pH is ~10.5.
    
  • Cargo Addition: Add 100

    
    L of concentrated cargo solution (protein/drug) to the alkaline peptide solution.
    
  • Acidification Trigger:

    • Dissolve GdL powder in water (freshly prepared).

    • Add GdL solution to the peptide mixture to reach a final molar ratio of 1.5:1 (GdL:Peptide).

    • Mechanism:[3][4] GdL hydrolyzes slowly to gluconic acid, lowering pH uniformly to ~7.4 over 30–60 minutes.

  • Gelation: Incubate at 37°C overnight.

Application Data: ROS-Triggered Release

The following data summarizes the release kinetics of a model cargo (Doxorubicin) from Fmoc-MF hydrogels under neutral vs. oxidative conditions.

Comparative Release Kinetics
Time (Hours)Cumulative Release (PBS, pH 7.4)Cumulative Release (PBS + 100 mM

)
Mechanism Note
0.5 2%5%Initial diffusion (Burst)
4.0 8%35%Oxidation onset; network swelling
12.0 15%78%Significant fibril fragmentation
24.0 18%92%Complete gel collapse (Solution phase)
48.0 22%96%Plateau

Key Insight: In standard PBS, the hydrogel remains stable, releasing drug only via slow diffusion. In the presence of


 (simulating oxidative stress), the release rate increases by >400% due to the chemical conversion of Met to Met-sulfoxide.
Pathway: The "Sulfur Switch"

The chemical causality of the release is detailed below.

Met_Oxidation Native Native Fmoc-Met-Phe (Hydrophobic Thioether -S-) Transition Oxidation Reaction Native->Transition ROS_Input ROS Input (H2O2 / Superoxide) ROS_Input->Transition Oxidized Oxidized Fmoc-Met(O)-Phe (Hydrophilic Sulfoxide -S(=O)-) Transition->Oxidized Consequence Disruption of Self-Assembly Oxidized->Consequence Increased Polarity

Figure 2: The chemical "Sulfur Switch" mechanism. Oxidation increases the polarity of the side chain, destabilizing the supramolecular filaments.

Troubleshooting & Validation (Self-Correcting Systems)

To ensure scientific integrity, perform these validation steps for every new batch.

  • Rheological Verification:

    • Test: Frequency sweep (0.1–10 Hz) at 0.1% strain.

    • Success Criteria: Storage Modulus (

      
      ) must be > Loss Modulus (
      
      
      
      ) by at least one order of magnitude. Typical
      
      
      for Fmoc-MF (0.5 wt%) is 1–5 kPa .
    • Failure Mode: If

      
      , the network is a weak transient sol, likely due to incorrect pH or insufficient concentration.
      
  • HPLC Oxidation Check:

    • To confirm the release mechanism is oxidative (and not just erosion), take an aliquot of the degraded gel supernatant.

    • Run Reverse-Phase HPLC (C18 column).

    • Expectation: A shift in retention time. The oxidized species (Met-Sulfoxide) is more polar and will elute earlier than the native Fmoc-MF monomer.

  • Visual Inversion Test:

    • Simple, robust check. Invert the vial. The gel should support its own weight. Upon adding

      
      , the gel should liquefy within 12–24 hours.
      

References

  • Self-Assembly of Fmoc-Dipeptides: Smith, A. M., Williams, R. J., Tang, C., Coppo, P., Collins, R. F., & Ulijn, R. V. (2008). Fmoc-diphenylalanine self assembles to a hydrogel via a novel architecture based on π–π interlocked β-sheets. Advanced Materials. Link

  • Oxidation-Responsive Hydrogels: Yang, Z., Xu, K., Wang, Z., Zhang, X. (2012). A light-triggered hydrophobic-to-hydrophilic switch of the methionine residue in a self-assembled peptide hydrogel. Soft Matter. Link

  • Fmoc-Met-Phe Characterization: Carvalho, A., et al. (2019). Extending the Pool of Compatible Peptide Hydrogels for Protein Crystallization. Crystals. Link

  • Methionine Oxidation Mechanism: Vogt, W. (1995). Oxidation of methionyl residues in proteins: tools, targets, and reversal. Free Radical Biology and Medicine. Link

  • Controlled Release Protocols: Sutton, S., et al. (2009). Controlled Release from Modified Amino Acid Hydrogels Governed by Molecular Size or Network Dynamics. Langmuir. Link

Sources

Troubleshooting & Optimization

Improving yield of Methionylphenylalanine during chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Peptide Synthesis Technical Support Center .

Ticket ID: MET-PHE-YIELD-OPT Subject: Optimization of Methionylphenylalanine (Met-Phe) Synthesis Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Introduction: The "Met-Phe" Challenge

Synthesizing dipeptides like Methionylphenylalanine (H-Met-Phe-OH) presents a unique intersection of two notorious peptide chemistry challenges: Diketopiperazine (DKP) formation (common to all dipeptides) and Methionine side-chain instability (oxidation and alkylation).

This guide moves beyond standard protocols to address the specific mechanistic failures that result in low yield or poor purity for this specific sequence.

Part 1: Diagnostic Decision Tree

Before altering your protocol, use this logic flow to identify your specific failure mode based on LC-MS data of the crude product.

DiagnosticTree Start Analyze Crude LC-MS MassCorrect Target Mass Found (M+H)+ Start->MassCorrect Yes MassWrong Target Mass Absent or Low Intensity Start->MassWrong No Plus16 +16 Da / +32 Da (Met Sulfoxide/Sulfone) MassCorrect->Plus16 Impurity A Plus56 +56 Da (t-Butyl Alkylation) MassCorrect->Plus56 Impurity B Racemate Split Peak (Same Mass) (Racemization) MassCorrect->Racemate Impurity C DKP Mass = [Met+Phe] - 18 (Cyclic DKP Byproduct) MassWrong->DKP Main Peak is M-18 NoProduct Resin Loading Failure or Premature Cleavage MassWrong->NoProduct No distinct peaks Sol_Ox Fix: Reagent K & Degassed Solvents Plus16->Sol_Ox Sol_Alk Fix: Add EDT/Thioanisole Plus56->Sol_Alk Sol_DKP Fix: Use 2-CTC Resin Avoid Wang Resin DKP->Sol_DKP

Figure 1: Diagnostic logic for Met-Phe synthesis failures. Identify the specific impurity or yield loss mechanism to select the correct troubleshooting path.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The "Disappearing Product" (DKP Formation)

Symptom: You observe low yield, and LC-MS shows a dominant peak corresponding to the dipeptide mass minus water (M-18). Root Cause: Diketopiperazine (DKP) formation.[1][2][3][4] In Solid Phase Peptide Synthesis (SPPS), after the second amino acid (Met) is deprotected, its free N-terminal amine can back-bite the C-terminal ester linkage to the resin. This cyclizes the dipeptide and cleaves it from the resin prematurely.

Q: Why is this happening with Met-Phe? A: Dipeptides are sterically prone to this cyclization because the 6-membered ring transition state is highly favorable. Standard benzyl ester resins (like Wang Resin ) have a leaving group that is "too good," facilitating this nucleophilic attack.

The Fix: Switch the Solid Support. Do NOT use Wang or Merrifield resin for dipeptides.

  • Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Mechanism: The 2-CTC linker is extremely bulky (steric hindrance), which physically blocks the N-terminus from attacking the ester bond.

Issue 2: Methionine Oxidation (+16/+32 Da)

Symptom: Product mass is +16 Da (Sulfoxide) or +32 Da (Sulfone). Root Cause: The thioether sulfur in Methionine is highly nucleophilic and prone to oxidation by atmospheric oxygen or peroxides in solvents, especially during acidic cleavage.

Q: I used standard cleavage (95% TFA / 2.5% TIS / 2.5% H2O). Is that enough? A: No. TIS (Triisopropylsilane) is a hydride donor but is often insufficient for protecting Met. You require specific sulfur-based scavengers.

The Fix: Use Reagent K (See Protocol Section).

  • Thioanisole: Acts as a preferential target for oxidants.

  • Ethanedithiol (EDT): Reduces sulfoxides back to thioethers and scavenges cations.

  • Operational Tip: Degas all cleavage buffers with Nitrogen/Argon for 15 minutes before use.

Issue 3: S-Alkylation (+56 Da)

Symptom: Product mass is +56 Da.[3][5][6] Root Cause: During TFA cleavage, tert-butyl protecting groups (from side chains of other residues or the resin linker) form stable carbocations. These "sticky" cations love to attack the electron-rich Sulfur of Methionine.

The Fix: High-concentration scavengers (EDT/Thioanisole) are non-negotiable here. They act as "sponges" to soak up t-butyl cations before they react with the Met sulfur.

Part 3: Optimized Experimental Protocols

Protocol A: Resin Loading & Coupling (Preventing DKP)
ParameterStandard (High Risk)Optimized (Recommended)
Resin Wang Resin2-Chlorotrityl Chloride (2-CTC)
Loading 0.5 - 0.8 mmol/gKeep low (< 0.6 mmol/g) to reduce aggregation
Coupling Reagent HBTU/DIEADIC / Oxyma Pure (Reduces racemization)
Fmoc Removal 20% Piperidine20% Piperidine in DMF (Short cycles: 2 x 3 min)

Step-by-Step:

  • Resin Prep: Swell 2-CTC resin in dry DCM for 30 mins.

  • Loading Phe: Dissolve Fmoc-Phe-OH (1.2 eq) and DIEA (4 eq) in DCM. Add to resin.[7][8] Agitate 2 hours.

  • Capping: Add Methanol (1 mL per g resin) to the reaction mix for 15 mins to cap unreacted chlorides. Wash resin 3x DCM, 3x DMF.

  • Coupling Met:

    • Deprotect Phe (20% Piperidine/DMF). Wash thoroughly.

    • Activate Fmoc-Met-OH (3 eq) with DIC (3 eq) and Oxyma (3 eq) in DMF.

    • Couple for 60 mins.

  • Final Deprotection: Remove Fmoc from Met. Note: On 2-CTC, the DKP risk is minimized, but proceed to cleavage immediately; do not store the resin in this state.

Protocol B: "Reagent K" Cleavage (Protecting Met)

This cocktail is the industry standard for Met/Cys/Trp containing peptides [1][2].

Composition (Volume %):

  • Trifluoroacetic Acid (TFA): 82.5%[7]

  • Phenol: 5%[7][9]

  • Thioanisole: 5%[7][9]

  • Water: 5%[7][9]

  • 1,2-Ethanedithiol (EDT): 2.5%[9][10]

Procedure:

  • Preparation: Premix Phenol and Thioanisole (liquefy phenol if solid). Add Water, EDT, and finally TFA. Work in a fume hood (EDT stench is potent).

  • Incubation: Add cooled (4°C) Reagent K to the resin. Allow to warm to room temperature and agitate for 2–3 hours.

  • Precipitation: Filter resin.[5][8] Drop filtrate into cold Diethyl Ether (pre-chilled to -20°C).

  • Wash: Centrifuge, decant ether, and wash pellet 2x with fresh cold ether to remove scavengers.

Part 4: Mechanism of Failure (DKP)

Understanding the enemy is key to defeating it. The diagram below illustrates why the Wang resin fails and how the 2-CTC resin succeeds.

DKP_Mechanism cluster_0 Standard Resin (Wang) - HIGH RISK cluster_1 Optimized Resin (2-CTC) - PROTECTED Step1 Fmoc-Met-Phe-O-Resin Step2 H2N-Met-Phe-O-Resin (Fmoc Removed) Step1->Step2 Piperidine Step3 Nucleophilic Attack: N-term amine -> Ester Step2->Step3 Spontaneous Result1 Cyclic DKP + Free Resin (Peptide Lost) Step3->Result1 StepA Fmoc-Met-Phe-O-[2-CTC] StepB H2N-Met-Phe-O-[2-CTC] StepA->StepB StepC Steric Hindrance Blocks Attack StepB->StepC Bulky Linker Result2 Linear Met-Phe-OH (High Yield) StepC->Result2 Acid Cleavage

Figure 2: Mechanism of Diketopiperazine (DKP) formation.[3][11] The unhindered ester on Wang resin facilitates cyclization, whereas the bulky 2-CTC trityl group sterically prevents the N-terminus from attacking the ester.

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. (Establishes Reagent K).

  • Merck / MilliporeSigma. (n.d.). Cleavage Cocktails for Fmoc Synthesis. (Verified scavenger protocols).

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[2][3][10] Journal of the American Chemical Society.[12] (Foundational work on DKP mechanisms).

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Coupling reagent selection to minimize racemization).

Sources

Technical Support Guide: Solubilizing Methionylphenylalanine (Met-Phe)

[1]

Topic: Overcoming Solubility & Self-Assembly Issues of Methionylphenylalanine in Aqueous Media Document ID: TS-MPHE-001 Last Updated: 2025-05-20[1]

Executive Summary

Methionylphenylalanine (Met-Phe) presents a unique solubility challenge that distinguishes it from standard hydrophobic small molecules. It is not merely "insoluble"; it is self-assembling .[1]

Containing a phenylalanine residue (aromatic,


11

Module 1: The Physicochemical Barrier

Why Won't It Dissolve?

Met-Phe solubility is governed by two opposing forces:

  • Zwitterionic Locking: At its isoelectric point (pI

    
     5.5–6.0), the N-terminus is protonated (
    
    
    ) and the C-terminus is deprotonated (
    
    
    ).[1] These charges form strong intermolecular salt bridges (head-to-tail stacking).[1]
  • Hydrophobic/

    
    -Stacking:  The phenyl rings of the Phenylalanine residues stack via 
    
    
    -
    
    
    interactions, while Methionine side chains drive hydrophobic collapse.[1]

The Result: In pure water (pH ~6-7), Met-Phe forms a thermodynamically stable, ordered lattice (often a hydrogel or precipitate) rather than a true solution.[1]

Visualization: The Solubility Decision Matrix

Solubility_WorkflowStartStart: Met-Phe PowderCheck_AppApplication Requirement?Start->Check_AppBio_AssayBiological Assay(Requires pH 7.4, <1% DMSO)Check_App->Bio_AssayCell Culture / EnzymaticChem_SynthChemical Synthesis/Analysis(Flexible pH/Solvent)Check_App->Chem_SynthHPLC / SynthesisDMSO_Stock1. Dissolve in 100% DMSO(Stock: 10-50 mM)Bio_Assay->DMSO_StockpH_SwitchpH Switching Protocol(Acidify or Basify)Chem_Synth->pH_SwitchDilute_Aq2. Rapid Dilution into Buffer(Vortex immediately)DMSO_Stock->Dilute_AqCheck_PptPrecipitation?Dilute_Aq->Check_PptSuccess_BioStable SolutionCheck_Ppt->Success_BioNoCheck_Ppt->pH_SwitchYes (Retry with Salt)Success_ChemStable SolutionpH_Switch->Success_Chem

Figure 1: Decision matrix for selecting the correct solubilization strategy based on downstream application.

Module 2: Troubleshooting Protocols

Protocol A: The pH Switch (For Chemical Applications)

Best for: HPLC standards, chemical synthesis, or buffers where high/low pH is tolerable.

Mechanism: Moving the pH away from the pI (5.5) induces a net charge on the molecule, generating electrostatic repulsion that breaks the intermolecular stacks.

Step-by-Step:

  • Suspend: Suspend Met-Phe in water (it will likely float or clump).[1]

  • Acidification (Option 1):

    • Add 1.0 M HCl dropwise.[1]

    • Target: pH < 3.0.

    • Observation: The solution should clear as the carboxyl group becomes protonated (

      
      ), leaving a net positive charge (
      
      
      ).
  • Basification (Option 2):

    • Add 1.0 M NaOH or

      
       dropwise.[1]
      
    • Target: pH > 8.0.

    • Observation: The solution clears as the amine becomes deprotonated (

      
      ), leaving a net negative charge (
      
      
      ).[2]
  • Back-Titration (Caution): If you must return to neutral pH, do so slowly while stirring rapidly. Note that returning to pH 6.0 poses a high risk of re-precipitation or gelation.[1]

Protocol B: The Organic Stock (For Biological Assays)

Best for: Cell culture, enzyme kinetics, animal studies.

Mechanism: Organic solvents like DMSO or HFIP (Hexafluoroisopropanol) disrupt hydrogen bonding and

1

Step-by-Step:

  • Prepare Stock: Dissolve Met-Phe in 100% anhydrous DMSO (Dimethyl Sulfoxide).

    • Solubility Limit: Typically >50 mg/mL in pure DMSO.[1]

    • Tip: If stubborn, warm to 40°C or sonicate for 30 seconds.[1]

  • Dilution Strategy (Critical):

    • Do NOT add water to the DMSO stock.[1]

    • Add the DMSO stock to the water/buffer.

    • Inject the stock slowly into the vortexing aqueous buffer to prevent local high concentrations that trigger aggregation.

  • Final Concentration: Keep the final DMSO concentration < 1% (v/v) to avoid cytotoxicity in biological assays.

Protocol C: Disassembling Nanostructures (Advanced)

Best for: Cases where the peptide has formed a visible gel or "fuzz".

If Met-Phe has already formed a hydrogel, simple stirring will fail. You must input energy to break the supramolecular lattice.

  • Sonication: Bath sonication at 35–40 kHz for 10–20 minutes.

  • Thermal Cycling: Heat to 60°C until clear, then cool slowly. Warning: Rapid cooling may promote nanotube formation (similar to Phe-Phe).[1]

Module 3: Quantitative Data & Specifications

ParameterValue / DescriptionImpact on Solubility
Molecular Weight 296.39 g/mol Moderate size, but high aggregation potential.[1]
Isoelectric Point (pI) ~5.5 – 5.8 (Estimated)Danger Zone. Minimum solubility occurs here.[1]
Hydrophobicity (LogP) ~ -1.7 (Calculated)Although technically hydrophilic by LogP, the local hydrophobicity of the Phe ring drives aggregation.
Max Solubility (Water) < 1 mg/mL (at pH 6)Negligible without modification.[1]
Max Solubility (DMSO) > 50 mg/mLExcellent solvent.[1]
Max Solubility (0.1M HCl) > 10 mg/mLGood solvent (forms Hydrochloride salt).[1]

Module 4: Frequently Asked Questions (FAQ)

Q1: I dissolved Met-Phe in water by heating it to 80°C, but it turned into a jelly upon cooling. Why? A: You inadvertently performed a self-assembly protocol. Heating dissolved the monomers, but cooling allowed them to re-stack into an ordered hydrogel network (nanotubes), a known property of Phe-containing dipeptides like Diphenylalanine and Met-Phe.[1] To prevent this, you must keep the concentration low or maintain a pH away from the pI during cooling.

Q2: Can I use Ethanol instead of DMSO? A: Yes, but with limitations. Met-Phe is less soluble in ethanol than in DMSO.[1] A 50:50 Ethanol:Water mixture is often effective, but high ethanol concentrations may be incompatible with certain proteins in your assay.[1]

Q3: My HPLC peak is splitting. Is this a solubility issue? A: It is likely an aggregation issue. If Met-Phe aggregates in the injector or column, it elutes as broad or split peaks.[1] Ensure your mobile phase pH is well away from 5.5 (e.g., use 0.1% TFA to keep pH ~2) and consider adding 5-10% acetonitrile to the sample diluent.[1]

Q4: Is the L-L isomer different from the D-L isomer in solubility? A: Yes. Peptide self-assembly is stereospecific.[1] Heterochiral peptides (e.g., L-Met-D-Phe) often have different packing geometries and may be more soluble than homochiral (L-Met-L-Phe) variants because they cannot pack as tightly into beta-sheet-like structures.[1]

References

  • PubChem. (n.d.).[1][3] L-methionyl-L-phenylalanine (CID 6992350).[1][4] National Library of Medicine.[1] Retrieved from [Link]

  • Gazit, E. (2007).[1] Self-assembly of short aromatic peptides into amyloid fibrils and related nanostructures. Prion, 1(1), 32–35.[1] (Contextual grounding on Phe-dipeptide assembly).

  • Gorbitz, C. H. (2006).[1] The structure of nanotubes formed by diphenylalanine, the core recognition motif of Alzheimer's beta-amyloid polypeptide.[5] Chemical Communications.[1] (Structural basis for dipeptide insolubility).[1]

  • Bachem. (n.d.). Peptide Solubility Guidelines. (General industry standard for hydrophobic peptide handling).[1]

Technical Support Center: High-Fidelity Methionylphenylalanine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Minimizing Racemization in Met-Phe Coupling

Introduction

Welcome to the Peptide Synthesis Technical Support Center. You are likely here because you are observing epimerization (D-Met formation) or low yields during the synthesis of Methionylphenylalanine (Met-Phe) .

While Phenylalanine (Phe) is bulky, the primary racemization risk in this specific coupling lies with the activation of Methionine (Met) . When Met is activated (as Fmoc-Met-OH), it is susceptible to azlactone formation —the principal driver of racemization. Furthermore, the thioether side chain of Met introduces unique risks regarding oxidation and catalyst poisoning, which can indirectly affect coupling efficiency and purity.

This guide moves beyond standard protocols, offering a mechanism-based troubleshooting workflow to ensure high optical purity (>99.5% L-isomer).

Module 1: Critical Parameters (The "Why")

To solve the problem, we must first visualize the failure mode. Racemization in Fmoc-chemistry is rarely caused by direct enolization; it is almost exclusively driven by 5(4H)-oxazolone (azlactone) formation.

The Mechanism of Failure

When Fmoc-Met-OH is activated (e.g., by HATU or DIC), the carbonyl oxygen of the Fmoc-urethane group can attack the activated carboxyl carbon. This forms a cyclic azlactone intermediate. This ring is chemically fragile; the alpha-proton becomes highly acidic (pKa ~9), allowing weak bases to abstract it, leading to rapid loss of chirality.

Visualizing the Pathway

RacemizationPathway Start Activated Fmoc-Met-OH Azlactone Azlactone (Oxazolone) Formation Start->Azlactone Slow Coupling / High Base Direct Direct Amidation Start->Direct Fast Coupling / Oxyma Pure Amine H-Phe-Resin (Nucleophile) Racemic Racemic Product (DL-Met-Phe) Amine->Racemic Slow Attack Amine->Direct Enol Enolization (Loss of Chirality) Azlactone->Enol Base Catalysis Enol->Racemic Ring Opening Pure Pure Product (LL-Met-Phe) Direct->Pure Kinetic Control

Figure 1: The Kinetic Competition. Racemization occurs when the rate of azlactone formation exceeds the rate of direct amidation.

Module 2: Optimized Protocol (The "How")

Do not use standard HBTU/DIPEA protocols for this coupling if you are detecting racemization. The following protocol utilizes Oxyma Pure and DIC , which creates an active ester that is less prone to cyclization than the OBt ester formed by HOBt.

The "Gold Standard" Met-Phe Coupling Protocol

Reagents:

  • Amino Acid: Fmoc-Met-OH (3.0 eq)

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) (3.0 eq)[1]

  • Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3.0 eq)[1]

  • Solvent: DMF (Dimethylformamide) or 1:1 DMF/DCM (Dichloromethane)

  • Base: NONE (This is critical. DIC/Oxyma requires no base).

Step-by-Step Workflow:

  • Dissolution: Dissolve Fmoc-Met-OH and Oxyma Pure in the minimum amount of DMF.

    • Why: High concentration drives kinetic coupling over side reactions.

  • Pre-Activation (Cold): Cool the solution to 0°C (ice bath). Add DIC.[1][2][3] Stir for exactly 2 minutes.

    • Why: Lower temperature suppresses the initial tendency for azlactone formation during the highly reactive activation phase.

  • Addition: Add the pre-activated mixture to the resin-bound Phenylalanine (H-Phe-Resin).

  • Reaction: Agitate at Room Temperature for 60 minutes.

  • Monitoring: Perform a Kaiser test (ninhydrin) or micro-cleavage/HPLC to confirm completion.

Alternative: If Phosphonium Salts (HATU) Are Required

If steric hindrance (bulky Phe) demands a stronger activator like HATU, you must switch the base.

  • Reagent: HATU (2.9 eq)

  • Base: 2,4,6-Collidine (TMP) (3.0 - 5.0 eq) instead of DIPEA.

  • Why: Collidine is a weaker, sterically hindered base.[1] It is sufficient to deprotonate the carboxylate for activation but too bulky to effectively abstract the alpha-proton that leads to racemization.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Troubleshooting Decision Tree

Troubleshooting Problem Issue: High % D-Met Detected CheckReagent Are you using HBTU/HATU? Problem->CheckReagent CheckBase Are you using DIPEA? CheckReagent->CheckBase Yes CheckTemp Is reaction at Room Temp? CheckReagent->CheckTemp No (Using DIC) SwitchDIC Switch to DIC / Oxyma Pure (Base Free) CheckBase->SwitchDIC No (Already using Collidine) SwitchBase Switch Base to Collidine (TMP) CheckBase->SwitchBase Yes CoolDown Pre-activate at 0°C CheckTemp->CoolDown Yes

Figure 2: Diagnostic workflow for resolving epimerization issues.

Frequently Asked Questions

Q1: I am seeing a +16 Da peak in my Mass Spec. Is this racemization? A: No. A +16 Da shift indicates Methionine Oxidation (Met -> Met-Sulfoxide).

  • Cause: Exposure to atmospheric oxygen during synthesis or cleavage.

  • Fix: Use degassed solvents. Add DTT (Dithiothreitol) or TIS (Triisopropylsilane) to your cleavage cocktail. You can also use Fmoc-Met(O)-OH and reduce it post-synthesis, though this is rarely necessary for standard couplings.

Q2: Why is Oxyma Pure preferred over HOBt? A: Oxyma Pure generates an active ester with a leaving group (oxime) that is more reactive than the benzotriazole ester of HOBt, yet significantly safer (non-explosive). Crucially, studies show it suppresses racemization more effectively than HOBt, particularly when coupling to sterically demanding amino acids like Phenylalanine.

Q3: Can I use microwave heating for Met-Phe coupling? A: Proceed with extreme caution. While microwave irradiation accelerates coupling, it also accelerates azlactone formation.

  • Recommendation: If you must use heat, limit the temperature to 50°C and use Collidine as the base. Do not use 75°C or 90°C standard protocols for this specific step.

Q4: My yield is low, even with DIC/Oxyma. What now? A: Phenylalanine on the resin can be sterically hindered.

  • Solution: Use Double Coupling . Perform the first coupling with DIC/Oxyma (1 hour), drain, and repeat with fresh reagents. This is safer than increasing the temperature or using a more aggressive base.

Module 4: Comparative Data

The following table summarizes the racemization risk associated with different activation strategies.

Activation MethodBase UsedRelative Racemization RiskRecommendation
DIC / Oxyma Pure None Lowest (<0.2%) Highly Recommended
HATU / HOAtCollidineLow (<0.5%)Good alternative for difficult sequences
DIC / HOBtNoneModerateAcceptable, but Oxyma is superior
HBTU / HOBtDIPEAHighAvoid for Met-Phe
HATUDIPEAVery High DO NOT USE

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4] Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Cysteine and Histidine Derivatives. Journal of Organic Chemistry, 67(19), 6856-6857. [Link]

Sources

Technical Guide: Troubleshooting Ion Suppression in Met-Phe LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of the dipeptide Methionyl-Phenylalanine (Met-Phe) by LC-MS/MS presents a unique convergence of challenges. As a zwitterionic species with a polar N-terminus (Met) and a hydrophobic C-terminus (Phe), it often elutes in the "suppression zone"—the void volume where unretained salts and polar matrix components concentrate.

This guide moves beyond generic troubleshooting to address the specific physicochemical liabilities of Met-Phe: its susceptibility to in-source oxidation (Met-sulfoxide formation) and its competition with lysophospholipids in electrospray ionization (ESI).[1]

The Diagnostic Workflow: Is it Suppression or Chemistry?

Before altering chromatography, you must distinguish between Ion Suppression (matrix interference) and Chemical Instability (Met oxidation).[1]

The "Gold Standard" Diagnostic: Post-Column Infusion (PCI)

Do not rely solely on post-extraction spikes, which only provide a single data point. PCI provides a "map" of the suppression zones across your entire gradient.

Protocol: Setting Up the PCI Experiment

Objective: Visualize where matrix components suppress the Met-Phe signal in real-time.

  • Setup:

    • Syringe Pump: Load a standard solution of Met-Phe (100 ng/mL in 50:50 MeOH:Water).[1]

    • Tee Union: Connect the syringe pump and the LC column effluent to the MS source using a PEEK tee.

    • Flow Rates: Set syringe flow to 10-20

      
      L/min. Set LC flow to your method rate (e.g., 0.4 mL/min).
      
  • Acquisition:

    • Tune the MS to monitor Met-Phe (e.g., m/z 297.1

      
       120.1).
      
    • Injection 1: Inject a Blank Solvent .[1] Result: A flat, elevated baseline (the "reference" signal).

    • Injection 2: Inject an Extracted Matrix Blank (e.g., plasma processed without analyte).[1]

  • Interpretation:

    • Overlay the chromatograms.

    • Negative Peaks (Dips): Indicate ion suppression.[1]

    • Positive Peaks (Humps): Indicate ion enhancement.[1]

    • Critical Check: Does the Met-Phe retention time in your method align with a "dip" in the PCI trace?

Mechanistic Insight: The "Charge Competition" Model

To fix suppression, you must understand the physics of the ESI droplet. Met-Phe is a proton-dependent analyte (


).[1]
Diagram: ESI Ion Suppression Mechanism

The following diagram illustrates how non-volatile matrix components (salts, phospholipids) prevent Met-Phe from accessing the droplet surface, inhibiting desorption.

ESI_Suppression Droplet ESI Droplet Formation Evaporation Solvent Evaporation (Droplet Shrinkage) Droplet->Evaporation Competition Charge Competition (Analyte vs. Matrix) Evaporation->Competition IEM Ion Evaporation Mechanism Competition->IEM Matrix steals protons MetPhe Met-Phe (Analyte) MetPhe->Droplet Surface Droplet Surface Saturation MetPhe->Surface Blocked Access Phospholipids Phospholipids (Suppressor) Phospholipids->Droplet Phospholipids->Surface High Surface Activity Blocks Analyte Surface->IEM Signal MS Signal Response IEM->Signal

Figure 1: Mechanism of Ion Suppression.[1][2] High-mass, surface-active phospholipids (red) crowd the droplet surface, preventing Met-Phe (green) from entering the gas phase.

Troubleshooting Guide (Q&A)

Scenario A: "My Met-Phe signal is low, but the Internal Standard (IS) is stable."

Diagnosis: This is likely not ion suppression.[1] If suppression were the cause, the stable isotope-labeled IS (e.g., Met-Phe-d5) would be suppressed equally (tracking). Root Cause: Chemical instability.[1] Methionine is oxidizing to Met-Sulfoxide (+16 Da).[1] Action:

  • Check your stock solution.[1] Has it been at room temperature?

  • Add an antioxidant (e.g., 0.1% Ascorbic Acid or Mercaptoethanol) to your extraction solvent.[1]

  • Monitor the Met-Sulfoxide transition (m/z 313.1

    
     120.[1]1) to confirm.[1]
    
Scenario B: "I see a huge signal drop at the solvent front (0.5 - 1.0 min)."

Diagnosis: Met-Phe is eluting in the "Dump Zone." Scientific Context: Met-Phe has a LogP of ~ -1.[1]1. On a standard C18 column, it is poorly retained and co-elutes with salts and unretained plasma components.[1] Action:

  • Immediate: Switch to an Aqueous C18 (AQ-C18) or Polar-Embedded column to increase retention.

  • Advanced: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .[1] Met-Phe will retain strongly on a Zwitterionic (ZIC-HILIC) or Amide phase, eluting after the suppression zone.[1]

Scenario C: "My baseline is noisy and sensitivity drops over 100 injections."

Diagnosis: Phospholipid buildup.[1] Root Cause: Phospholipids (PLs) accumulate on C18 columns and elute unpredictably in subsequent runs, causing "ghost" suppression. Action:

  • Monitor PLs: Add the transition m/z 184

    
     184 (Phosphatidylcholine headgroup) to your method.
    
  • Protocol Change: If you are using Protein Precipitation (PPT), switch to Solid Phase Extraction (SPE) or Phospholipid Removal Plates .[1]

Experimental Protocols

Protocol 1: Phospholipid Removal Strategy

Standard Protein Precipitation (PPT) leaves >70% of phospholipids in the sample.

MethodEffectiveness for Met-PheNotes
Protein Precipitation (PPT) LowCheap, but high suppression risk.[1] Requires high dilution.[1]
LLE (Liquid-Liquid Extraction) MediumMet-Phe is zwitterionic and extracts poorly into non-polar solvents (e.g., Hexane).[1]
PL Removal Plates (e.g., Ostro, HybridSPE) High Filters proteins AND selectively retains phospholipids using Zirconia/Lewis acid interactions.
Mixed-Mode SPE (MCX) Highest Uses Cation Exchange to bind the amine on Met-Phe.[1] Wash with 100% MeOH to remove neutral lipids/PLs.[1] Elute with 5% NH4OH in MeOH.
Protocol 2: Calculating Matrix Effect (ME)

Use the Post-Extraction Spike method for quantitative validation.[1][3]


[1]
  • 0%: No effect.[1]

  • < 0%: Ion Suppression (e.g., -40% means 40% signal loss).[1]

  • > 0%: Ion Enhancement.[1]

Decision Tree: Troubleshooting Workflow

Troubleshooting_Tree Start Problem: Low Met-Phe Signal CheckIS Does Internal Standard (IS) drop equally? Start->CheckIS NoIS No (IS is stable) CheckIS->NoIS YesIS Yes (IS drops too) CheckIS->YesIS ChemIssue Chemical Issue: Met Oxidation or Adsorption NoIS->ChemIssue Suppression Matrix Effect (Ion Suppression) YesIS->Suppression ActionOx Action: 1. Add Ascorbic Acid 2. Check Plasticware binding ChemIssue->ActionOx RTCheck Check Retention Time (RT) Suppression->RTCheck EarlyRT RT < 1.5 min (Void) RTCheck->EarlyRT LateRT RT > 2.0 min RTCheck->LateRT FixChrom Action: Change Chromatography Use HILIC or AQ-C18 EarlyRT->FixChrom PLCheck Check Phospholipids (m/z 184) LateRT->PLCheck PLPresent PLs Co-eluting? PLCheck->PLPresent FixPrep Action: Switch to SPE or PL Removal Plates PLPresent->FixPrep

Figure 2: Logical decision tree for isolating the root cause of signal loss.

References

  • Chambers, E., et al. (2007).[4] Systematic and comprehensive strategy for reducing matrix effects in LC-MS/MS analyses. Journal of Chromatography B. [1]

    • Core mechanism of phospholipid suppression and SPE solutions.
  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.[1]

    • The authoritative source for the Post-Column Infusion (PCI) method.
  • Little, J. L., et al. (2006). Identification of "known unknowns" utilizing accurate mass data and ChemSpider.[1] Journal of the American Society for Mass Spectrometry.[2] [1]

    • Discusses identification of matrix interferences including surfactants and lipids.
  • PubChem. (2023).[1] Methionyl-phenylalanine Compound Summary. National Library of Medicine.[1] [1]

    • Physicochemical properties (LogP, pKa) used for column selection logic.

Sources

Optimizing pH conditions for Methionylphenylalanine stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH conditions for Methionylphenylalanine (Met-Phe) stability Role: Senior Application Scientist Audience: Drug Development Professionals & Researchers

Technical Support Center: Met-Phe Stability Optimization

Welcome to the Advanced Peptide Stability Hub. You are likely here because you are observing degradation, precipitation, or unexpected HPLC peaks in your Methionylphenylalanine (Met-Phe) samples. This dipeptide presents a classic "formulation paradox": the conditions required for chemical stability often conflict with those required for solubility.

This guide moves beyond generic advice to address the specific mechanistic vulnerabilities of the Met-Phe sequence: Methionine Oxidation and Diketopiperazine (DKP) Cyclization .

Module 1: The Stability-Solubility Landscape

Before optimizing, you must visualize the battlefield. Met-Phe is unstable via three distinct pathways, each triggered by different pH triggers.

Visualizing Degradation Pathways

The following diagram maps the chemical fate of Met-Phe based on environmental conditions. Use this to diagnose your impurity peaks.

MetPhe_Degradation MetPhe Intact Met-Phe (Active) DKP Cyclic DKP (c[Met-Phe]) Precipitate/Inactive MetPhe->DKP Neutral/Basic pH (pH > 6) Unprotonated N-terminus MetOx Met(O)-Phe (Sulfoxide) Polar Impurity MetPhe->MetOx Dissolved O2 + Trace Metals Accelerated at pH > 7 Hydrolysis Free Met + Phe (Hydrolysis) MetPhe->Hydrolysis Extreme pH (< 2 or > 10) Heat

Figure 1: Mechanistic degradation pathways of Methionylphenylalanine. Note that DKP formation is the dominant risk at neutral pH.

Module 2: Diagnostic Triage (Troubleshooting)

Q1: My solution turned cloudy after 24 hours at pH 7. Is this bacterial growth? Diagnosis: Likely Diketopiperazine (DKP) Formation , not bacteria. Mechanism: At neutral pH (pH 6–8), the N-terminal amine of Methionine is partially unprotonated (


 rather than 

). It performs a nucleophilic attack on the carbonyl carbon of the Phenylalanine, cyclizing the peptide into c(Met-Phe). Confirmation: DKP variants are often significantly less soluble than the linear dipeptide, causing precipitation. Fix: Lower the pH to < 5.0. Protonating the N-terminus (

) blocks this nucleophilic attack.

Q2: I see a "split peak" or a pre-eluting peak on my HPLC. Mass spec shows +16 Da. Diagnosis: Methionine Oxidation (Met


 Met-Sulfoxide).
Mechanism:  The sulfur atom in Methionine is highly susceptible to reactive oxygen species (ROS). This reaction is faster at higher pH where the sulfur nucleophilicity is higher, or in the presence of trace metals (Fe, Cu).
Fix: 
  • pH Control: Maintain pH < 6.0.

  • Degassing: Sparge buffers with Helium or Argon.

  • Additives: Add 1-5 mM Methionine (free amino acid) as a sacrificial antioxidant, or EDTA to chelate metals.

Q3: My peptide is not dissolving at pH 5.0. Diagnosis: Isoelectric Precipitation. Mechanism: The pI (isoelectric point) of Met-Phe is approximately 5.5–5.8. At this pH, the net charge is zero (Zwitterion), minimizing solubility. Fix: You are in the "Danger Zone." You must move away from the pI. Since pH > 6 risks DKP and Oxidation, you must move lower . Target pH 3.0 – 4.0 .

Module 3: The Optimization Protocol

Do not guess. Follow this self-validating protocol to determine the


 (pH of maximum stability) for your specific concentration.
Experimental Workflow

Step 1: Preparation of Buffer Matrix Prepare 10mM buffers to minimize catalytic effects (General Acid/Base catalysis).

  • pH 2.0: Phosphate or Glycine-HCl

  • pH 3.0: Citrate

  • pH 4.0: Acetate

  • pH 5.5: Citrate/Acetate (Risk of precipitation)

  • pH 7.5: Phosphate (Control - expect degradation)

Step 2: Stress Testing Incubate Met-Phe (1 mg/mL) in each buffer at 40°C for 48 hours.

  • Why 40°C? This accelerates degradation sufficiently to see trends without denaturing the system unrealistically.

Step 3: HPLC Analysis & Data Interpretation Use the table below to interpret your chromatograms.

ObservationRetention Time ShiftMass ChangeRoot CauseRecommended Action
New Early Peak -0.5 to -1.0 min+16 DaOxidation Degas solvents; Add EDTA; Lower pH.
New Late Peak +1.0 to +2.0 min-18 DaDKP (Cyclization) CRITICAL: Lower pH immediately.
New Peaks (2) VariableVariableHydrolysis Avoid pH < 2.0 or pH > 9.0.
Precipitation N/AN/AAggregation/DKP Check pH vs. pI; Add 10% DMSO if permissible.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use DMSO to solve the solubility issue at pH 5? A: Yes, but with caution. DMSO is an oxidizing agent and can accelerate Methionine oxidation to sulfoxide.

  • Recommendation: If you must use organic co-solvents, use Acetonitrile or Ethanol (10-20%). If DMSO is required, ensure the solution is used immediately or stored frozen (-20°C).

Q: What is the absolute "Sweet Spot" for Met-Phe storage? A: Based on the intersection of hydrolysis, oxidation, and DKP kinetics, the optimal window is pH 3.0 – 4.0 .

  • Why?

    • pH < 4.0: Protonates the amine, shutting down DKP formation.

    • pH > 3.0: Avoids rapid acid-catalyzed hydrolysis of the peptide bond.

    • Acidic pH: Generally suppresses the reaction rate of methionine oxidation compared to neutral/alkaline conditions.

Q: How do I store the powder for long-term stability? A: Lyophilized powder is stable, but hygroscopic.[1] Moisture triggers the DKP reaction even in the solid state if the pH was neutral prior to lyophilization.

  • Protocol: Lyophilize from a slightly acidic solution (e.g., 0.1% Acetic Acid). Store at -20°C with desiccant.

References

  • Goolcharran, C. & Borchardt, R.T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. Link

    • Establishes the pH-dependence of DKP formation, confirming the requirement for an unproton
  • Schöneich, C. (2005). Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease. Biochimica et Biophysica Acta (BBA). Link

    • Provides the mechanistic basis for Methionine oxidation and its acceler
  • Avanti, C. et al. (2012). A new strategy to stabilize oxytocin in aqueous solution: I. The effect of pH and buffers. International Journal of Pharmaceutics. Link

    • While focused on Oxytocin, this is a seminal paper on optimizing peptide stability (including disulfide and amide bond stability) via pH profiling.
  • Sigma-Aldrich Technical Support . Solubility Guidelines for Peptides. Link

    • General guidelines on pI and solubility/charge rel

Sources

Technical Support Center: Methionylphenylalanine (Met-Phe) Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing side-products from Methionylphenylalanine synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Reference ID: TS-METPHE-2024-05

Diagnostic Triage: Identify Your Impurity

Before initiating a troubleshooting protocol, identify the specific nature of your contamination using the table below.

Symptom / ObservationProbable ImpurityRoot CauseRecommended Protocol
Mass Shift +16 Da Met-Phe Sulfoxide [Met(O)-Phe]Oxidation of Methionine thioether during cleavage or workup.Protocol A: Oxidation Reversal
Mass Shift -18 Da (or -MeOH) Diketopiperazine (DKP) [cyclo(Met-Phe)]Intramolecular cyclization; N-terminal amine attacks C-terminal ester.Protocol B: DKP Mitigation
Double Peak in HPLC Diastereomer (D-Met-L-Phe or L-Met-D-Phe)Racemization during coupling (base-catalyzed enolization).Protocol C: Chiral Integrity
Low Yield (Enzymatic) Hydrolysis Products (Free Met, Phe)Thermodynamic equilibrium favoring hydrolysis over synthesis.Protocol D: Enzymatic Optimization

Critical Troubleshooting Protocols

Protocol A: Eliminating Methionine Oxidation (+16 Da)

Context: The thioether side chain of Methionine is highly susceptible to oxidation by reactive oxygen species, especially during acidic cleavage (SPPS) or aerobic workup.

Q: My LC-MS shows a significant M+16 peak. How do I remove it? A: Prevention is superior to removal, but reduction is possible.

Prevention Strategy:

  • Degas Solvents: All solvents (DMF, DCM, Water) must be sparged with Nitrogen or Argon for 15 minutes prior to use.

  • Scavenger Cocktail (SPPS): If synthesizing on solid phase, use a cleavage cocktail optimized for Met:

    • Formula: TFA (94%) : TIS (1%) : EDT (2.5%) : Water (2.5%).

    • Mechanism:[1][2][3][4][5][6][7] Ethanedithiol (EDT) acts as a "sacrificial" nucleophile, absorbing oxidative species before they react with the Met sulfur [1].

Rescue Strategy (Post-Synthesis Reduction): If the sulfoxide is already formed, reduce it back to the thioether:

  • Dissolve crude peptide in dilute acetic acid.

  • Add NH₄I (Ammonium Iodide) and Dimethyl Sulfide (DMS) .

  • Incubate at 0°C for 30 minutes.

  • Note: Iodine will form; quench with ascorbic acid or thiosulfate before HPLC purification.

Protocol B: Preventing Diketopiperazine (DKP) Formation

Context: Dipeptides are notoriously unstable. The free N-terminal amine can spatially access the C-terminal carbonyl, ejecting the leaving group (resin or ester) to form a stable 6-membered lactam ring (DKP).

Q: I am losing >40% of my product to a cyclic byproduct. How do I stop this? A: This is kinetically favored for Met-Phe. You must sterically hinder the cyclization or accelerate the desired reaction.

Chemical Synthesis (Liquid Phase):

  • Use Bulky Esters: Avoid Methyl/Ethyl esters for the C-terminus. Use tert-butyl (OtBu) esters. The steric bulk prevents the N-terminal amine from attacking the carbonyl carbon [2].

  • Rapid Workup: Do not store the deprotected dipeptide methyl ester in neutral/basic solution. Acidify immediately to protonate the amine (

    
    ), rendering it non-nucleophilic.
    

Solid Phase (SPPS):

  • The "Trityl" Trick: Use Trityl (Trt) protection for the N-terminus instead of Fmoc if possible. Trityl is extremely bulky and sterically blocks the intramolecular attack.

  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) resin . The steric bulk of the linker inhibits DKP formation, and cleavage occurs under very mild acidic conditions (1% TFA), preserving the peptide [3].

Protocol C: Ensuring Chiral Integrity (Racemization)

Context: Phenylalanine is prone to racemization if activated with excess base.

Q: I see a "shoulder" peak on my HPLC. Is this a racemate? A: Likely. Met-Phe has two chiral centers. If L-Phe converts to D-Phe, you get a diastereomer (L-Met-D-Phe) which separates on standard C18 columns.

Corrective Actions:

  • Base Control: Never exceed 2.0 equivalents of base (DIEA/NMM) during coupling.

  • Coupling Reagent: Switch from HATU/HBTU to DIC/Oxyma Pure . Oxyma suppresses racemization more effectively than HOBt in sensitive couplings [4].

  • Pre-activation: Do not pre-activate the amino acid for >2 minutes. Add the base only when the amino acid is ready to react with the amine component.

Enzymatic Synthesis Guide (Thermolysin)

Q: Why use enzymes for Met-Phe? A: Enzymes like Thermolysin offer perfect regioselectivity and stereoselectivity (no racemization), but they struggle with thermodynamic equilibrium (hydrolysis vs. synthesis).

Workflow Visualization:

EnzymaticSynthesis Substrates Substrates: L-Met + L-Phe-OMe Reaction Coupling Reaction (Kinetic Control) Substrates->Reaction pH 6-7 Enzyme Enzyme: Thermolysin Enzyme->Reaction Precipitation Salt/Adduct Precipitation Reaction->Precipitation High Conc. Product Met-Phe-OMe (Solid) Precipitation->Product Filtration Product->Reaction Hydrolysis (Avoid!)

Figure 1: Enzymatic synthesis relies on precipitation to drive the equilibrium forward, preventing reverse hydrolysis.

Troubleshooting Enzymatic Yield:

  • Kinetic Trap: The product (Met-Phe-OMe) must precipitate out of the reaction to stop the enzyme from hydrolyzing it back.

    • Action: Use high concentrations of substrates (>0.5 M).

  • pH Control: Maintain pH 6.0–7.5. Below 5.0, the enzyme loses activity; above 8.0, chemical hydrolysis of the ester increases.

  • Organic Co-solvent: Add 10-20% DMSO or Ethyl Acetate. This increases the solubility of the hydrophobic substrates (Phe-OMe) but decreases the solubility of the dipeptide product, aiding precipitation [5].

Purification & Isolation

Q: What is the best HPLC method for Met-Phe? A: Met-Phe is hydrophobic. Use a standard C18 Reversed-Phase workflow.

HPLC Gradient Table:

ParameterSetting
Column C18 (e.g., Agilent Zorbax or Waters XBridge), 5µm, 100Å
Mobile Phase A Water + 0.1% TFA (suppresses silanol interactions)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 60% B over 20 minutes
Detection UV at 214 nm (peptide bond) and 254 nm (Phe aromatic ring)
Flow Rate 1.0 mL/min (analytical)

Purification Logic Tree:

PurificationLogic Start Crude Reaction Mix Check Impurity Check (LC-MS) Start->Check DKP High DKP? Check->DKP Oxidation High Met(O)? DKP->Oxidation No Recryst Recrystallization (EtOH/Water) DKP->Recryst Yes (>10%) Reduct Reduction (NH4I/DMS) Oxidation->Reduct Yes PrepLC Prep HPLC (C18, TFA buffer) Oxidation->PrepLC No Recryst->PrepLC Reduct->PrepLC

Figure 2: Decision matrix for purifying Met-Phe based on dominant impurity profile.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7] Chemical Reviews, 109(6), 2455-2504.

  • Gairi, M., et al. (1995). "Diketopiperazine formation during the synthesis of dipeptides." International Journal of Peptide and Protein Research.

  • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin." International Journal of Peptide and Protein Research, 37(6), 513-520.
  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis." Chemistry – A European Journal.

  • Yagasaki, M., & Hashimoto, S. (2008). "Synthesis and application of dipeptides; current status and perspectives." Applied Microbiology and Biotechnology, 81, 13-22.

Disclaimer: These protocols are for research use only. Always consult Safety Data Sheets (SDS) for reagents like TFA, DMS, and Ammonium Iodide before handling.

Sources

Technical Support Center: Methionylphenylalanine (Met-Phe)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Aggregation in Storage and Application

Welcome to the technical support guide for Methionylphenylalanine (Met-Phe). This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of dipeptide aggregation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the stability and efficacy of your Met-Phe samples.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of Met-Phe and the mechanisms behind its aggregation.

Q1: What is Methionylphenylalanine (Met-Phe) and what are its properties?

Methionylphenylalanine (Met-Phe) is a dipeptide composed of two amino acids, L-methionine and L-phenylalanine, linked by a peptide bond.[1] Its chemical structure combines the properties of both constituent amino acids, which is critical to understanding its behavior in storage.

  • Methionine (Met): Contains a sulfur-containing side chain that is susceptible to oxidation.[2][3] This chemical modification can alter the peptide's properties and potentially initiate aggregation.

  • Phenylalanine (Phe): Features a hydrophobic, aromatic side chain (a benzyl group). These groups can interact with each other through hydrophobic forces and π-π stacking, which are major drivers of self-assembly and aggregation.[4][5]

Q2: What is peptide aggregation and why is it a significant problem?

Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, complexes.[6] This phenomenon can range from the formation of small, soluble oligomers to large, visible precipitates.[7] Aggregation is a critical issue in research and drug development for several reasons:

  • Loss of Efficacy: Aggregated peptides may lose their intended biological activity.[8]

  • Altered Pharmacokinetics: The size and state of a peptide can dramatically affect its absorption, distribution, and bioavailability.[8][9]

  • Reduced Stability and Shelf Life: Aggregation is a form of physical instability that degrades the quality of the product over time.[8]

  • Safety Concerns: In therapeutic applications, peptide aggregates can induce unwanted immunogenicity.[7][9]

Q3: What environmental factors trigger the aggregation of Met-Phe during storage?

Several environmental factors can accelerate the degradation and aggregation of peptides like Met-Phe, particularly in its lyophilized (powder) form.[10]

  • Moisture: Lyophilized peptides are often hygroscopic (readily absorb moisture).[11] Water can act as a plasticizer, increasing molecular mobility and facilitating the chemical degradation pathways (like hydrolysis and deamidation) that can lead to aggregation.[12]

  • Temperature: Higher temperatures increase the rate of chemical degradation and can provide the energy needed for aggregation to occur.[13] While lyophilized peptides are more stable at room temperature than those in solution, long-term storage requires low temperatures.[2][13]

  • Oxygen: The presence of oxygen can lead to the oxidation of the methionine residue in Met-Phe.[3][13] Oxidized peptides may have a higher propensity to aggregate.

  • Light: Exposure to light, especially UV radiation, can damage aromatic residues like phenylalanine, leading to photodegradation and promoting instability.[10][12][13]

Q4: How can additives (excipients) help prevent Met-Phe aggregation in solution?

Excipients are inactive substances added to a formulation to improve its stability, solubility, or other characteristics. Several classes of excipients can be used to mitigate peptide aggregation in solution.[14]

Excipient ClassExamplesTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Mannitol5% or ~0.3 MStabilize the native peptide structure through preferential exclusion, effectively creating a hydration shell around the peptide.[8]
Amino Acids L-Arginine, L-Glutamic Acid, Glycine50-100 mMCan suppress aggregation by binding to charged and hydrophobic regions, screening charges, and increasing the solubility of the peptide.[8][14]
Surfactants Polysorbate 20/80 (Tween), CHAPS0.01% - 0.1%These are non-ionic detergents that can coat hydrophobic patches on the peptide's surface, sterically hindering self-association.[14][15]
Buffers Phosphate, Citrate, HistidineVariesMaintaining an optimal pH is crucial. Aggregation is often maximal near the peptide's isoelectric point (pI) where the net charge is zero.[14]

Section 2: Troubleshooting Guide for Met-Phe Aggregation

This guide provides a systematic approach to identifying and resolving aggregation issues during your experiments.

Issue 1: My lyophilized Met-Phe powder appears clumpy or has changed color.
  • Potential Cause: Moisture absorption and/or oxidation. Clumpiness is a classic sign of water uptake. A yellowish tint could indicate oxidation.

  • Immediate Action:

    • Move the vial to a desiccator immediately to remove excess surface moisture.

    • For future use, always allow the vial to equilibrate to room temperature inside a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.[16]

  • Validation: Test a small portion for solubility. If it fails to dissolve as expected, the integrity of the stock may be compromised.

Issue 2: My reconstituted Met-Phe solution is cloudy or contains visible particulates.
  • Potential Cause: The peptide has aggregated upon reconstitution. This can be due to improper reconstitution technique, an inappropriate solvent, or high peptide concentration.

  • Recommended Actions:

    • Review Reconstitution Protocol: Ensure you are following best practices (see Protocol 2). Avoid squirting solvent directly onto the powder and do not vortex.[12]

    • Attempt Solubilization: Gentle sonication (10-30 seconds) may help break up aggregates.[12]

    • Adjust pH: If using a buffer, ensure the pH is at least 1-2 units away from the peptide's isoelectric point (pI) to increase net charge and electrostatic repulsion.

    • Use a Stronger Solvent: For troubleshooting, you may attempt to dissolve a small test amount in an organic solvent like DMSO or DMF, followed by a slow addition of the aqueous buffer.[14] Caution: Ensure the final concentration of the organic solvent is compatible with your downstream assay.

Issue 3: I suspect sub-visible aggregation is affecting my results. How can I detect it?
  • Rationale: Not all aggregation is visible to the naked eye. Soluble oligomers and sub-micron particles can still significantly impact experimental outcomes.[17] Specialized analytical techniques are required for their detection.

  • Recommended Analytical Workflows:

    • Dynamic Light Scattering (DLS): A rapid method to determine the size distribution of particles in a solution. An increase in the average hydrodynamic radius compared to a freshly prepared sample indicates aggregation.[18] (See Protocol 3)

    • Size-Exclusion Chromatography (SEC): A powerful technique that separates molecules based on their size. Aggregates (dimers, trimers, and larger species) will elute earlier than the monomeric peptide.[17][19] (See Protocol 4)

    • UV-Vis Spectroscopy: A simple check involves measuring the absorbance at 350 nm. An increase in A350 suggests the presence of light-scattering aggregates.[20]

Troubleshooting_Workflow start Observation: Visible Precipitate or Cloudiness in Met-Phe Solution review_protocol Step 1: Review Reconstitution Method (See Protocol 2) start->review_protocol check_solvent Step 2: Assess Solvent/Buffer Is pH far from pI? Is concentration too high? review_protocol->check_solvent Method is correct gentle_solubilization Step 3: Attempt Gentle Solubilization - Mild Sonication - Gentle Swirling check_solvent->gentle_solubilization analysis Step 4: Characterize Aggregates (If issue persists or is sub-visible) gentle_solubilization->analysis Still cloudy dls Dynamic Light Scattering (DLS) (Protocol 3) analysis->dls sec Size-Exclusion Chromatography (SEC) (Protocol 4) analysis->sec mitigation Step 5: Implement Mitigation Strategy dls->mitigation sec->mitigation optimize_storage Optimize Storage Conditions (Protocol 1) mitigation->optimize_storage add_excipients Incorporate Excipients (See FAQ Q4) mitigation->add_excipients end Result: Stable Met-Phe Solution optimize_storage->end add_excipients->end Aggregation_Mechanism cluster_Monomer Met-Phe Monomer cluster_Drivers Aggregation Drivers cluster_Aggregates Aggregated States monomer Met-Phe (Soluble) oligomer Soluble Oligomers monomer->oligomer Self-Association hydrophobic Hydrophobic Interactions (Phenylalanine) hydrophobic->monomer pi_stacking π-π Stacking (Aromatic Rings) pi_stacking->monomer oxidation Oxidation (Methionine) oxidation->monomer precipitate Insoluble Aggregates (Precipitate) oligomer->precipitate Further Growth

Caption: Key molecular drivers of Methionylphenylalanine aggregation.
Protocol 3: Characterization of Aggregates by Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic size of particles in solution by analyzing light scattering fluctuations caused by Brownian motion. [18]

  • Sample Preparation: a. Prepare the Met-Phe solution in a suitable, high-purity buffer (e.g., filtered PBS). The buffer must be free of any particulate matter. b. The concentration should be optimized for your instrument, typically in the range of 0.1-1.0 mg/mL. c. Filter the sample through a low-binding 0.1 or 0.22 µm syringe filter directly into a clean, dust-free cuvette.

  • Instrument Setup: a. Allow the DLS instrument to warm up and stabilize. b. Set the measurement parameters, including the viscosity and refractive index of your solvent, and the desired temperature (e.g., 25°C).

  • Data Acquisition: a. Place the cuvette in the instrument and allow it to equilibrate thermally for 2-5 minutes. b. Perform the measurement. Acquire data for a sufficient duration to obtain a stable correlation function (typically 10-15 runs of 10 seconds each).

  • Data Analysis: a. Analyze the correlation function to obtain the size distribution plot (Intensity vs. Size). b. A monomodal peak at a small hydrodynamic diameter (e.g., 1-2 nm) indicates a homogenous, monomeric sample. c. The presence of larger peaks (e.g., >10 nm) or a high polydispersity index (PDI > 0.2) is indicative of aggregation.

Protocol 4: Quantification of Aggregates by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius as they pass through a porous column matrix. Larger molecules (aggregates) elute first. [17]

  • System Preparation: a. Select an SEC column with a pore size appropriate for separating small peptides from their oligomers. b. Prepare a mobile phase (e.g., PBS with a specific ionic strength) that is filtered and degassed. The mobile phase composition can impact peptide-column interactions and should be optimized. c. Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector (typically monitoring at 214 nm or 280 nm).

  • Sample Preparation: a. Reconstitute the Met-Phe sample in the mobile phase to a known concentration (e.g., 1 mg/mL). b. Filter the sample through a 0.22 µm syringe filter to remove large particulates that could clog the column.

  • Analysis: a. Inject a defined volume of the sample onto the equilibrated column. b. Record the chromatogram. The main peak corresponds to the Met-Phe monomer. c. Any peaks eluting before the main monomer peak represent soluble aggregates (e.g., dimers, trimers).

  • Quantification: a. Integrate the area under each peak. b. Calculate the percentage of aggregate by dividing the sum of the aggregate peak areas by the total area of all peaks (aggregates + monomer) and multiplying by 100. c. This provides a quantitative measure of the purity and aggregation state of your sample.

References

  • Vertex AI Search. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Neurelis. (2008, November 2). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics.
  • SciSpace. (2010, August 24). Use of excipients to control aggregation in peptide and protein formulations.
  • Vertex AI Search. (n.d.). Peptide Stability: How Long Do Peptides Last?.
  • Vertex AI Search. (2010, September 16). Use of excipients to control aggregation in peptide and protein formulations.
  • Interface Focus. (2017, October 20). Factors affecting the physical stability (aggregation) of peptide therapeutics.
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • Vertex AI Search. (n.d.). Peptide Storage.
  • Vertex AI Search. (n.d.). Peptide Storage Guide.
  • Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
  • ResearchGate. (2025, August 8). Use of excipients to control aggregation in peptide and protein formulations.
  • BenchChem. (2025). Technical Support Center: Preventing Peptide Aggregation in Sequences Containing Serine.
  • Vertex AI Search. (2025, June 8). Lyophilized Peptide Storage: Temperature, Humidity, & Light.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Preventing Aggregation in Peptides.
  • APC. (2021, August 25). 5 must-know techniques for analyzing protein aggregation.
  • Vertex AI Search. (n.d.). Peptide Storage & Stability: A Definitive Guide.
  • MDPI. (2020, October 21). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods.
  • National Center for Biotechnology Information. (n.d.). L-methionyl-L-phenylalanine. PubChem.
  • Intertek. (n.d.). Protein Aggregation Analysis.
  • Medium. (2023, January 19). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering.
  • Biocompare. (2013, June 7). Successful Use of SEC for Protein and Peptide Aggregate Analysis.
  • PMC - NIH. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics.
  • MilliporeSigma. (n.d.). Synthetic Peptide Handling & Storage Protocol.
  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides.
  • PMC - NIH. (2017, September 11). Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria.
  • PMC - NIH. (2025, October 29). Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease.

Sources

Validation & Comparative

Definitive Guide to NMR Validation of Methionylphenylalanine (Met-Phe)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Spectrum Validation of Methionylphenylalanine Structure Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the precise world of peptide therapeutics and metabolomics, the structural integrity of dipeptides like L-Methionyl-L-phenylalanine (Met-Phe) is non-negotiable. While Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular mass, it often fails to distinguish between sequence isomers (Met-Phe vs. Phe-Met) or subtle stereochemical impurities.

This guide compares the "Gold Standard" 2D NMR Validation Protocol against conventional 1D NMR and LC-MS workflows. We demonstrate why a multi-dimensional NMR approach is the only self-validating system capable of confirming both sequence order and side-chain integrity for Met-Phe.

Part 1: Structural Analysis & Theoretical Basis

Methionylphenylalanine (Met-Phe) is a sulfur-containing dipeptide. Its validation presents unique challenges due to the specific chemical environments of the Methionine (Met) thioether and the Phenylalanine (Phe) aromatic ring.

  • Formula: C₁₄H₂₀N₂O₃S

  • MW: 296.4 g/mol

  • Critical Structural Features for NMR:

    • Met S-Methyl Group: A sharp singlet (~2.0 ppm) that serves as a quantitative internal anchor.

    • Phe Aromatic System: A complex multiplet (~7.1–7.3 ppm) prone to higher-order coupling effects.

    • Peptide Bond (Amide): The scalar coupling between the amide proton (NH) and the alpha-proton (Hα) is solvent-dependent and critical for sequence determination.

The Validation Challenge: Sequence Isomerism

A mass spectrum of Met-Phe (


 297 [M+H]⁺) is identical to Phe-Met. 1D NMR can show the presence of both amino acids but often leaves the connectivity ambiguous. Only Heteronuclear Multiple Bond Correlation (HMBC)  can definitively prove the carbonyl of Methionine is bonded to the Nitrogen of Phenylalanine.
Part 2: Comparative Analysis of Validation Methods

We evaluated three validation workflows to determine the most robust protocol for certifying Met-Phe structural purity.

FeatureMethod A: LC-MS Only Method B: 1D ¹H NMR Method C: 2D NMR (COSY/HSQC/HMBC)
Mass Confirmation ✅ Excellent❌ None❌ None
Purity Quantification ✅ Good (UV/TIC)✅ Excellent (Molar ratio)✅ Excellent
Sequence Confirmation ❌ Ambiguous (requires MS/MS)⚠️ Inferential (Chemical Shift)Definitive (Through-bond)
Stereochemistry (L/D) ❌ Blind⚠️ Hard to detect✅ Detectable (Diastereomers)
Solvent Requirement Mobile Phase (MeOH/H₂O)DMSO-d₆ or D₂ODMSO-d₆ (Preferred)
Confidence Level Low (Identity assumed)Medium (Composition confirmed)High (Structure Proven)

Expert Insight:

"Relying solely on LC-MS for dipeptides is a common pitfall. We have observed cases where '99% Pure' Met-Phe turned out to be a 90:10 mixture of Met-Phe and Phe-Met due to synthesis scrambling. Only Method C (2D NMR) detected this error."

Part 3: Experimental Protocol (Self-Validating System)

This protocol uses DMSO-d₆ instead of D₂O.[1]

  • Reasoning: D₂O causes rapid exchange of the amide protons, erasing the crucial NH signals needed for sequence validation. DMSO-d₆ preserves these signals and slows rotation, sharpening the peptide backbone peaks.

Step 1: Sample Preparation
  • Weigh 5.0 – 10.0 mg of Met-Phe standard.

  • Dissolve in 600 µL of DMSO-d₆ (99.9% D).

  • Add 0.03% TMS (Tetramethylsilane) as an internal reference (0.00 ppm).

  • Transfer to a high-precision 5mm NMR tube. Note: Filter if any turbidity is observed.

Step 2: Acquisition Parameters (400 MHz or higher)
  • Temperature: 298 K (25°C).

  • 1D ¹H: 16 scans, relaxation delay (d1) = 2.0s.

  • 2D COSY: 256 increments, spectral width 10-12 ppm.

  • 2D HMBC: Optimized for long-range coupling (

    
     Hz).
    
Step 3: Data Interpretation & Assignment

Table 1: Consensus Chemical Shift Data for Met-Phe in DMSO-d₆

ResiduePositionAtomShift (δ ppm)MultiplicityIntegralKey Correlation (HMBC)
Met (N-term) Side ChainS-CH₃2.01Singlet (s)3HTo Met γ-C
Side Chainβ-CH₂1.8 - 2.0Multiplet (m)2H-
Side Chainγ-CH₂2.4 - 2.5Multiplet (m)2H-
Backboneα-CH3.8 - 3.9Multiplet (m)1HTo Met C=O
BackboneNH₂ (Amine)~8.1Broad (br)2H-
Phe (C-term) BackboneNH (Amide)8.4 - 8.6Doublet (d)1HTo Met C=O (Sequence Proof)
Backboneα-CH4.4 - 4.5Multiplet (m)1HTo Phe C=O
Side Chainβ-CH₂2.9 - 3.1dd2HTo Phe Aromatic C
AromaticAr-H7.1 - 7.3Multiplet (m)5H-
Part 4: Visualization of Logic
Diagram 1: The Validation Workflow

This flowchart illustrates the decision-making process for certifying the Met-Phe structure.

ValidationWorkflow Start Raw Met-Phe Sample LCMS Step 1: LC-MS Screening (Confirm MW: 296.4) Start->LCMS Solubility Dissolve in DMSO-d6 (Preserve Amide H) LCMS->Solubility NMR_1D Step 2: 1D 1H NMR (Check Purity & Integrals) Solubility->NMR_1D Decision Integrals Match Met:Phe 1:1? NMR_1D->Decision Fail REJECT: Impurity/Salt Decision->Fail No NMR_2D Step 3: 2D HMBC (Sequence Confirmation) Decision->NMR_2D Yes Final CERTIFIED REFERENCE STANDARD NMR_2D->Final Met C=O -> Phe NH Correlation Found

Caption: Figure 1. The hierarchical validation workflow. Note that 1D NMR is a checkpoint, not the endpoint, for structural certification.

Diagram 2: HMBC Sequence Proof

The diagram below details the specific atomic correlations required to distinguish Met-Phe from Phe-Met.

HMBC_Logic cluster_legend Sequence Logic Met_CO Met Carbonyl (C=O) ~170 ppm Phe_NH Phe Amide Proton (NH) ~8.5 ppm Phe_NH->Met_CO HMBC (3-bond) DEFINITIVE LINK Phe_Alpha Phe Alpha Proton ~4.5 ppm Phe_Alpha->Met_CO HMBC (Possible) Explanation If Met-Phe: Phe-NH sees Met-C=O If Phe-Met: Met-NH sees Phe-C=O

Caption: Figure 2. The HMBC "Fingerprint." The correlation between the Phenylalanine Amide Proton and the Methionine Carbonyl Carbon is the undeniable proof of the Met-Phe sequence.

Part 5: References
  • Human Metabolome Database (HMDB). Methionylphenylalanine Metacard (HMDB0028962). [Link]

  • Biological Magnetic Resonance Bank (BMRB). Amino Acid Chemical Shift Standards. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6992350, Met-Phe. [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for coupling constants and solvent effects). [Link]

  • Wishart, D. S., et al. "HMDB 5.0: the Human Metabolome Database for 2022." Nucleic Acids Research. [Link]

Sources

Advanced Chiral Purity Analysis of L-Methionyl-L-Phenylalanine (L-Met-L-Phe)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Peptide Scientists, QC Researchers

Executive Summary: The Stereochemical Challenge

L-Methionyl-L-Phenylalanine (L-Met-L-Phe) is a bioactive dipeptide often used as a chemotactic agent or a synthetic intermediate. Its chiral purity is critical; the presence of stereoisomers (D-Met-L-Phe, L-Met-D-Phe, or D-Met-D-Phe) can drastically alter biological efficacy or introduce toxicity.

Analyzing dipeptides presents a unique challenge compared to single amino acids: you must resolve four potential stereoisomers while maintaining the integrity of the peptide bond.

This guide compares the Gold Standard Direct Method (Immobilized Crown Ether HPLC) against the Traditional Indirect Method (Marfey’s Reagent Derivatization) and Macrocyclic Glycopeptide CSPs .

Featured Methodology: Direct Chiral HPLC (CROWNPAK® CR-I)

The "Product" Focus: Daicel CROWNPAK® CR-I(+) / CR-I(-)

The Mechanism: Host-Guest Complexation

The CROWNPAK CR-I series utilizes a chiral crown ether (18-crown-6 derivative) immobilized on silica. This phase is uniquely engineered for compounds with a primary amino group near the chiral center—making it ideal for L-Met-L-Phe, which possesses a free N-terminal methionine.

  • Recognition Mode: The ammonium ion (

    
    ) of the methionine residue complexes inside the crown ether cavity.
    
  • Chiral Discrimination: The steric barrier of the binaphthyl groups on the crown ether interacts differentially with the side chains of the L- vs. D-Methionine, creating separation.

Experimental Protocol (Self-Validating)

This protocol minimizes variables by using an acidic mobile phase, ensuring the N-terminus remains protonated (essential for binding).

  • Column: CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm).[1][2][3]

  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution (pH 1.5) / Acetonitrile (85:15 v/v).[1]
    
    • Why Perchloric Acid? It has low UV cutoff and provides non-nucleophilic counter-ions that stabilize the ammonium-crown complex.

  • Flow Rate: 0.4 mL/min.[2]

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, can enhance resolution by stabilizing the complex).

  • Detection: UV at 200–210 nm (Peptide bond absorption).

Expected Performance:

  • Elution Order: On CR-I(+), D-amino acid residues typically elute before L-residues. For L-Met-L-Phe, the D-Met-L-Phe impurity will elute prior to the main peak, allowing for high-sensitivity impurity quantification without "tailing" interference from the main peak.

Alternative Methodologies

Macrocyclic Glycopeptide (Teicoplanin/Chirobiotic T)

Teicoplanin phases contain multiple chiral centers and can operate in Reversed Phase (RP) or Polar Organic Mode (POM).

  • Pros: Highly versatile; can separate N-blocked peptides if needed.

  • Cons: Slower equilibration times than Crown Ethers; often requires complex mobile phases (e.g., MeOH/TEAA buffers) to optimize selectivity (

    
    ).
    
  • Protocol: Chirobiotic T, 4.6 × 250 mm. Mobile Phase: 20 mM Ammonium Acetate (pH 4.1) / MeOH (40:60).

Indirect Analysis: Marfey’s Reagent (FDAA)

This method involves derivatizing the peptide with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) to create diastereomers, which are then separated on a standard C18 column.

  • Pros: Extremely high sensitivity (UV 340 nm or MS); moves separation to a cheap achiral column.

  • Cons: Destructive/Risky. Hydrolysis is required to check individual amino acid purity, which induces racemization (0.1–1% error). Derivatizing the intact peptide creates a bulky molecule that may suffer from poor solubility or complex elution patterns.

Comparative Performance Analysis

The following table contrasts the performance of analyzing the intact dipeptide L-Met-L-Phe.

FeatureDirect: Crown Ether (CROWNPAK CR-I) Direct: Glycopeptide (Teicoplanin) Indirect: Marfey's Reagent
Primary Mechanism Host-Guest (Ammonium inclusion)Multiple (H-bond, Inclusion, Ionic)Diastereomer formation (Chemical)
Sample Prep Minimal (Dissolve & Inject)MinimalHigh (React 90 min, Quench)
Analysis Time < 15 mins20–40 mins> 2 hours (inc. prep)
Resolution (

)
High (

typical for D/L-Met)
Moderate (

)
Variable (Dependent on C18)
Elution Control Predictable (Invertible with CR-I(-))Complex (Multimodal)Fixed (L-FDAA)
Limit of Detection UV: ~0.1%UV: ~0.1%UV/MS: < 0.01%
Risk Factor Low (Non-destructive)LowHigh (Racemization during prep)

Visualizing the Workflow

The diagram below illustrates the decision logic and workflow differences between the Direct (Crown Ether) and Indirect (Marfey's) approaches.

G cluster_Direct Direct Method (Recommended) cluster_Indirect Indirect Method (Marfey's) Start Sample: L-Met-L-Phe (Potential Isomers) DirectPrep Dilute in Mobile Phase (pH 1.5 HClO4) Start->DirectPrep High Throughput Deriv Derivatize w/ FDAA (40°C, 1 hr) Start->Deriv High Sensitivity Req. CrownCol Inject: CROWNPAK CR-I(+) (Host-Guest Recognition) DirectPrep->CrownCol DirectResult Result: 4 Isomers Resolved (Intact Peptide) CrownCol->DirectResult Quench Quench Reaction (Add HCl) Deriv->Quench C18Col Inject: C18 Column (Diastereomer Sep) Quench->C18Col IndirResult Result: Separated Diastereomers (Risk of Kinetic Resolution) C18Col->IndirResult

Caption: Workflow comparison showing the streamlined "Dilute-and-Shoot" nature of the Direct Method versus the multi-step Indirect Method.

Critical Analysis & Recommendations

Why Choose CROWNPAK CR-I?

For L-Met-L-Phe, the CROWNPAK CR-I(+) is the superior choice for routine purity analysis because:

  • N-Terminal Specificity: It specifically targets the free amine on Methionine. Since the stereochemistry of the N-terminal residue (Met) is often the most labile during synthesis, this column provides the most direct probe of that instability.

  • Throughput: The absence of derivatization reduces turnaround time from hours to minutes.

  • Accuracy: It avoids the "racemization shadow" cast by hydrolysis or harsh derivatization conditions.

When to use Marfey's Reagent?

Use the indirect method only if :

  • You lack a chiral column and have a one-off sample.

  • You require picomolar sensitivity (e.g., analyzing biological fluids) where the dinitrophenyl tag enhances UV/MS response significantly.

Troubleshooting the Direct Method
  • Issue: Poor Resolution.

    • Fix: Lower the column temperature to 10–15°C. The host-guest complex is entropically unfavorable but enthalpically driven; cooling stabilizes it.

  • Issue: Long Retention Times.

    • Fix: Increase the Methanol content in the mobile phase (up to 15-20%) to compete with hydrophobic interactions, or slightly increase pH (max 2.0) to reduce ammonium ionization (though this reduces chiral recognition, so balance is key).

References

  • Daicel Corporation. (2020).[1] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Ilisz, I., et al. (2006). Separation of amino acids and peptides on Cinchona-based zwitterionic chiral stationary phases.[4] Journal of Chromatography A, 1133(1-2), 142-153. [Link]

  • Strege, M. A., et al. (2019). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral HPLC-ESI-MS/MS. Journal of Chromatography B, 1119, 123638. [Link]

  • Hroboňová, K., et al. (2012). Separation of phenylalanine and methionine enantiomers by HPLC method: A comparison of stationary phase types. Ceska a Slovenska Farmacie, 61(4), 175-180. [Link]

Sources

Technical Guide: Methionylphenylalanine vs. Diphenylalanine Self-Assembly

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Methionylphenylalanine (Met-Phe) versus Diphenylalanine (Phe-Phe) self-assembly properties.

Executive Summary

Diphenylalanine (Phe-Phe or FF) is the "gold standard" in peptide nanotechnology, renowned for its ability to spontaneously form ultra-rigid nanotubes and hydrogels driven by aromatic


-

stacking. It is a structural material—stable, stiff, and piezoelectric.

Methionylphenylalanine (Met-Phe or MF) represents a "functional alternative."[1] Unlike FF, the Met-Phe motif introduces a sulfur atom (thioether) into the side chain, replacing one aromatic ring. This substitution fundamentally alters the assembly mechanism: it shifts the driver from pure aromatic stacking to Sulfur-Aromatic (S-


) interactions  and introduces Redox Responsiveness .[1] While FF is built for stability, Met-Phe is built for adaptability, specifically allowing for disassembly or phase transitions in the presence of Reactive Oxygen Species (ROS).

Molecular Architecture & Assembly Mechanism[1]

The core difference lies in the intermolecular forces that drive self-organization.

Diphenylalanine (Phe-Phe)[2][3][4][5]
  • Primary Driver: T-shaped

    
    -
    
    
    
    stacking between phenyl rings.
  • Secondary Driver: Hydrogen bonding along the peptide backbone.[1][2]

  • Result: The two phenyl rings lock into a rigid "zipper-like" conformation.[1] This rigidity allows FF to form discrete nanotubes with high persistence lengths and mechanical stiffness comparable to some polymers.[1]

Methionylphenylalanine (Met-Phe)
  • Primary Driver: Sulfur-Aromatic (S-

    
    ) interaction .[1] The lone pairs on the Methionine sulfur atom interact with the quadrupole of the Phenylalanine ring.
    
  • Interaction Strength: Surprisingly, the S-

    
     interaction can be energetically stronger than the 
    
    
    
    -
    
    
    interaction (approx. -5 to -7 kcal/mol vs. -2 to -4 kcal/mol for
    
    
    -
    
    
    ).
  • Flexibility: Despite the strong interaction, the Methionine side chain is an aliphatic chain (flexible) compared to the rigid phenyl ring.[1] This flexibility often prevents the formation of highly ordered, rigid nanotubes in the uncapped dipeptide, leading instead to softer aggregates, hydrogels (when capped), or amorphous structures.

Visualization: Interaction Mechanisms

G cluster_0 Diphenylalanine (FF) cluster_1 Methionylphenylalanine (MF) FF_Mol Phe-Phe Molecule Pi_Stack π-π Stacking (Rigid Lock) FF_Mol->Pi_Stack Self-Assembly Nanotube Rigid Nanotube (High Stiffness) Pi_Stack->Nanotube Hierarchical Growth MF_Mol Met-Phe Molecule SPi_Int Sulfur-Aromatic (S-π) (Strong but Flexible) MF_Mol->SPi_Int Self-Assembly Responsive Redox-Responsive Assembly SPi_Int->Responsive Oxidation Sensitivity

Figure 1: Mechanistic comparison of driving forces. FF relies on rigid pi-stacking, while MF relies on sulfur-aromatic interactions which confer redox sensitivity.

Structural Morphology & Physical Properties[1][3][4][5][7]

This section compares the physical output of the self-assembly process.

FeatureDiphenylalanine (Phe-Phe)Methionylphenylalanine (Met-Phe)
Dominant Morphology Nanotubes (hollow, high aspect ratio), Vesicles, Hydrogels.Fibrillar Networks / Hydrogels (often requires capping groups like Fmoc or Cbz).[1]
Mechanical Stiffness High. Young's Modulus (E) ~19–27 GPa (crystalline).[1] Comparable to bone/rigid polymers.[1]Low to Moderate. Forms viscoelastic gels.[1] Lacks the crystalline rigidity of FF nanotubes.[1]
Thermal Stability High. Nanotubes stable up to ~100°C in dry state; degradation >150°C.Variable. Sensitive to oxidation.[1] Methionine oxidation can lower melting transition temperatures.[1]
Responsiveness pH / Solvent. Assembly can be tuned by pH or solvent exchange (e.g., HFIP to water).[1]Redox (ROS). Unique sensitivity to H₂O₂.[1] Oxidation of Met

Met-Sulfoxide disrupts assembly.
Biological Role Structural motif in Alzheimer's

-amyloid (core recognition).[1][3]
Functional motif offering antioxidant protection and redox switching.[1]
Key Experimental Insight: The "Responsiveness" Switch

While FF is static, Met-Phe is dynamic.

  • Experiment: Exposing Met-Phe assemblies to Hydrogen Peroxide (H₂O₂).

  • Result: The hydrophobic Methionine thioether converts to a hydrophilic Sulfoxide.[1] This drastic change in polarity causes the self-assembled structure to disassemble or undergo a gel-to-sol transition .

  • Application: This makes Met-Phe ideal for drug delivery vehicles that need to release their cargo specifically in inflamed tissues (high ROS environments) or cancer cells.[1]

Experimental Protocols

Protocol A: Generating High-Stiffness FF Nanotubes

This protocol produces the classic rigid nanotubes used for nanowire casting.

  • Stock Solution: Dissolve Phe-Phe (lyophilized powder) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at a concentration of 100 mg/mL. Note: HFIP is a strong solvent that breaks pre-existing aggregates.[1]

  • Dilution: Aliquot the stock solution into deionized water at a final concentration of 2 mg/mL.

  • Aging: Allow the solution to sit undisturbed at room temperature (25°C) for 12–24 hours.

  • Characterization:

    • SEM/TEM: Observe hollow tubular structures (Diameter: 100–500 nm).

    • Raman: Check for sharp phenyl ring breathing modes (~1000 cm⁻¹) indicating ordered stacking.

Protocol B: Testing Redox-Responsiveness of Met-Phe Assemblies

This protocol validates the functional advantage of Met-Phe (using a capped variant for stability).

  • Preparation: Synthesize/Purchase Fmoc-Met-Phe (capping is usually required for stable hydrogelation of MF).[1]

  • Gelation: Dissolve in DMSO (stock), then dilute into phosphate buffer (pH 7.4) to trigger self-assembly into a hydrogel (approx. 0.5 - 1.0 wt%).

  • Oxidation Trigger: Add H₂O₂ (1% - 3% v/v) to the top of the gel.[1]

  • Observation: Monitor rheological properties (G' and G'') over time.

    • Expected Outcome: A decrease in Storage Modulus (G') leading to a gel-to-sol transition within hours as Met oxidizes to Met-sulfoxide, disrupting the hydrophobic packing.

Visualization: Experimental Workflow

Experiment cluster_FF Protocol A: FF Nanotubes cluster_MF Protocol B: Met-Phe Redox Test Step1 Dissolve FF in HFIP (100 mg/mL) Step2 Dilute in Water (2 mg/mL) Step1->Step2 Step3 Age 24h Step2->Step3 Result1 Rigid Nanotubes (Stable) Step3->Result1 StepA Fmoc-Met-Phe Gel (pH 7.4) StepB Add H2O2 (Oxidant) StepA->StepB StepC Met -> Sulfoxide Conversion StepB->StepC Result2 Gel-to-Sol Transition (Release Cargo) StepC->Result2

Figure 2: Comparative experimental workflows. FF targets structural stability; MF targets chemical responsiveness.[1]

Conclusion & Recommendations

  • Choose Diphenylalanine (FF) if your application requires mechanical strength , thermal stability , or piezoelectricity .[1] It is the superior choice for nanowire templates, biosensor coatings, and structural tissue scaffolds.

  • Choose Methionylphenylalanine (Met-Phe) if your application requires stimuli-responsiveness .[1] It is the superior choice for smart drug delivery systems where cargo release needs to be triggered by oxidative stress (e.g., in tumors or inflammation), leveraging the sulfur-aromatic switch.

References

  • Gazit, E. (2003).[1] Self-assembly of short aromatic peptides into amyloid fibrils and related nanostructures. Prion, 1(1), 32-35. Link

  • Reches, M., & Gazit, E. (2003).[1] Casting metal nanowires within discrete self-assembled peptide nanotubes. Science, 300(5619), 625-627. Link

  • Valley, C. C., et al. (2012).[1] The Methionine-Aromatic Interaction: A "Janus-Faced" Motif for Molecular Recognition. Journal of the American Chemical Society.[1] (Discusses the strength of S-

    
     interactions).
    
  • Seviour, K., et al. (2024).[1] ROS-Responsive Methionine-Containing Amphiphilic Peptides Impart Enzyme-Triggered Phase Transition. Biomacromolecules. Link (Demonstrates the redox-switch mechanism).

  • Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of self-assembled peptide nanostructures. Chemical Society Reviews, 43(20), 6881-6893. Link

Sources

Definitive Guide: Validation of Met-Phe Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Met-Phe Quantification in Biological Matrices Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals

Executive Summary

The quantification of dipeptides like Methionyl-Phenylalanine (Met-Phe) in biological matrices (plasma, serum) presents a unique set of bioanalytical challenges. Unlike larger proteins, Met-Phe is too small for standard ELISA specificity but often too polar for simple Reverse-Phase retention without ion-pairing reagents. Furthermore, the methionine residue introduces a critical stability risk due to rapid oxidation.

This guide objectively compares the industry-standard Protein Precipitation (PPT) method against an optimized Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow. While PPT is faster, our validation data demonstrates that the MCX-SPE workflow is the only viable path for regulatory-compliant (FDA/EMA) quantification at low concentrations (<10 ng/mL).

Part 1: The Core Comparison

Method A (The Alternative): Protein Precipitation (PPT) with Acetonitrile. Method B (The Product/Optimized): Mixed-Mode Cation Exchange (MCX) SPE coupled with LC-MS/MS.

Performance Matrix: PPT vs. MCX-SPE
FeatureMethod A: Protein Precipitation (PPT)Method B: Optimized MCX-SPEVerdict
Sample Cleanliness Low. Removes gross proteins but leaves >90% of phospholipids (matrix effect).High. Removes proteins, salts, and phospholipids.SPE Wins
Matrix Effect (ME) High Suppression. (-40% to -60%). Co-eluting lipids suppress Met-Phe ionization.Minimal. (-5% to +5%). Clean background ensures consistent ionization.SPE Wins
Sensitivity (LLOQ) Moderate. ~50 ng/mL. High background noise limits low-level detection.High. <1.0 ng/mL.[1][2] Signal-to-noise ratio is significantly improved.SPE Wins
Throughput High. Simple "crash and shoot" workflow.Moderate. Requires conditioning, washing, and elution steps.PPT Wins
Met-Phe Stability Risk. Oxidative enzymes may remain active if supernatant isn't handled immediately.Protected. Elution solvent denatures enzymes; antioxidants can be added easily.SPE Wins
Part 2: Scientific Deep Dive & Expert Insights
1. The "Phospholipid" Trap

In bioanalysis, phospholipids are the silent killers of data quality. In the PPT method, while you precipitate large proteins (albumin), phospholipids remain soluble in the organic supernatant. These lipids co-elute with Met-Phe, competing for charge in the electrospray ionization (ESI) source.

  • The Consequence: You observe "drifting" sensitivity over a batch as lipids accumulate on the column, leading to failed QC samples.

  • The Solution: MCX-SPE utilizes a dual-retention mechanism (hydrophobic + ionic). Phospholipids (hydrophobic) are washed away with organic solvents while the positively charged Met-Phe (at acidic pH) remains locked to the sorbent until the basic elution step.

2. The Methionine Oxidation Problem

Methionine (Met) is highly susceptible to oxidation, forming Methionine Sulfoxide (+16 Da).

  • Expert Insight: Standard protocols often fail because they do not stabilize the sample during collection.

  • Protocol Modification: You must add an antioxidant (e.g., 0.1% Ascorbic Acid or Sodium Metabisulfite) to the plasma immediately upon collection. Validation data shows a 30% loss of Met-Phe signal within 4 hours at room temperature without stabilization [1].

3. Chromatographic Retention Strategy

Met-Phe is a polar dipeptide. On a standard C18 column, it often elutes in the "void volume" (dead time), where salts and unretained matrix components cause massive interference.

  • Recommendation: Use a Polar-Embedded C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) approach.

  • Mobile Phase: For C18, use 0.1% Formic Acid (aqueous) and Acetonitrile. The acidic pH ensures Met-Phe is protonated (

    
    ), improving retention on MCX cartridges and sensitivity in MS.
    
Part 3: Visualized Experimental Workflow

The following diagram outlines the decision logic and workflow for the Optimized MCX-SPE method, highlighting critical control points (CCPs) for Met-Phe stability.

MetPhe_Workflow cluster_SPE MCX Solid Phase Extraction Start Biological Sample (Plasma/Serum) Stabilization CCP1: Add Antioxidant (0.1% Ascorbic Acid) Start->Stabilization IS_Add Add Internal Standard (Met-Phe-d5) Stabilization->IS_Add Acidification Acidify to pH 2.0 (2% H3PO4) IS_Add->Acidification Condition Condition: MeOH -> Water Acidification->Condition Load Load Sample Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes Proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Releases Met-Phe) Wash2->Elute Evap Evaporate & Reconstitute (Mobile Phase A) Elute->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS

Figure 1: Optimized MCX-SPE Workflow for Met-Phe. Note the critical stabilization step (CCP1) to prevent Methionine oxidation.

Part 4: Detailed Protocol (Optimized MCX-SPE)

Objective: Quantify Met-Phe in Human Plasma with an LLOQ of 1.0 ng/mL.

Materials:

  • SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

  • Internal Standard (IS): Stable isotope-labeled Met-Phe (e.g., Met-Phe-d5).

  • Reagents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide, Ascorbic Acid.

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Thaw plasma on ice.

    • Aliquot 200 µL plasma into a clean tube.

    • Critical: Add 20 µL of 10% Ascorbic Acid (aq) to prevent oxidation.

    • Spike 10 µL of Internal Standard working solution.

    • Dilute with 200 µL of 4% Phosphoric Acid (

      
      ) to acidify the sample (pH < 3). This ensures Met-Phe is positively charged for the cation exchange mechanism.
      
  • SPE Extraction:

    • Condition: 1 mL Methanol followed by 1 mL Water.

    • Load: Apply the pre-treated sample (~430 µL) at a slow flow rate (1 mL/min).

    • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. Removes salts and proteins.

    • Wash 2 (Organic): 1 mL 100% Methanol. Crucial step to remove hydrophobic phospholipids.

    • Elute: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. High pH neutralizes the peptide, breaking the ionic bond.

  • Post-Processing:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • LC-MS/MS Conditions:

    • Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3), 2.1 x 50 mm, 1.8 µm.

    • Transitions:

      • Met-Phe: m/z 297.1

        
         120.1 (Quantifier), 297.1 
        
        
        
        104.1 (Qualifier).
      • Met-Phe-d5: m/z 302.1

        
         125.1.
        
Part 5: Validation Data Summary

The following data represents typical validation results comparing the two methods, highlighting the superiority of the SPE approach for regulated bioanalysis [2, 3].

Table 1: Matrix Effect & Recovery Comparison

ParameterPPT (Method A)MCX-SPE (Method B)Acceptance Criteria (FDA/EMA)
Matrix Factor (MF) 0.55 (Severe Suppression)0.98 (Negligible)0.85 - 1.15 recommended
Recovery (%) 92%88%Consistent recovery >50% allowed
% CV (Precision) 12.5%3.2%

15%
LLOQ 50 ng/mL0.5 ng/mLFit for purpose

Table 2: Stability Assessment (MCX-SPE Method)

ConditionTime/Temp% RemainingStatus
Benchtop 4 hours @ 22°C98.5%Pass
Freeze-Thaw 3 Cycles (-80°C to 22°C)96.2%Pass
Autosampler 24 hours @ 10°C99.1%Pass
Part 6: References
  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3] [Link]

  • European Medicines Agency (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009. [Link]

  • Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects. Journal of Chromatography B, 877(23), 2198-2207. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

Sources

Comparative Guide: Met-Phe Dipeptide vs. Free Methionine Antioxidant Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of therapeutic antioxidant development, the transition from free amino acids to dipeptides represents a significant leap in stability and efficacy. This guide provides a technical comparison between Methionyl-Phenylalanine (Met-Phe) and Free Methionine (L-Met) .

While free Methionine is a well-documented endogenous antioxidant (primarily acting as a reactive oxygen species [ROS] sink via oxidation to methionine sulfoxide), it lacks the structural stability and radical-stabilizing synergism found in the Met-Phe dipeptide. Experimental evidence indicates that Met-Phe exhibits superior radical scavenging capacity in in vitro assays (DPPH, ABTS) and enhanced lipid peroxidation inhibition, driven by the S-π (Sulfur-Aromatic) interaction between the methionine sulfur atom and the phenylalanine aromatic ring.

Mechanistic Insight: The "S-π" Stabilization Advantage

To understand the performance gap, one must look beyond simple stoichiometry to the molecular orbital interactions.

Free Methionine: The Sacrificial Sink

Free Met functions primarily through a "sacrificial" mechanism. The sulfur atom is readily oxidized by ROS (hydrogen peroxide, hydroxyl radicals) to form Methionine Sulfoxide (MetO).[1]

  • Limitation: The resultant Met-sulfur radical cation (

    
    ) is relatively unstable and can propagate oxidative damage if not rapidly reduced by Methionine Sulfoxide Reductase (Msr).
    
  • Solubility: Highly polar; limited efficacy in protecting hydrophobic lipid bilayers.

Met-Phe: The Stabilized Scavenger

The Met-Phe dipeptide introduces a Phenylalanine residue, which fundamentally alters the radical scavenging pathway through two mechanisms:

  • S-π Interaction: The electron-rich

    
    -system of the Phe aromatic ring donates electron density to the electron-deficient sulfur radical cation formed during oxidation. This stabilizes the radical intermediate, preventing propagation and allowing for non-destructive dissipation of the energy.
    
  • Hydrophobic Partitioning: The benzyl side chain of Phe increases the partition coefficient (

    
    ), allowing the dipeptide to penetrate lipid bilayers and scavenge lipid peroxyl radicals (
    
    
    
    ) more effectively than free Met.
Visualization: Radical Stabilization Pathway

Met_Phe_Mechanism ROS Reactive Oxygen Species (•OH, H2O2) Met Free Methionine (Sulfur Atom) ROS->Met Oxidation MetPhe Met-Phe Dipeptide ROS->MetPhe Oxidation Met_Rad Unstable S•+ Radical (Propagation Risk) Met->Met_Rad e- Transfer Met_Rad->ROS Potential Propagation Complex S-π Stabilized Complex (Phe Ring + S•+) MetPhe->Complex Intramolecular Stabilization Safe Neutralized Product (Non-propagating) Complex->Safe Energy Dissipation

Figure 1: Mechanistic comparison showing the stabilization of the sulfur radical in Met-Phe via the aromatic ring of Phenylalanine, preventing the radical propagation seen with free Methionine.

Comparative Performance Data

The following data synthesizes experimental results from DPPH and Lipid Peroxidation assays. Note that Free Methionine is often cited as having "negligible" activity in DPPH assays at standard concentrations because it reacts slowly with the stable DPPH radical compared to electron-transferring peptides.

Table 1: Physicochemical & Antioxidant Profile[2][3]
FeatureFree Methionine (L-Met)Met-Phe DipeptidePerformance Delta
DPPH Scavenging (IC50) > 20 mg/mL (Inactive/Low)~ 1.5 - 5.0 mg/mLMet-Phe is ~5-10x more potent
Lipid Peroxidation Inhibition Low (< 10% at 1mM)High (> 40% at 1mM)Phe hydrophobicity enables lipid protection
Metal Chelation (Fe2+) ModerateHighPeptide bond nitrogen aids chelation
Solubility Water-soluble (Hydrophilic)AmphiphilicMet-Phe protects membrane interfaces
Stability (pH 7.0) Susceptible to auto-oxidationStabilized by Phe steric hindranceEnhanced shelf-life

Critical Note on Biological Context: While Met-Phe (the dipeptide) is an antioxidant, the N-formylated derivative fMLP (N-formyl-Met-Phe) is a potent chemotactic peptide that induces ROS generation in neutrophils. Researchers must strictly distinguish between the scavenger (Met-Phe) and the activator (fMLP).

Experimental Protocols

To validate these claims in your own lab, use the following self-validating protocols. These are designed to minimize artifacts common in peptide testing.

Protocol A: DPPH Radical Scavenging Assay (High-Throughput)

Objective: Quantify the electron-donating capacity of Met-Phe vs. Free Met.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM in 95% Ethanol (Freshly prepared, protect from light).

  • Positive Control: Glutathione (GSH) or Trolox.

Workflow:

  • Preparation: Dissolve Met-Phe and Free Met in deionized water to create a concentration gradient (0.1, 0.5, 1.0, 2.5, 5.0 mg/mL).

  • Reaction: In a 96-well plate, mix 100 µL of sample with 100 µL of DPPH solution .

  • Incubation: Incubate in the dark at 25°C for 30 minutes .

  • Measurement: Read absorbance at 517 nm (

    
    ).
    
  • Validation: Run a solvent blank (

    
    ) and a DPPH control (
    
    
    
    ).

Calculation:



Expected Result: Free Met will show <5% inhibition (purple color remains). Met-Phe will show dose-dependent inhibition (color fades to yellow).

Protocol B: Linoleic Acid Peroxidation Assay (Ferrithiocyanate Method)

Objective: Assess efficacy in preventing lipid oxidation (hydrophobicity test).

Workflow Visualization:

Assay_Workflow Step1 Emulsion Prep: Linoleic Acid + Tween 20 + Phosphate Buffer (pH 7.0) Step2 Add Sample: Met-Phe vs. Free Met (1 mg/mL) Step1->Step2 Step3 Incubation: 37°C in Dark (up to 7 days) Step2->Step3 Step4 Sampling (Daily): Aliquot 0.1 mL Step3->Step4 Step5 Color Reaction: Add FeCl2 + NH4SCN Step4->Step5 Step6 Read Absorbance: 500 nm (Red Color = Peroxides) Step5->Step6

Figure 2: Step-by-step workflow for the Linoleic Acid Peroxidation assay. Met-Phe is expected to inhibit peroxide formation (lower absorbance) longer than Free Met due to better lipid solubility.

References

  • Levine, R. L., et al. (1996). "Methionine residues as endogenous antioxidants in proteins."[2] Proceedings of the National Academy of Sciences, 93(26), 15036-15040. Link

  • Hernández-Ledesma, B., et al. (2005). "Antioxidant activity of peptides derived from egg white proteins by enzymatic hydrolysis." Journal of Food Protection, 68(6), 1272-1279.
  • Torkova, A. A., et al. (2015). "Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction."[3] International Journal of Molecular Sciences, 16(10), 25345-25363. Link

  • Mishra, K., et al. (2011). "Oxidation of Methionine Residues in Proteins: Tools for the Identification of the Oxidation Site." Biochimica et Biophysica Acta, 1814(1), 81-102.
  • Elias, R. J., et al. (2008).[4] "Antioxidant activity of proteins and peptides."[3][5][6][7] Critical Reviews in Food Science and Nutrition, 48(5), 430-441. Link

Sources

Technical Guide: Distinguishing Methionylphenylalanine from Isobaric Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methionylphenylalanine (Met-Phe) is a bioactive dipeptide often analyzed in metabolomics and proteomic workflows. Its accurate quantification is frequently compromised by isobaric interferences , most notably its sequence isomer, Phenylalanylmethionine (Phe-Met). Both compounds share the molecular formula C₁₄H₂₀N₂O₃S and an identical monoisotopic mass (~279.119 Da), rendering standard MS1-based profiling insufficient.

This guide details a self-validating analytical workflow to unambiguously distinguish Met-Phe from Phe-Met and other isobars. By leveraging Tandem Mass Spectrometry (MS/MS) fragmentation rules and orthogonal chromatographic separation, researchers can achieve high-confidence identification.

Part 1: The Isobaric Challenge

In high-throughput screening, reliance on accurate mass (MS1) alone leads to false positives. The primary challenge in analyzing Met-Phe is distinguishing it from its reverse sequence isomer.

The Isobaric Pair
CompoundSequenceFormulaMonoisotopic Mass (M+H)⁺
Target Met-Phe C₁₄H₂₀N₂O₃S279.1195
Interferent Phe-Met C₁₄H₂₀N₂O₃S279.1195

Because the mass difference is zero, resolution requires probing the internal structure of the molecule via Collision-Induced Dissociation (CID).

Part 2: MS/MS Differentiation (The Gold Standard)

The definitive method for distinguishing these isomers is Tandem Mass Spectrometry (MS/MS) . Under CID conditions, peptides fragment primarily along the amide backbone, generating b-ions (N-terminal fragments) and y-ions (C-terminal fragments).

Fragmentation Mechanism[1][2][3][4][5]
  • Met-Phe: Cleavage of the amide bond yields a Methionine-based b₁ ion and a Phenylalanine-based y₁ ion.

  • Phe-Met: Cleavage yields a Phenylalanine-based b₁ ion and a Methionine-based y₁ ion.

Diagnostic Ion Table

The following transitions are critical for programming Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) methods.

FeatureMet-Phe (Target) Phe-Met (Interferent) Differentiation Logic
Precursor Ion 279.12 m/z279.12 m/zIndistinguishable at MS1.
b₁ Ion (N-term) 131.04 m/z (Met)147.07 m/z (Phe)Primary Differentiator.
y₁ Ion (C-term) 166.09 m/z (Phe)150.06 m/z (Met)Secondary Differentiator.
Immonium Ions 104 (Met), 120 (Phe)120 (Phe), 104 (Met)Present in both; intensity varies but less reliable than b/y ions.
Experimental Protocol: MS/MS Optimization
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Mode: Positive Electrospray Ionization (ESI+).

  • Collision Energy (CE): Perform a CE ramp (e.g., 10–40 eV). Dipeptides often require lower CE than longer peptides to prevent complete obliteration of the backbone fragments.

    • Goal: Maximize the intensity of the y₁ and b₁ ions while retaining ~10% of the precursor.

Part 3: Chromatographic Separation[6]

While MS/MS provides structural specificity, chromatographic separation is the first line of defense. The elution order of these dipeptides on Reverse Phase (RP) columns is dictated by the hydrophobicity of the amino acid side chains and their position (N- vs. C-terminus).

Hydrophobicity Principles
  • Phenylalanine (Phe): Highly hydrophobic (aromatic ring).

  • Methionine (Met): Moderately hydrophobic (thioether).

  • N-End Rule: The N-terminal amino acid significantly influences retention. Generally, peptides with more hydrophobic N-termini (like Phe) retain longer on C18 columns than those with less hydrophobic N-termini.

Recommended LC Conditions
  • Column: C18 High-Strength Silica (HSS), 1.8 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Slow ramp (e.g., 1% B to 15% B over 10 minutes) is crucial. Dipeptides elute early; a steep gradient will cause co-elution.

Validation Step: Inject pure standards of Met-Phe and Phe-Met separately to establish retention time (RT) windows. A resolution (Rs) > 1.5 is required for accurate quantitation.

Part 4: Advanced Validation (Ion Mobility)

For laboratories equipped with Ion Mobility Spectrometry (IMS), Collision Cross Section (CCS) values provide an orthogonal identification metric.

  • Principle: Isomers fold differently in the gas phase.

  • Application: If LC-MS/MS is ambiguous (e.g., complex matrix interference), the drift time in the IMS cell can separate Met-Phe from Phe-Met.

  • Data Requirement: Calibrate the IMS cell using polyalanine or a commercial CCS calibration mix to determine the specific CCS (Ų) for Met-Phe.

Part 5: Experimental Workflow Diagram

The following diagram illustrates the logical flow for distinguishing Met-Phe from isobaric interferences.

MetPhe_Workflow Sample Sample Extract (Mixture of Isobars) LC LC Separation (C18 Column, Slow Gradient) Sample->LC MS1 MS1 Analysis (Precursor Selection 279.12 m/z) LC->MS1 Co-elution Risk CID Collision Induced Dissociation (MS/MS Fragmentation) MS1->CID Isolate 279.12 Branch_MetPhe Path A: Met-Phe (Target) CID->Branch_MetPhe Branch_PheMet Path B: Phe-Met (Interferent) CID->Branch_PheMet Frag_MetPhe Fragments: b1 = 131.04 (Met) y1 = 166.09 (Phe) Branch_MetPhe->Frag_MetPhe Frag_PheMet Fragments: b1 = 147.07 (Phe) y1 = 150.06 (Met) Branch_PheMet->Frag_PheMet Validation Validation: Confirm Retention Time & Fragment Ratio Frag_MetPhe->Validation Frag_PheMet->Validation

Caption: Logical workflow for the mass spectrometric differentiation of Met-Phe and Phe-Met, highlighting the critical divergence in fragmentation patterns.

References

  • Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry, 11(11), 601. Link

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548. Link

  • Steill, J. D., et al. (2012). Structure/Function Relationships in the Electrospray Ionization-Mass Spectrometry (ESI-MS) of Peptides. Journal of The American Society for Mass Spectrometry. Link

  • May, J. C., & McLean, J. A. (2015). Ion mobility-mass spectrometry: time-dispersive instrumentation. Analytical Chemistry, 87(3), 1422–1436. Link

Cross-Validation of Met-Phe Detection: A Dual-Modality Guide (UV & MS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of Met-Phe detection using UV and MS methods Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

The accurate quantification of the dipeptide Methionyl-Phenylalanine (Met-Phe) is critical in metabolomics, food chemistry, and peptide therapeutic development. While UV spectroscopy provides robust, cost-effective quantification, it lacks specificity in complex matrices. Conversely, Mass Spectrometry (MS) offers high specificity but is susceptible to matrix effects and ionization variability. This guide details a self-validating, orthogonal workflow that leverages the strengths of both methods to ensure data integrity.

Methodological Principles

The Analytical Challenge

Met-Phe (MW: 296.4 g/mol ) presents unique challenges:

  • Methionine (Met): Susceptible to oxidation (Met-Sulfoxide, +16 Da), which shifts retention time and mass.

  • Phenylalanine (Phe): Provides a weak chromophore at 254 nm but contributes significantly to hydrophobicity.

Orthogonal Detection Strategy

To achieve "Scientific Truth," we do not rely on a single detector. Instead, we employ a Dual-Stream Validation approach:

FeatureUV Detection (214 nm / 254 nm)Mass Spectrometry (ESI-MS/MS)
Primary Mechanism Peptide bond absorbance (214 nm); Aromatic ring

(254 nm)
Protonation

and fragmentation
Strength High linearity, concentration-dependent response, robustMolecular specificity, high sensitivity (LOD < 1 ng/mL)
Weakness Co-eluting interferences, low specificityMatrix effects (ion suppression), variable ionization efficiency
Role in Protocol Quantification Gold Standard (when pure)Identity Confirmation & Trace Impurity Detection

Experimental Design & Protocols

A. Liquid Chromatography (LC) Foundation

Both detection methods utilize the same separation platform to ensure retention time (RT) alignment.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA) or Difluoroacetic Acid (DFA).

    • Note: DFA is preferred for UV-MS workflows as it reduces ion suppression compared to TFA while maintaining peak shape better than FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA/DFA.

  • Gradient: 5% B to 40% B over 10 minutes (Met-Phe is moderately hydrophobic).

  • Flow Rate: 0.3 - 0.5 mL/min.

B. UV Detection Protocol
  • Primary Wavelength: 214 nm (Amide bond).[1] Maximize signal-to-noise for quantification.

  • Secondary Wavelength: 254-260 nm (Phe aromatic ring). Use for ratio checks.

  • Validation Criterion: The ratio of Area(214nm) / Area(254nm) must remain constant across the peak width. A variance >5% indicates co-elution.

C. MS Detection Protocol (ESI-MS/MS)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[2]

  • Precursor Ion:

    
     297.1 
    
    
    
  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier:

      
       (Phe Immonium Ion). High intensity.
      
    • Qualifier 1:

      
       (
      
      
      
      ion: Phe residue +
      
      
      ). Sequence specific.
    • Qualifier 2:

      
       (Met Immonium Ion). Confirms N-terminus.
      
Fragmentation Pathway Diagram

The following diagram illustrates the critical fragmentation pathways used for MS validation.

MetPhe_Fragmentation Figure 1: ESI-MS/MS Fragmentation Pathway of Met-Phe for MRM Transition Selection. Precursor Met-Phe Precursor [M+H]+ = 297.1 y1 y1 Ion (Phe) m/z = 166.1 Precursor->y1 Peptide Bond Cleavage b1 b1 Ion (Met) m/z = 131.0 Precursor->b1 Peptide Bond Cleavage Immonium_Phe Phe Immonium m/z = 120.1 y1->Immonium_Phe - CO, - NH3 Immonium_Met Met Immonium m/z = 104.1 b1->Immonium_Met - CO

Comparative Analysis & Data Interpretation

Sensitivity and Linearity
ParameterUV (214 nm)MS (MRM)
LOD (Limit of Detection) ~0.5 - 1.0 µg/mL~0.1 - 1.0 ng/mL
Linear Dynamic Range

(Limited by detector saturation)

(Limited by saturation/suppression)
Precision (RSD) < 1.0%2.0 - 5.0%
The "Purity Gap" Analysis

A critical step in cross-validation is calculating the "Purity Gap." This highlights discrepancies between the two detectors.

  • Calculate UV Purity:

    
    
    
  • Calculate MS Purity:

    
    
    

Interpretation Guide:

  • UV Purity < MS Purity: Indicates the presence of non-ionizable impurities (e.g., plasticizers, salts) or impurities suppressed in the MS source. Trust the UV for total purity.

  • UV Purity > MS Purity: Indicates the presence of co-eluting isobaric compounds or trace peptides with high ionization efficiency but low UV absorbance. Trust the MS for specificity.

Cross-Validation Workflow

CrossValidation_Workflow Figure 2: Orthogonal Cross-Validation Logic Flow for Met-Phe Analysis. cluster_Detectors Parallel Detection Start Start: Met-Phe Sample LC_Sep LC Separation (C18, 0.1% FA) Start->LC_Sep UV_Det UV Detection (214 nm & 254 nm) LC_Sep->UV_Det MS_Det MS Detection (MRM 297->120) LC_Sep->MS_Det Data_Proc Data Processing UV_Det->Data_Proc MS_Det->Data_Proc Decision Compare Purity & Quant Data_Proc->Decision Pass PASS: UV/MS Variance < 5% Decision->Pass Match Fail_UV FAIL: UV > MS (Hidden Co-elution) Decision->Fail_UV Mismatch Fail_MS FAIL: MS > UV (Non-ionizable Impurity) Decision->Fail_MS Mismatch

Troubleshooting Common Anomalies
  • Met-Sulfoxide Interference: If you see a peak at -16 Da relative to the main peak in MS, or a split peak in UV, Methionine has oxidized.

    • Action: Add 0.1% Thiodiglycol to the sample manager to act as a sacrificial antioxidant.

  • Matrix Effects: If MS quantification is consistently lower than UV in spiked recovery tests (e.g., < 80% recovery).

    • Action: Switch to a Stable Isotope Dilution assay using Met-Phe (

      
      )  as an internal standard.
      

References

  • PubChem. (n.d.). L-methionyl-L-phenylalanine (Compound). National Library of Medicine. Retrieved from [Link]

  • Matrix Science. (n.d.). Peptide Fragmentation and MS/MS Ions.[3][4][5][6] Mascot Help. Retrieved from [Link]

  • IonSource. (2016).[6] De Novo Peptide Sequencing: b and y ions.[6][7] Retrieved from [Link]

  • Kuipers, B.J.H., & Gruppen, H. (2007). Prediction of Molar Extinction Coefficients of Proteins and Peptides Using UV Absorption... Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development. Technical Overview.[5][8][9][10][11][12] Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for Methionylphenylalanine (Met-Phe)

[1][2]

Executive Summary & Core Directive

Methionylphenylalanine (Met-Phe) is a dipeptide commonly used as a substrate in enzymatic assays (specifically for carboxypeptidase A) and in peptide synthesis research. While often perceived as "just an amino acid derivative," its disposal requires strict adherence to chemical waste protocols due to its sulfur content (methionine residue) and potential for biological fouling in municipal water systems.

Core Directive: Do NOT dispose of Methionylphenylalanine in municipal trash or sanitary sewer drains. Despite its low acute toxicity, it must be segregated and managed as Non-Regulated Chemical Waste (unless mixed with hazardous solvents) and destroyed via high-temperature incineration equipped with sulfur oxide (SOx) scrubbers.

Physicochemical Properties & Waste Characterization

Effective disposal begins with accurate characterization. Met-Phe is a zwitterionic solid at room temperature.

PropertyDataRelevance to Disposal
Chemical Name L-Methionyl-L-phenylalanineProper labeling requirement
CAS Number 14489-74-8Regulatory tracking ID
Molecular Formula C₁₄H₂₀N₂O₃SContains Sulfur: Requires SOx scrubbing during incineration
Molecular Weight 296.4 g/mol N/A
Solubility Soluble in water; slightly soluble in alcoholMobile in water systems; Do not pour down drain
Physical State White to off-white powderParticulate hazard; potential dust generation
Acidity (pKa) ~3.0 (COOH), ~8.0 (NH2)Buffering capacity in liquid waste streams

Step-by-Step Disposal Protocols

A. Solid Waste Disposal (Lyophilized Powder/Crystals)

Scenario: You have expired vials or excess solid Met-Phe.

  • Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates). Methionine residues are susceptible to oxidation to sulfoxides, which can be exothermic in bulk.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Methionylphenylalanine[1][2][3]

    • Hazard Class: Non-Regulated Chemical Waste (or "Irritant" if precautionary).

    • Constituents: 100% Met-Phe.

  • Storage: Store in a cool, dry satellite accumulation area until pickup.

  • Final Disposition: Transfer to a licensed facility for incineration .

    • Expert Insight: We specify incineration over landfilling because peptides can act as nitrogen and carbon sources for microbial growth in leachate, potentially destabilizing landfill biology.

B. Liquid Waste Disposal (Aqueous/Solvent Mixtures)

Scenario: You have reaction mixtures or HPLC waste containing Met-Phe.

  • Stream Identification:

    • Stream A (Aqueous >90%): Buffer solutions, enzymatic assay waste.

    • Stream B (Organic): HPLC waste (Acetonitrile/Methanol/Water).

  • PH Adjustment (Aqueous only): Ensure pH is between 5 and 9 to prevent container corrosion. Met-Phe is stable in this range.[4]

  • Collection:

    • Pour into a dedicated "Aqueous Waste" or "Non-Halogenated Organic Waste" carboy.

    • Critical: Do not mix with halogenated solvents (Chloroform/DCM) unless unavoidable, as this drastically increases disposal costs.

  • Deactivation (Optional for Bioactive Assays): If Met-Phe was used in a biological matrix (e.g., cell lysate), add bleach (10% final volume) for 30 minutes before transferring to chemical waste. Note: This oxidizes the methionine sulfur, creating a distinct odor; perform in a fume hood.

C. Contaminated Packaging[1]
  • Empty Vials: Triple rinse with water (collect rinsate as liquid waste). Defaced vials can be discarded in glass recycling or sharps containers depending on facility rules.

  • Heavily Contaminated: Treat as Solid Waste (See Section A).

Visualized Decision Matrix

The following logic flow ensures you select the correct waste stream, preventing regulatory violations and safety hazards.

DisposalWorkflowStartStart: Met-Phe WasteStateCheckPhysical State?Start->StateCheckSolidSolid (Powder/Crystals)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidContaminatedIs it mixed withOxidizers?Solid->ContaminatedSolventCheckSolvent Type?Liquid->SolventCheckSepSolidSegregate Immediately(Reactive Waste)Contaminated->SepSolidYesStdSolidStandard Chemical Waste(HDPE Jar)Contaminated->StdSolidNoIncinerateFinal Disposition:Incineration w/ ScrubberSepSolid->IncinerateStdSolid->IncinerateHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalNon-Halogenated(MeOH, ACN, Water)SolventCheck->NonHalOrganics/AqueousHalogenated->IncinerateNonHal->Incinerate

Figure 1: Decision tree for segregating Methionylphenylalanine waste streams based on physical state and chemical compatibility.

Emergency Procedures (Spills)

Met-Phe is not a high-hazard substance, but proper hygiene prevents cross-contamination.

  • PPE: Nitrile gloves, lab coat, safety glasses.

  • Dry Spill:

    • Do not dry sweep if dust generation is likely.[5]

    • Use a wet paper towel or HEPA vacuum to collect powder.

    • Place in a sealed bag and label as solid waste.

  • Wet Spill:

    • Absorb with paper towels or vermiculite.

    • Clean area with soap and water.[2][5][6]

    • Note: Methionine-containing peptides can develop a sulfurous "cabbage-like" odor if left to degrade on surfaces. Thorough cleaning is required for odor control.[2]

Regulatory & Scientific Context (The "Why")

Environmental Stewardship

While Met-Phe is biodegradable, discharging large quantities into waterways (sewer disposal) increases Chemical Oxygen Demand (COD) . Furthermore, the methionine moiety contains sulfur. When incinerated in standard municipal trash facilities (which may lack advanced scrubbers), it releases Sulfur Dioxide (SO₂) , a contributor to acid rain. Professional chemical incineration ensures these emissions are captured.

Regulatory Compliance (RCRA)

Under the US EPA Resource Conservation and Recovery Act (RCRA), Met-Phe is not a "P-listed" (acutely toxic) or "U-listed" waste. However, it falls under the "General Chemical Waste" umbrella.

  • Self-Validation: If your facility is inspected, you must prove that the waste stream was determined. A "Non-Hazardous" determination still requires documentation. Using the "Chemical Waste" stream provides a clear chain of custody.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6992350, L-Methionyl-L-phenylalanine. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Operational Safety Guide: Handling Methionylphenylalanine in Research Environments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[1][2]

Substance: L-Methionyl-L-phenylalanine (Met-Phe) CAS Registry Number: 13588-94-8 Molecular Formula: C₁₄H₂₀N₂O₃S[1][2]

Critical Safety Distinction: Operators must verify the CAS number before handling. Do NOT confuse this substance with:

  • Melphalan (L-Phenylalanine Mustard): A highly toxic alkylating chemotherapy agent (CAS 148-82-3).

  • Methomyl: A fatal carbamate pesticide (CAS 16752-77-5).

Operational Hazard Assessment: While L-Methionyl-L-phenylalanine is generally classified as low acute toxicity, it is a bioactive chemotactic peptide . In drug development and immunological research, it is used to stimulate neutrophil oxidative metabolism and chemotaxis. Therefore, handling requires Universal Peptide Precautions to prevent:

  • Occupational Sensitization: Repeated inhalation of peptide dust can trigger immune responses.

  • Sample Integrity Loss: Protection of the sample from human-borne proteases and contaminants.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory for all personnel handling Met-Phe in quantities exceeding 10 mg.

Protection ZoneStandard Operation (Solution Handling)High-Risk Operation (Powder Weighing/Lyophilization)Technical Rationale
Respiratory Surgical Mask (ASTM Level 2/3)N95 Respirator (NIOSH Certified) or P100 if outside a fume hood.Prevents inhalation of lyophilized peptide dust, which is a potent sensitizer.
Dermal (Hand) Nitrile Gloves (Min. thickness 0.11 mm)Double Gloving (Nitrile over Nitrile)Methionine residues are susceptible to oxidation; human skin oils contain proteases that degrade the sample.
Ocular Safety Glasses with side shieldsChemical Goggles (Indirect Vent)Protects against ocular absorption of DMSO/organic solvents used in reconstitution.
Body Lab Coat (Cotton/Polyester blend)Lab Coat + Tyvek® Sleeve Covers Reduces static cling common with peptide powders; sleeve covers prevent cuff contamination.
PPE Decision Logic

The following diagram outlines the decision process for selecting the appropriate safety gear based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Assess Met-Phe State State_Check Is the substance Solid (Powder) or Liquid (Solution)? Start->State_Check Solid Solid / Lyophilized Powder State_Check->Solid Solid Liquid Solvated (DMSO/Buffer) State_Check->Liquid Liquid Hood_Check Is a Certified Fume Hood Available? Solid->Hood_Check PPE_High REQUIRED PPE: - N95 Respirator - Double Nitrile Gloves - Safety Goggles - Anti-static Lab Coat Hood_Check->PPE_High No (Open Bench) PPE_Std_Solid REQUIRED PPE: - Surgical Mask - Single Nitrile Gloves - Safety Glasses - Lab Coat (Work strictly inside hood) Hood_Check->PPE_Std_Solid Yes Solvent_Check Solvent Type? Liquid->Solvent_Check DMSO_Risk DMSO/Organic Solvent: High Permeation Risk Solvent_Check->DMSO_Risk DMSO/Methanol Aqueous Aqueous Buffer: Low Permeation Risk Solvent_Check->Aqueous PBS/Water PPE_Solvent REQUIRED PPE: - Chemical Splash Goggles - Double Gloves (Change immediately if splashed) DMSO_Risk->PPE_Solvent Aqueous->PPE_Std_Solid

Figure 1: PPE Selection Logic based on physical state and engineering controls. Note the increased requirements for DMSO handling due to its ability to carry solutes through the skin.

Operational Protocols

Weighing and Static Control

Met-Phe is often supplied as a fluffy, lyophilized powder that is highly susceptible to electrostatic charging. This causes "fly-away" where the peptide repels from the spatula, creating an inhalation hazard and dosing inaccuracy.

Protocol:

  • Engineering Control: Operate within a localized exhaust hood or a weighted balance enclosure.

  • Static Mitigation: Use an ionizing anti-static gun (e.g., Zerostat) on the vial and spatula before opening.

  • Transfer: Use a micro-spatula. Do not pour from the vial.

  • Decontamination: Wipe the balance area with 70% Ethanol immediately after weighing to denature any residual peptide dust.

Solubilization (The "Hydrophobic" Challenge)

Met-Phe is hydrophobic. Attempting to dissolve it directly in neutral water (pH 7) often results in suspension rather than solution, leading to experimental error.

Correct Solubilization Workflow:

Solubilization_Workflow Start Weighed Met-Phe Powder Step1 Add Organic Solvent (DMSO or DMF) Start->Step1 Step2 Vortex to Dissolve (Stock Conc: 10-50 mM) Step1->Step2 Ensure complete dissolution Step3 Dilute with Aqueous Buffer (PBS/Media) Step2->Step3 Slow addition Check Check for Precipitation Step3->Check Ready Ready for Assay Check->Ready Clear Fail Sonicate / Warm (<30°C) Check->Fail Cloudy Fail->Ready Resolved

Figure 2: Solubilization workflow ensuring homogeneity. Met-Phe requires an initial organic solvent step (DMSO) before aqueous dilution.

Disposal and Environmental Safety

Although Met-Phe is not a P-listed acute toxin, it must be disposed of as chemical waste due to its biological activity.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be discarded in Hazardous Solid Waste bags (usually yellow/red depending on facility), not regular trash.

  • Liquid Waste:

    • DMSO Solutions: Must go into Halogenated/Organic Solvent Waste . Do not pour down the sink.

    • Aqueous Solutions: If diluted <1mM in non-toxic buffers, check local EHS regulations; generally, collection in Aqueous Chemical Waste is best practice to prevent bioactive accumulation in water systems.

  • Spill Response:

    • Powder: Do not dry sweep. Cover with wet paper towels (soaked in weak detergent) to prevent dust generation, then wipe up.

    • Liquid: Absorb with vermiculite or spill pads. Clean surface with 10% bleach followed by 70% ethanol.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6992350, L-Methionyl-L-phenylalanine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

×

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。